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  • Product: Monuron TCA
  • CAS: 140-41-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Monuron TCA (Trichloroacetate)

Chemical Structure, Properties, and Analytical Characterization Part 1: Executive Technical Summary[1] Monuron TCA (CAS No. 140-41-0) represents a historical yet chemically significant class of "total vegetation control"...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Analytical Characterization

Part 1: Executive Technical Summary[1]

Monuron TCA (CAS No. 140-41-0) represents a historical yet chemically significant class of "total vegetation control" agents.[1] It is a stoichiometric salt formed by the reaction of Monuron [3-(4-chlorophenyl)-1,1-dimethylurea], a Photosystem II inhibitor, with Trichloroacetic Acid (TCA) , a protein-precipitating agent.[1]

Historically marketed under trade names such as Urox, this compound was engineered to synergize the systemic foliar activity of phenylureas with the root-active phytotoxicity of halogenated aliphatic acids. While largely obsolete in modern agriculture due to environmental persistence and carcinogenicity concerns (related to the monuron moiety), it remains a critical reference standard in environmental toxicology and forensic agronomy.

Key Technical Identifier:

  • IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate[1][2]

  • Molecular Formula: C₉H₁₁ClN₂O[1][2][3][4] · C₂HCl₃O₂

  • Molar Mass: 362.03 g/mol [1]

  • Solubility Profile: Distinct from its parent components; designed for extended soil residence time compared to free TCA.

Part 2: Molecular Architecture & Physicochemical Properties[1]

The efficacy of Monuron TCA stems from its nature as an ionic salt. The basic nitrogen of the urea moiety accepts a proton from the strong trichloroacetic acid, forming a stable crystalline lattice. This modification alters the solubility and leaching potential compared to Monuron (low solubility) or TCA (high solubility).

Structural Visualization

The following diagram illustrates the ionic association between the Monuron cation and the TCA anion.

MonuronTCA_Structure cluster_0 Monuron Moiety (Base) cluster_1 TCA Moiety (Acid) Monuron 3-(4-chlorophenyl)- 1,1-dimethylurea Urea_N Urea Nitrogen (Proton Acceptor) Monuron->Urea_N Salt Monuron TCA Salt (Ionic Lattice) Urea_N->Salt Protonation (+) TCA Trichloroacetic Acid Carboxyl Carboxyl Group (Proton Donor) TCA->Carboxyl Carboxyl->Salt Deprotonation (-)

Figure 1: Structural assembly of Monuron TCA via acid-base neutralization.[1]

Physicochemical Data Table[1]
PropertyValueCausality/Note
Physical State Crystalline SolidIonic lattice energy stabilizes the structure at STP.[1]
Melting Point ~78–81°C (Salt specific)Lower than pure Monuron (175°C) due to ionic lattice disruption by the bulky TCA anion.[1]
Solubility (Water) ~900 mg/L (Estimate)Engineered compromise: Less soluble than Na-TCA (leaches too fast), more soluble than Monuron.[1]
pKa (Parent) Monuron: ~1-2 (Protonated)Very weak base; requires strong acid (TCA pKa 0.[1]66) to form stable salt.
Stability Hydrolytically UnstableDissociates rapidly in high pH aqueous environments into parent acid and urea.[1]

Part 3: Synthesis & Formulation Logic

Objective: To synthesize high-purity Monuron TCA standard for analytical calibration. Safety Warning: TCA is highly corrosive.[5] Monuron is a suspected carcinogen.[3] Work in a fume hood.

Synthesis Protocol

The synthesis relies on the neutralization of a weak base (Monuron) with a strong acid (TCA) in an aprotic solvent to prevent hydrolysis during formation.

  • Solvent Selection: Use Benzene or Chlorobenzene .

    • Reasoning: Both precursors are soluble in hot benzene, but the salt is insoluble in cold benzene, facilitating crystallization.

  • Stoichiometry: 1:1 Molar ratio.

    • Monuron: 198.65 g/mol [1][4]

    • TCA:[1][2][3][5][6][7] 163.39 g/mol [1]

  • Procedure:

    • Dissolve 19.8 g Monuron in 150 mL warm benzene (50°C).

    • Separately, dissolve 16.3 g TCA in 50 mL benzene.

    • Add TCA solution dropwise to Monuron solution with vigorous stirring.

    • Observation: An exothermic reaction occurs. Upon cooling to 4°C, white crystalline precipitate forms.

    • Purification: Filter under vacuum. Wash with cold hexane (to remove unreacted organic residues). Desiccate over P₂O₅.

Part 4: Mechanism of Action (Dual Pathway)

Monuron TCA is a "double-barrel" herbicide.[1] It dissociates in the soil moisture/plant sap, releasing two active distinct toxophores.

  • Monuron (The Blocker): Translocates apoplastically to leaves. It binds to the D1 protein in the thylakoid membrane, blocking electron transport from

    
     to 
    
    
    
    .[8][9] This stops ATP/NADPH production and generates reactive oxygen species (ROS).
  • TCA (The Denaturer): Acts primarily in the root zone. It causes conformational changes in plasma membrane proteins and inhibits pantothenate synthesis, arresting growth.

MoA_Pathway cluster_soil Soil/Root Interface cluster_plant Plant Systemic Activity Salt Monuron TCA (Applied Granule) Dissoc Dissociation in Water Salt->Dissoc Monuron_Path Monuron Pathway (Xylem Transport) Dissoc->Monuron_Path TCA_Path TCA Pathway (Root Absorption) Dissoc->TCA_Path PSII Target: Photosystem II (D1 Protein / Q_B Site) Monuron_Path->PSII RootProt Target: Meristematic Proteins (Precipitation/Inhibition) TCA_Path->RootProt Death Plant Death (Starvation + Oxidative Stress) PSII->Death RootProt->Death

Figure 2: Dual-action phytotoxicity pathway of Monuron TCA.[1]

Part 5: Analytical Methodology (HPLC-UV)

Context: Because Monuron TCA dissociates in solution, analytical methods typically quantify the Monuron moiety. TCA is transparent in standard UV (254 nm) and requires specific low-wavelength (210 nm) or ion-chromatography methods.[1] The protocol below focuses on the robust quantification of the Monuron component as a marker for the salt.

HPLC Protocol: Determination of Monuron Moiety
  • Principle: Reverse Phase (RP-HPLC) with UV detection.[1][10]

  • Instrument: Agilent 1200 Series or equivalent.

ParameterConditionScientific Rationale
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmC18 provides optimal retention for the hydrophobic phenylurea structure.[1]
Mobile Phase Acetonitrile : Water (40:60 v/v)Isocratic elution. 40% ACN ensures elution of Monuron at k' ~ 2-4.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Detection UV @ 248 nm or 254 nmMax absorption of the chlorophenyl ring.[1]
Injection Vol 10-20 µLStandard loop size.[1]
Temperature 25°C or 30°CControlled temp ensures reproducible retention times.[1]
Sample Preparation (Self-Validating Step)
  • Extraction: Extract soil or plant tissue with Methanol . Monuron is highly soluble in MeOH.

  • Filtration: Pass through 0.45 µm PTFE filter.

  • Validation: Spike a control sample with pure Monuron. Recovery should be >85%. If low, the TCA component may be altering pH; buffer the extraction solvent with Ammonium Acetate (pH 7).

Part 6: Toxicology & Environmental Fate[1]

Researchers must handle Monuron TCA as a persistent organic pollutant (POP) candidate.

  • Persistence: The Monuron moiety is persistent (Half-life in soil: 160–300 days). The chlorine atom at the para position stabilizes the ring against microbial hydroxylation [1].

  • Leaching: While Monuron is relatively immobile, the TCA component is highly mobile in aquifers. However, in the salt form, the mobility is intermediate.

  • Toxicity:

    • Acute: Moderate (Rat LD50 ~ 2300–3700 mg/kg).[1]

    • Chronic: Monuron is classified as a Group 3 carcinogen (IARC) but has shown tumor induction in prolonged animal studies [2].

    • Metabolites: Degrades to 4-chloroaniline, a known toxicant and hematotoxin.

References

  • U.S. Environmental Protection Agency (EPA). (1975).[11] Initial Scientific and Minieconomic Review of Monuron.[11] EPA-540/1-75-028.[1] Link[1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8800, Monuron.Link[1]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Monuron-TCA.[1]Link[1]

  • Weed Science Society of America. (1965). Diuron, Fenuron, Monuron, Neburon, and TCA Mixtures as Aquatic Herbicides. Weeds, 13(4).[6] Link

Sources

Exploratory

Technical Monograph: Monuron TCA (CAS 140-41-0)

Physicochemical Profiling, Bio-Analytical Applications, and Metabolic Fate Executive Summary & Strategic Relevance Monuron TCA (CAS 140-41-0) is the trichloroacetate salt of Monuron [3-(4-chlorophenyl)-1,1-dimethylurea]....

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Bio-Analytical Applications, and Metabolic Fate

Executive Summary & Strategic Relevance

Monuron TCA (CAS 140-41-0) is the trichloroacetate salt of Monuron [3-(4-chlorophenyl)-1,1-dimethylurea].[1][2] While historically utilized as a non-selective herbicide, its relevance to modern pharmaceutical scientists lies in its structural utility as a reference standard for phenylurea metabolic stability and its application in toxicological mechanistic studies .

For drug development professionals, Monuron TCA presents a unique case study in salt dissociation kinetics and dual-mechanism toxicity (Photosystem II inhibition combined with protein precipitation). This guide provides a rigorous analytical framework for its detection and characterizes its metabolic pathway, serving as a model for N-demethylation mediated by Cytochrome P450 (CYP) enzymes.

Chemical Identity & Molecular Architecture

Monuron TCA is an ionic complex formed between the basic urea nitrogen of Monuron and the strong acid Trichloroacetic Acid (TCA). In aqueous physiological media, it dissociates rapidly, necessitating independent analytical tracking of the cation (Monuron) and anion (TCA).

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3-(4-chlorophenyl)-1,1-dimethylurea; trichloroacetic acid
CAS Number 140-41-0
Molecular Formula C₉H₁₁ClN₂O[1][2][3] · C₂HCl₃O₂
Molecular Weight 362.04 g/mol (Salt); 198.65 g/mol (Monuron base)
Appearance Crystalline solid (Prisms from methanol)
Melting Point 78–81 °C (Salt) vs. 174 °C (Parent Monuron)
Solubility High in organic solvents (Acetone, MeOH); Low in water (approx. 230 ppm)
pKa Monuron is a weak base; TCA is a strong acid (pKa ~0.[2][4]66)
Mechanistic Toxicology & Pharmacology[5]

Understanding the mechanism is vital for toxicological screening. Monuron TCA operates via a "Dual-Warhead" mechanism.

  • The Monuron Moiety (PSII Inhibition): It binds to the Q_B binding niche on the D1 protein of the Photosystem II complex in plants. In mammalian systems, phenylureas can interfere with mitochondrial electron transport and induce oxidative stress.

  • The TCA Moiety (Protein Denaturation): As a chaotropic agent, the trichloroacetate anion disrupts hydrogen bonding in proteins, leading to precipitation and non-specific tissue necrosis at high concentrations.

Diagram 1: Dual-Mechanism of Action & Dissociation

MonuronMechanism Salt Monuron TCA (Solid Complex) Dissoc Aqueous Dissociation Salt->Dissoc Monuron Monuron (Phenylurea Base) Dissoc->Monuron Release TCA Trichloroacetate (Anion) Dissoc->TCA Release Target1 Target: D1 Protein (Photosystem II / Mitochondria) Monuron->Target1 Binding Target2 Target: Proteins (Conformational Disruption) TCA->Target2 Chaotropic Effect Effect1 Electron Transport Blockade Target1->Effect1 Effect2 Precipitation & Necrosis Target2->Effect2

Caption: Schematic illustrating the aqueous dissociation of Monuron TCA into distinct bioactive moieties with divergent toxicological targets.

Metabolic Fate: The Drug Development Link

Phenylureas like Monuron are classic substrates for Cytochrome P450 (CYP) enzymes, specifically the CYP1A and CYP3A subfamilies. For drug developers, Monuron serves as a reference compound for studying N-demethylation , a common metabolic clearance route for urea-based drugs.

Metabolic Pathway:

  • Parent: Monuron (N,N-dimethyl)

  • Metabolite 1: N-(4-chlorophenyl)-N-methylurea (Monomethyl monuron) via N-demethylation.

  • Metabolite 2: N-(4-chlorophenyl)urea (Didemethyl monuron) via secondary N-demethylation.

  • Conjugation: Aniline ring hydroxylation followed by glucuronidation.

Diagram 2: CYP450 Mediated Biotransformation

Metabolism Parent Monuron (Parent) CYP CYP450 (Oxidation) Parent->CYP Met1 Mono-desmethyl Monuron CYP->Met1 -CH3 Met2 Di-desmethyl Monuron Met1->Met2 -CH3 (CYP) Aniline 4-Chloroaniline (Toxicophore) Met2->Aniline Hydrolysis

Caption: Stepwise N-demethylation pathway mediated by hepatic CYP450 enzymes, leading to the toxic 4-chloroaniline metabolite.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Because Monuron TCA dissociates, the standard protocol focuses on quantifying the organic Monuron moiety, which is the rate-limiting analyte for environmental and biological persistence.

Method Principle: Reverse-Phase HPLC with UV Diode Array Detection (DAD). Validation Standard: EPA Method 8321B / AOAC guidelines for substituted ureas.

Protocol 1: Sample Preparation (Soil/Tissue)
  • Extraction: Weigh 10g sample into a centrifuge tube. Add 20 mL Acetonitrile (ACN) .

  • Agitation: Vortex for 1 min, then sonicate for 15 min to ensure salt dissociation and solubilization of the urea.

  • Clarification: Centrifuge at 4000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber vial (Monuron is UV sensitive).

Protocol 2: HPLC-UV Instrumental Parameters
ParameterSettingRationale
Column C18 (L1) 250 mm x 4.6 mm, 5 µmProvides sufficient hydrophobic retention for the phenyl ring.
Mobile Phase A: Water (0.1% Phosphoric Acid)B: AcetonitrileAcidic pH suppresses ionization of impurities; ACN ensures sharp peaks.
Flow Rate 1.0 mL/minStandard backpressure balance.
Isocratic Ratio 60% B / 40% AOptimized for Monuron retention (approx. RT 6-8 min).
Detection UV @ 248 nmMax absorption for the chlorophenyl-urea chromophore.
Injection Vol 20 µLStandard loop size.
Limit of Quant 0.05 ppmSufficient for residue analysis.

Note on TCA Detection: The trichloroacetate anion does not retain well on C18. If TCA quantification is required, use Ion Chromatography (IC) with a conductivity detector or HILIC-MS methods.

Environmental & Safety Profile
  • Toxicity:

    • Oral LD50 (Rat): ~3700 mg/kg (Monuron base); TCA contributes corrosivity, lowering the effective lethal dose in salt form.

    • Carcinogenicity: Monuron is classified as a potential carcinogen (Group 3 or similar depending on agency) due to the formation of trace 4-chloroaniline during metabolism.

  • Handling Precautions:

    • Monuron TCA is a skin irritant and can cause severe eye damage (due to TCA acidity).

    • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during weighing.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Reregistration Eligibility Decision (RED) for Monuron and Monuron TCA. EPA Archives. Retrieved from [Link]

  • University of Hertfordshire. Pesticide Properties DataBase (PPDB): Monuron TCA. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Monuron Trichloroacetate (Monuron TCA)

[1][2][3] Executive Summary Monuron Trichloroacetate (Monuron TCA) is a specialized herbicidal salt complex derived from the reaction of Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) and Trichloroacetic Acid (TCA).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Monuron Trichloroacetate (Monuron TCA) is a specialized herbicidal salt complex derived from the reaction of Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) and Trichloroacetic Acid (TCA).[1][2][3] Historically marketed under trade names such as Urox , this compound represents a strategic formulation designed to combine the photosynthetic inhibition properties of phenylureas with the non-selective, systemic protein-precipitating action of haloacetic acids.[1][2][3]

This technical guide provides a comprehensive physicochemical characterization, mechanistic breakdown, and analytical framework for researchers investigating the persistence, detection, and toxicological profile of this compound.[1][2][3]

Part 1: Physicochemical Characterization[1][2][3]

The distinct advantage of Monuron TCA over its parent base (Monuron) lies in its altered solubility profile and melting point, which facilitated specific granular applications for total vegetation control in non-crop areas.[1][2][3]

Molecular Identity[1][2][3]
  • Chemical Name: 3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate[1][2][3]

  • CAS Registry Number: 140-41-0 (Specific to the salt); Note: Monuron base is 150-68-5.[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
    • Stoichiometry: 1:1 complex of Monuron (

      
      ) and TCA (
      
      
      
      ).[1][2][3]
Quantitative Properties Table[1][2][3]
PropertyValueTechnical Context
Molecular Weight 362.04 g/mol Calculated as sum of Monuron (198.[2][3]65) + TCA (163.39).[1][2]
Melting Point 78 – 81 °C Significantly lower than Monuron base (174 °C), aiding in granular formulation processing.[1][2]
Physical State Crystalline SolidTypically off-white to crystalline plates.[2][3]
Solubility Moderate (Organic Solvents)Dissociates in water; high solubility in acetone and aromatic solvents.[1][2]
Stability Hydrolytically UnstableRapidly dissociates into Monuron and TCA in aqueous environments; degrades further at high pH.[1][2][3]

Part 2: Synthesis & Molecular Architecture[1][2][3]

The formation of Monuron TCA is a classic acid-base neutralization where the weak basicity of the urea nitrogen interacts with the strong acidity of trichloroacetic acid.[2][3]

Synthesis Pathway

The synthesis typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine to form Monuron, followed by reaction with trichloroacetic acid.[1][2][3]

MonuronSynthesis Isocyanate p-Chlorophenyl Isocyanate Monuron Monuron Base (C9H11ClN2O) MW: 198.65 Isocyanate->Monuron Condensation Dimethylamine Dimethylamine Dimethylamine->Monuron TCA Trichloroacetic Acid (TCA) MonuronTCA Monuron TCA Salt (C11H12Cl4N2O3) MW: 362.04 TCA->MonuronTCA Monuron->MonuronTCA Salt Formation (Exothermic)

Figure 1: Stepwise synthesis pathway from precursors to the final Monuron TCA salt complex.[1][2][3]

Part 3: Mechanism of Action (Dual-Mode Toxicity)[1][2][3]

Monuron TCA functions as a "double-tap" herbicide, utilizing two distinct physiological disruption pathways.[2][3] Upon application and wetting, the salt dissociates, releasing both active moieties.[2][3]

  • The Monuron Moiety (Photosynthetic Blockade): Binds to the

    
    -binding niche on the D1 protein of the Photosystem II complex in chloroplasts.[2] This blocks electron transport from 
    
    
    
    to
    
    
    , stopping
    
    
    fixation and producing reactive oxygen species (ROS).[1][2]
  • The TCA Moiety (Systemic Disruption): Acts as a halogenated alkanoic acid, causing non-specific protein precipitation and modifying enzyme conformation, particularly in root tips, inhibiting growth.[1][2][3]

MechanismOfAction App Application of Monuron TCA Dissoc Dissociation in Soil Moisture App->Dissoc Monuron Monuron Moiety (Translocated via Xylem) Dissoc->Monuron TCA TCA Moiety (Root Absorption) Dissoc->TCA PSII Target: Chloroplast (Thylakoid Membrane) Monuron->PSII Enzymes Target: Meristematic Tissue (Protein Precipitation) TCA->Enzymes Block Blocks Electron Transport (QA to QB) PSII->Block GrowthStop Inhibition of Root/Shoot Growth Enzymes->GrowthStop OxStress Lipid Peroxidation & Membrane Destruction Block->OxStress

Figure 2: The dual-action physiological cascade of Monuron TCA post-application.[1][2][3]

Part 4: Analytical Protocol (HPLC-UV Determination)

Because Monuron TCA dissociates in solution, analytical protocols typically target the Monuron residue, as TCA requires separate derivatization or ion chromatography.[1][2][3] The following protocol is a self-validating method for determining Monuron residues in soil matrices.

Principle

Monuron is extracted from the soil matrix using a polar organic solvent, purified via solid-phase extraction (SPE), and quantified using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection at 254 nm.[1][2][3]

Reagents & Equipment
  • Mobile Phase: Acetonitrile (ACN) : Water (40:60 v/v), HPLC Grade.[1][2][3]

  • Extraction Solvent: Methanol.[1][2][4]

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

  • Detector: UV-Vis at 254 nm.[2][3]

Step-by-Step Methodology

Step 1: Sample Preparation

  • Air-dry soil sample and sieve through a 2 mm mesh.[2][3][5]

  • Weigh 20.0 g of soil into a 250 mL Erlenmeyer flask.

  • Validation Check: Spike a "control" soil sample with a known concentration of Monuron standard (e.g., 1.0 ppm) to calculate recovery efficiency.[1][2]

Step 2: Extraction

  • Add 50 mL of Methanol.

  • Agitate on a mechanical shaker for 60 minutes at 200 rpm.

  • Filter the supernatant through a Whatman No. 42 filter paper into a rotary evaporation flask.

  • Repeat extraction with an additional 30 mL Methanol; combine filtrates.

Step 3: Concentration & Cleanup [1][2][3][6]

  • Concentrate the combined filtrate to approx. 5 mL using a rotary evaporator (Max temp < 40°C to prevent degradation).

  • Reconstitute to 10 mL with Mobile Phase (ACN:Water).

  • Pass through a 0.45 µm PTFE syringe filter to remove particulates.[2]

Step 4: Chromatographic Analysis

  • Flow Rate: Set to 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes (Monuron retention time is typically ~6–8 mins).

  • Calibration: Inject standards of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Construct a linear regression curve (

    
    ).
    

Step 5: Calculation


[1][2][3]
  • Where

    
     is the concentration from the calibration curve (mg/L), 
    
    
    
    is the final volume (L), and
    
    
    is the soil weight (kg).

Part 5: Environmental Fate & Toxicology[1][2][3]

Degradation Pathways

Monuron TCA is not persistent in its salt form.[1][2] In soil, it rapidly dissociates.[1][2]

  • Monuron Fate: Microbial demethylation is the primary degradation route, sequentially removing methyl groups to form 3-(p-chlorophenyl)-1-methylurea and eventually 4-chloroaniline .[1][2][3]

  • Toxicity Alert: 4-chloroaniline is a known hemotoxin and potential carcinogen, making the monitoring of Monuron degradation products critical.[1][2][3]

Safety Profile
  • Acute Toxicity: Moderate.[1][2][7] LD50 (Rat, oral) ~2300–3700 mg/kg (active ingredient).[2][3][4]

  • Hazards: Corrosive to eyes (due to TCA component) and irritating to skin.[1][2][3][8]

  • PPE Requirement: Nitrile gloves and safety goggles are mandatory during handling due to the corrosive nature of the trichloroacetate moiety.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link][1][2][3]

  • United States Environmental Protection Agency (EPA). (1983).[1][2] Guidance for the Reregistration of Pesticide Products Containing Monuron. EPA-540/RS-83-014.[2][3] Retrieved from [Link][1][2][3]

  • University of Hertfordshire. (2024).[1][2] Pesticide Properties DataBase (PPDB): Monuron.[1][2][7] Retrieved from [Link]

Sources

Exploratory

Monuron TCA mechanism of action as a herbicide

This guide provides a rigorous technical analysis of Monuron TCA (Monuron Trichloroacetate) , a specialized herbicidal salt designed for total vegetation control. Unlike simple mixtures, Monuron TCA utilizes the physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Monuron TCA (Monuron Trichloroacetate) , a specialized herbicidal salt designed for total vegetation control. Unlike simple mixtures, Monuron TCA utilizes the physicochemical properties of a salt complex to deliver two distinct modes of action simultaneously: photosynthetic inhibition (via the Monuron moiety) and non-selective protein/growth disruption (via the TCA moiety).

Technical Whitepaper & Experimental Guide [1]

Executive Summary

Monuron TCA (CAS: 140-41-0) is the trichloroacetate salt of Monuron [3-(p-chlorophenyl)-1,1-dimethylurea].[1][2] Historically marketed under trade names such as Urox , it functions as a potent, non-selective soil sterilant. Its efficacy derives from a "dual-payload" delivery system: upon application and soil activation, the salt dissociates to release Monuron , a specific Photosystem II (PSII) inhibitor, and Trichloroacetic Acid (TCA) , a protein-precipitating agent and root growth inhibitor.[1] This synergistic attack ensures broad-spectrum control over deep-rooted perennials and annual grasses, exceeding the capability of either component alone.[1]

Chemical Architecture & Physicochemical Properties

Monuron TCA is not a covalent hybrid but a salt formed by the protonation of the urea nitrogen or the interaction between the basic dimethylurea moiety and the acidic TCA.

Structural Dissociation

In aqueous soil environments, the complex follows an equilibrium dissociation:


[1]
  • The Cation (Monuron): Lipophilic, absorbed via roots, translocated via xylem to leaves.

  • The Anion (TCA): Highly water-soluble, mobile in soil, absorbed by roots to attack meristematic tissue.

Key Properties Table
PropertyDataRelevance
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetateOfficial chemical designation
CAS Number 140-41-0Unique identifier for the salt complex
Molecular Formula

Stoichiometric 1:1 ratio
Molecular Weight 362.04 g/mol High MW compared to parent herbicides
Melting Point 78–81 °CDistinct from Monuron (175 °C) and TCA (58 °C)
Solubility Moderate in organic solvents; dissociates in waterFacilitates formulation as granules or oil-miscible liquids
Persistence High (12+ months in soil)Ideal for industrial "bare ground" maintenance

Mechanism of Action: The Dual-Pathway Hypothesis

The lethality of Monuron TCA is defined by its ability to attack the plant on two physiological fronts simultaneously.

Pathway A: The Monuron Moiety (Photosynthetic Blockade)

Once dissociated and translocated to the chloroplasts, the neutral Monuron molecule targets the thylakoid membrane.

  • Target Site: The

    
     binding niche on the D1 protein  (psbA gene product) of Photosystem II.
    
  • Binding Kinetics: Monuron competes with plastoquinone for the

    
     site.
    
  • Electron Transport Arrest: By displacing plastoquinone, Monuron blocks the transfer of electrons from

    
     to 
    
    
    
    .
  • Oxidative Stress: The blockage causes an accumulation of excitation energy in the reaction center. This energy generates triplet chlorophyll (

    
    ) and highly toxic Reactive Oxygen Species (ROS) like singlet oxygen (
    
    
    
    ), which lipid-peroxidize the membrane, leading to chlorosis and necrosis.
Pathway B: The TCA Moiety (Systemic Growth Inhibition)

The Trichloroacetate anion acts primarily in the root zone and meristems.

  • Protein Precipitation: At high intracellular concentrations, TCA acts as a chaotropic agent, altering protein conformation and precipitating essential enzymes.

  • Lipid Biosynthesis Inhibition: TCA interferes with lipid synthesis, specifically affecting the formation of surface waxes and cuticle integrity.

  • Meristematic Arrest: It inhibits cell division in root tips, preventing the plant from regenerating roots to escape the Monuron toxicity.

Visualizing the Mechanism

The following DOT diagram illustrates the dissociation and parallel attack vectors.

MonuronTCA_Mechanism cluster_chemical Chemical Formulation cluster_pathA Pathway A: Photosynthetic Inhibition cluster_pathB Pathway B: Systemic Disruption Salt Monuron TCA Salt (Solid/Granule) Dissociation Soil Dissociation (Moisture Activation) Salt->Dissociation Monuron Monuron (Neutral) Dissociation->Monuron TCA TCA Anion (Trichloroacetate) Dissociation->TCA Xylem Xylem Translocation (Root to Leaf) Monuron->Xylem RootUptake Root Absorption TCA->RootUptake Chloroplast Chloroplast (Thylakoid Membrane) Xylem->Chloroplast D1Protein Binds D1 Protein (Q_B Site) Chloroplast->D1Protein ETBlock Blocks Electron Transport (Q_A -> Q_B) D1Protein->ETBlock ROS ROS Generation (Singlet Oxygen) ETBlock->ROS Death PLANT DEATH (Chlorosis + Root Failure) ROS->Death Meristem Meristematic Tissue RootUptake->Meristem Protein Protein Precipitation & Enzyme Inhibition Meristem->Protein Lipid Lipid Synthesis Disruption Meristem->Lipid Protein->Death Lipid->Death

Figure 1: The dual-action pathway of Monuron TCA, showing the dissociation into specific PSII inhibitors and non-selective growth retardants.[1]

Experimental Validation & Protocols

To validate the mechanism of Monuron TCA, researchers must isolate the effects of the Monuron moiety (photosynthesis) from the TCA moiety (growth/protein).

Assay 1: The Hill Reaction (Monuron Verification)

This assay quantifies the inhibition of electron transport in isolated chloroplasts using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. DCPIP is blue when oxidized and colorless when reduced by the electron transport chain.

Protocol:

  • Chloroplast Isolation: Homogenize 10g of spinach leaves in cold isolation buffer (0.4M sucrose, 50mM Tris-HCl pH 7.8, 10mM NaCl). Centrifuge at 3000xg for 5 min to pellet chloroplasts. Resuspend in buffer.

  • Reaction Setup: Prepare cuvettes with:

    • Control: Chloroplasts + DCPIP + Buffer.

    • Treatment: Chloroplasts + DCPIP + Buffer + Monuron TCA (Concentration range 0.1 - 100 µM).[1]

  • Illumination: Expose cuvettes to saturating light (>500 µmol photons/m²/s).

  • Measurement: Monitor absorbance at 600 nm every 30 seconds for 5 minutes.

  • Result Interpretation:

    • Control: Absorbance decreases rapidly (DCPIP reduced to colorless).

    • Monuron TCA: Absorbance remains high (Blue), indicating electron transport blockage.

Assay 2: Chlorophyll Fluorescence (In Vivo PSII Stress)

Use a PAM (Pulse-Amplitude Modulated) fluorometer to measure


 (maximum quantum efficiency of PSII).[1]
  • Protocol: Dark-adapt treated leaf discs for 20 minutes. Apply a saturating light pulse.

  • Expectation: Healthy plants show

    
    . Monuron TCA treated plants will show a rapid decline (< 0.4) within hours of uptake, confirming the Monuron mechanism.
    
Assay 3: TCA Specificity (Root Growth & Protein)

Since Monuron affects shoots primarily, TCA activity is validated via root inhibition.

  • Protocol: Germinate seeds (e.g., Cucumis sativus) on filter paper soaked in Monuron TCA vs. Monuron alone.

  • Measurement: Measure primary root length at 72 hours.

  • Expectation: Monuron TCA will show significantly greater root stunting and "browning" compared to Monuron alone due to the protein-precipitating nature of the TCA anion.

Experimental Workflow Diagram

Hill_Reaction_Protocol Step1 1. Isolate Chloroplasts (Spinach/Pea) Step2 2. Prepare Reaction Mix (Buffer + DCPIP) Step1->Step2 Step3 3. Add Monuron TCA (0, 1, 10, 100 µM) Step2->Step3 Step4 4. Light Exposure (Saturating Intensity) Step3->Step4 Step5 5. Measure A600nm (Spectrophotometer) Step4->Step5 Step6 6. Calculate IC50 (% Inhibition vs Control) Step5->Step6

Figure 2: Step-by-step workflow for the Hill Reaction assay to validate PSII inhibition.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Monuron TCA (Compound Summary).[2][3][4] PubChem.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1975).[5] Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron. EPA Digital Archive. Retrieved from [Link][1]

  • Hertfordshire University. (2025). Monuron-TCA: PPDB: Pesticide Properties DataBase.[1] AERU.[5] Retrieved from [Link]

  • Weed Science Society of America. (1951). Herbicidal properties of 3-(p-chlorophenyl)-1,1-dimethylurea.[1][4] Science, 114, 493.[4] (Foundational reference for Monuron moiety).[2][4][5][6][7]

Sources

Foundational

Technical Synthesis &amp; Characterization of Monuron Trichloroacetate (Monuron TCA)

Executive Summary & Chemical Architecture Monuron TCA (CAS: 140-41-0) is a stoichiometric salt complex formed by the reaction of the substituted urea herbicide Monuron with Trichloroacetic Acid (TCA) .[1] Historically ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Monuron TCA (CAS: 140-41-0) is a stoichiometric salt complex formed by the reaction of the substituted urea herbicide Monuron with Trichloroacetic Acid (TCA) .[1] Historically marketed under trade names such as Urox, this modification alters the physical properties of the parent herbicide, specifically depressing the melting point and modifying solubility profiles to allow for liquid oil-based formulations.

Unlike simple inorganic salts, the formation of Monuron TCA involves the protonation of the weakly basic urea carbonyl oxygen by the strong organic acid (TCA), stabilized by a complex hydrogen-bonding network.

Chemical Identity
PropertyData
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate
Formula

Molecular Weight 362.04 g/mol
Melting Point (Salt) 78–81 °C [1]
Melting Point (Parent) 174–175 °C [2]
Solubility Soluble in methanol, xylene, and aromatic solvents; limited water solubility.[2][3]

Retrosynthetic Analysis & Mechanism

The synthesis is best approached as a convergent pathway. The urea backbone is constructed first (Step A), followed by the acid-base complexation (Step B).

Mechanistic Insight: The Site of Protonation

A critical error in novice urea chemistry is assuming protonation occurs at the nitrogen. In Monuron, the carbonyl oxygen is the most basic site. Protonation at the oxygen allows for resonance stabilization of the positive charge across the


 system. Protonation at the nitrogen would disrupt the amide resonance, creating a high-energy cation. Therefore, Monuron TCA is an uronium salt .
Pathway Visualization

The following diagram outlines the logical flow from commodity precursors to the final salt.

MonuronSynthesis Aniline 4-Chloroaniline (Starting Material) Isocyanate 4-Chlorophenyl Isocyanate (Intermediate) Aniline->Isocyanate Phosgenation (COCl2) TCA Trichloroacetic Acid (TCA) Product Monuron TCA (Final Salt) TCA->Product Monuron Monuron (Base) Isocyanate->Monuron + Dimethylamine (Nucleophilic Addition) Monuron->Product + TCA (Acid-Base Complexation)

Figure 1: Convergent synthesis pathway for Monuron TCA. The process involves the formation of the urea backbone followed by salt formation.

Experimental Protocols

Phase 1: Synthesis of Monuron (Precursor)

Note: If commercial Monuron is available (purity >98%), proceed directly to Phase 2. This protocol describes the Isocyanate route, which is cleaner than the carbamoyl chloride industrial route.

Reagents:

  • 4-Chlorophenyl isocyanate (1.0 eq)

  • Dimethylamine (anhydrous or 40% aq. solution, 1.1 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-chlorophenyl isocyanate dissolved in dry DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the system to 0–5 °C. Slowly add dimethylamine via an addition funnel. The reaction is exothermic ; control the rate to maintain temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The urea formation is rapid and irreversible.

  • Workup:

    • If using anhydrous amine: The product may precipitate.[4] Filter and wash with cold hexane.

    • If using aqueous amine: Separate the organic layer, wash with water (2x) to remove excess amine, dry over

      
      , and evaporate the solvent.
      
  • Validation: Recrystallize from methanol. Target MP: 174–175 °C.[2]

Phase 2: Synthesis of Monuron TCA (Salt Formation)

This step relies on the significant difference in melting points and solubility between the parent urea and the salt.

Reagents:

  • Monuron (Synthesized in Phase 1): 19.86 g (100 mmol)

  • Trichloroacetic Acid (TCA): 16.34 g (100 mmol)

  • Solvent: Methanol (anhydrous) or Xylene (for liquid concentrate simulation)

Protocol (Crystalline Isolation Method):

  • Dissolution (Base): In a 250 mL beaker, suspend 19.86 g of Monuron in 100 mL of warm methanol (40 °C). Monuron is moderately soluble; ensure complete dissolution before proceeding.

  • Dissolution (Acid): In a separate vessel, dissolve 16.34 g of TCA in 20 mL of methanol. Caution: TCA is highly corrosive and hygroscopic.

  • Complexation: Add the TCA solution dropwise to the Monuron solution with vigorous stirring.

    • Observation: The solution may warm slightly (exothermic protonation).

  • Crystallization:

    • Evaporate the methanol under reduced pressure (Rotavap) until the volume is reduced by 50%.

    • Cool the solution to 0 °C in an ice bath. White crystalline needles of Monuron TCA should precipitate.

    • Alternative: If oiling occurs (common with TCA salts), add diethyl ether to induce precipitation.

  • Filtration: Filter the solids rapidly (TCA salts can be hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not use heat , as the salt can dissociate or decompose near its melting point (78 °C).
    

Analytical Characterization & Validation

To ensure the product is the true salt and not a physical mixture, comparative analysis is required.

Melting Point Depression

The most immediate validation is the melting point shift.

  • Monuron (Parent): ~175 °C[2][3][5]

  • TCA (Acid): ~58 °C

  • Monuron TCA (Target): 78–81 °C [1]

  • Pass Criteria: A sharp melt in the target range confirms salt formation. A broad melt suggests impurities or dissociation.

FTIR Spectroscopy

The carbonyl stretch is the diagnostic marker.

  • Monuron: The urea carbonyl (

    
    ) typically appears around 1650–1660 
    
    
    
    .
  • Monuron TCA: Protonation of the oxygen reduces the double-bond character of the carbonyl, shifting the absorption to a lower frequency (red shift) or altering the band shape significantly due to hydrogen bonding with the trichloroacetate anion. Look for the emergence of carboxylate (

    
    ) asymmetric stretching from the TCA anion around 1600 
    
    
    
    .
Solubility Profile (Field Test)

Monuron is practically insoluble in hydrocarbon solvents (e.g., diesel, xylene).[3] Monuron TCA is designed to be soluble in these aromatic hydrocarbons.

  • Test: Attempt to dissolve 0.5g of product in 10mL of Xylene.

  • Result: Complete dissolution indicates successful conversion to the lipophilic salt.

References

  • Gilbert, E. E., et al. (1957). Herbicide Compositions. U.S. Patent 2,782,112.[3] Allied Chemical & Dye Corp.

  • Royal Society of Chemistry. (1989).[2] Monuron: Chemical and Physical Properties. The Merck Index (via NIH PubChem).

  • U.S. EPA. (1975).[2] Production, Distribution, Use and Environmental Impact Potential of Selected Pesticides. EPA 540/1-75-001.

  • Bucha, H. C., & Todd, C. W. (1951). 3-(p-Chlorophenyl)-1,1-Dimethylurea—A New Herbicide. Science, 114(2967), 493–494.

Sources

Exploratory

Technical Guide: Monuron TCA Degradation Dynamics and Metabolite Profiling

This guide details the degradation dynamics of Monuron TCA (Monuron Trichloroacetate) , a non-selective herbicide salt formulation. It synthesizes the distinct metabolic fates of its cationic (Monuron) and anionic (TCA)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the degradation dynamics of Monuron TCA (Monuron Trichloroacetate) , a non-selective herbicide salt formulation. It synthesizes the distinct metabolic fates of its cationic (Monuron) and anionic (TCA) moieties, providing researchers with actionable protocols for metabolite profiling and pathway elucidation.

Executive Summary & Chemical Context

Monuron TCA [3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate] is a salt complex designed to enhance the solubility and phytotoxic persistence of the phenylurea herbicide Monuron. Upon application to soil or aqueous matrices, the complex rapidly dissociates into its constituent ions:

  • Monuron (Cationic moiety): A Photosystem II inhibitor.

  • Trichloroacetate (Anionic moiety): A protein precipitant and enzyme inhibitor.

Researching the degradation of Monuron TCA requires a dual-pathway approach , as the two ions degrade via independent mechanisms—Monuron primarily via oxidative N-demethylation, and TCA via reductive dehalogenation.

Key Physicochemical Parameters
ParameterMonuron MoietyTCA Moiety
CAS No. 150-68-576-03-9
Primary Degradation Driver Microbial (Oxidative) & PhotolyticMicrobial (Reductive) & Hydrolytic
Major Metabolite 3,4-Dichloroaniline (DCA)Dichloroacetic Acid (DCA) / CO₂
Environmental Half-Life 30–166 days (Soil)14–90 days (Soil)

Degradation Pathways: Mechanistic Analysis

The Monuron Pathway (Oxidative Dealkylation)

The primary route of Monuron degradation involves the stepwise removal of methyl groups from the terminal nitrogen. This is typically catalyzed by microbial cytochrome P450 monooxygenases or fungal peroxidases.

  • N-Demethylation: Monuron is converted to 3-(4-chlorophenyl)-1-methylurea .[1]

  • Second Demethylation: Conversion to 3-(4-chlorophenyl)urea .

  • Amide Hydrolysis: The urea bridge is cleaved, releasing 4-Chloroaniline (4-CA) and CO₂. 4-CA is a critical toxicological marker due to its potential for hematotoxicity.[1]

  • Ring Hydroxylation: A minor pathway involves hydroxylation at the ortho position, yielding phenolic metabolites.[1]

The TCA Pathway (Reductive Dehalogenation)

Trichloroacetic acid (TCA) degradation is catalyzed by specific dehalogenases (e.g., from Pseudomonas or Agrobacterium species).

  • Dechlorination: TCA is reduced to Dichloroacetic acid (DCA) and subsequently Monochloroacetic acid (MCA).[1]

  • Mineralization: Final breakdown yields Glyoxylate, CO₂, and inorganic Chloride (Cl⁻).

Visualization of Dual-Stream Degradation

The following diagram illustrates the simultaneous divergence of the salt complex into its respective metabolic cascades.

MonuronTCA_Degradation cluster_legend Legend Parent Parent Compound Intermediate Metabolite EndProduct Terminal Product MTCA Monuron TCA (Salt Complex) Monuron Monuron (3-(4-chlorophenyl)-1,1-dimethylurea) MTCA->Monuron Dissociation (H2O) TCA Trichloroacetate (TCA) MTCA->TCA Dissociation (H2O) MonoMe 3-(4-chlorophenyl)-1-methylurea (N-Demethylation) Monuron->MonoMe Cyp450 / Oxidation RingOH 2-Hydroxy-Monuron (Ring Hydroxylation) Monuron->RingOH Minor Pathway DCA Dichloroacetic Acid (Dechlorination) TCA->DCA Dehalogenase PhenylUrea 3-(4-chlorophenyl)urea (Didemethylation) MonoMe->PhenylUrea Oxidation Chloroaniline 4-Chloroaniline (Hydrolysis) PhenylUrea->Chloroaniline Amidase Hydrolysis CO2 CO2 + Cl- Chloroaniline->CO2 Ring Cleavage (Slow) Glyoxylate Glyoxylate DCA->Glyoxylate Hydrolysis Glyoxylate->CO2 TCA Cycle

Figure 1: Divergent metabolic pathways of Monuron TCA post-dissociation in environmental matrices.[2]

Experimental Protocols: Self-Validating Systems

To ensure Trustworthiness and Reproducibility , the following protocols utilize internal standard normalization and matrix-matched calibration.

Protocol A: Accelerated Soil Microcosm Degradation

Objective: Determine the half-life (


) and metabolite formation kinetics in a controlled soil environment.[1]

Materials:

  • Sieved agricultural soil (2 mm mesh).

  • Monuron TCA analytical standard (>98% purity).

  • Incubator set to 25°C ± 1°C.

  • Internal Standard (IS): Diuron-d6 (deuterated) to correct for extraction efficiency.

Workflow:

  • Soil Spiking: Adjust soil moisture to 40% of Maximum Water Holding Capacity (MWHC).[1] Spike soil with Monuron TCA to a final concentration of 5 mg/kg.

  • Incubation: Aliquot 50g of soil into amber glass jars. Maintain aerobic conditions in the dark.

  • Sampling Points: Days 0, 3, 7, 14, 28, 56, and 90.

  • Extraction (Self-Validating Step):

    • Add IS (Diuron-d6) to the soil aliquot before solvent addition.

    • Extract with 100 mL Methanol:0.01M CaCl₂ (4:1 v/v) by shaking for 1 hour.

    • Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE.

  • Validation Check: If IS recovery is <70% or >120%, the sample must be re-extracted.

Protocol B: LC-MS/MS Quantitation of Metabolites

Objective: High-sensitivity detection of polar metabolites (TCA) and non-polar aromatics (Monuron/4-CA).[1] Note: TCA often requires a separate ion-chromatography method or derivatization; this protocol focuses on the phenylurea chain.

Instrument: HPLC coupled with Triple Quadrupole Mass Spectrometer (LC-MS/MS). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.3
2.0 5 0.3
10.0 95 0.3
12.0 95 0.3

| 12.1 | 5 | 0.3 |

MS Transitions (MRM Mode):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV)
Monuron 199.1 72.1 25
Monodemethyl-Monuron 185.1 126.0 20
4-Chloroaniline 128.0 93.0 22

| Diuron-d6 (IS) | 239.1 | 78.1 | 25 |

Quantitative Data Summary

The following data ranges represent typical findings in aerobic loam soil (pH 6.5–7.5).

Metabolite / CompoundRetention Time (min)*Typical Max Accumulation (% of Applied Dose)Persistence Class
Monuron 8.6-Moderate
1-Methyl-3-(4-chlorophenyl)urea 7.915–20%Low-Moderate
3-(4-chlorophenyl)urea 7.25–10%Low
4-Chloroaniline 5.4< 5%High (Bound Residue)
Trichloroacetic Acid (TCA) 1.2 (via IC)**-Low

*Retention times are illustrative for the C18 method described above. **TCA is highly polar and elutes near the void volume in reverse phase; Ion Chromatography (IC) is recommended for TCA specific quantitation.

References

  • World Health Organization (WHO). (1996). Trichloroacetic acid in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/03.04/120. Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Monuron | C9H11ClN2O. PubChem Compound Summary. Link

  • Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere, 56(10), 1021-1032. (Note: Diuron and Monuron share near-identical degradation pathways). Link

  • Hill, G. D., et al. (1955). The Fate of Substituted Urea Herbicides in Agricultural Soils. Agronomy Journal, 47(2), 93-104.[1] Link

  • United States Environmental Protection Agency (EPA). (1991). Reregistration Eligibility Decision (RED): Monuron. EPA 738-F-96-024. Link

Sources

Foundational

Technical Assessment: Environmental Fate &amp; Persistence of Monuron TCA

CAS Registry Number: 140-41-0 Compound Class: Phenylurea / Halogenated Aliphatic Acid Salt Complex Executive Summary Monuron TCA is a stoichiometric salt complex combining the phenylurea herbicide Monuron [3-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 140-41-0 Compound Class: Phenylurea / Halogenated Aliphatic Acid Salt Complex

Executive Summary

Monuron TCA is a stoichiometric salt complex combining the phenylurea herbicide Monuron [3-(4-chlorophenyl)-1,1-dimethylurea] and the halogenated acid herbicide TCA (Trichloroacetic acid). Historically utilized as a non-selective, broad-spectrum soil sterilant, its environmental behavior is defined by a critical dissociation event immediately upon contact with soil moisture.

This guide analyzes the divergent environmental fates of its two parent ions. While TCA exhibits high aqueous solubility and rapid leaching potential, Monuron demonstrates moderate persistence and lipophilicity, serving as a long-term reservoir for the toxic metabolite 4-chloroaniline (PCA) . Researchers must treat the environmental monitoring of Monuron TCA not as a single analyte study, but as a dual-track investigation into differential mobility and degradation kinetics.

Chemical Identity & Dissociation Dynamics

The fundamental error in early environmental modeling of Monuron TCA was treating the complex as a single persistent entity. In aqueous soil environments (pH 5–8), the salt rapidly dissociates.

Dissociation Equation:



Physicochemical Properties (Post-Dissociation)
PropertyMonuron ComponentTCA ComponentEnvironmental Implication
Water Solubility 230 mg/L (25°C)~1,200,000 mg/LTCA leaches immediately; Monuron remains in topsoil.
Koc (Soil Adsorption) ~271 mL/g< 5 mL/gMonuron binds to organic carbon; TCA moves with water front.
Vapor Pressure

mmHg
1.0 mmHgTCA has volatilization potential; Monuron is non-volatile.
Primary Degradation Microbial N-demethylationMicrobial DechlorinationDistinct microbial populations required for remediation.
Degradation Pathways

The persistence of Monuron TCA is governed by the slower-degrading Monuron moiety. The degradation is primarily biotic (microbial), as abiotic hydrolysis is negligible at neutral pH.

3.1 The Monuron Pathway (Toxicological Concern)

Monuron undergoes sequential N-demethylation. This is the critical pathway for researchers because it leads to 4-chloroaniline , a stable, carcinogenic aromatic amine that binds irreversibly to soil humic acids, complicating extraction and quantification.

Mechanism:

  • N-Demethylation: Removal of the first methyl group to form Monomethyl-monuron.

  • Second Demethylation: Formation of 4-Chlorophenylurea.

  • Amide Hydrolysis: Cleavage of the urea linkage yields 4-Chloroaniline (PCA).

3.2 The TCA Pathway

TCA degrades via reductive dechlorination, eventually mineralizing to Carbon Dioxide (


) and Chloride ions (

). This process is aerobic and rapid (Half-life: 14–90 days) compared to Monuron.
Visualization: Monuron Degradation Cascade

MonuronDegradation Monuron Monuron (Parent) MonoMethyl Monomethyl-monuron (Metabolite 1) Monuron->MonoMethyl  Cyp450 N-Demethylase   PhenylUrea 4-Chlorophenylurea (Metabolite 2) MonoMethyl->PhenylUrea  N-Demethylation   PCA 4-Chloroaniline (PCA) (Toxic Terminal) PhenylUrea->PCA  Amidase Hydrolysis   BoundResidue Humic Acid Bound Residue (Non-Extractable) PCA->BoundResidue  Oxidative Coupling  

Figure 1: Sequential N-demethylation pathway of Monuron leading to the toxicologically significant 4-chloroaniline.[1]

Environmental Persistence & Mobility

The "dual-clock" nature of Monuron TCA persistence requires distinct sampling schedules.

4.1 Half-Life (

) Comparison
MatrixMonuron

TCA

Notes
Aerobic Soil 30 – 166 days14 – 90 daysMonuron persistence increases with clay content.
Anaerobic Soil > 200 days> 100 daysDegradation stalls without aerobic microbial activity.
Photolysis (Water) ~5.5 hoursStableMonuron photodegrades rapidly only in clear, surface water.
4.2 Leaching Dynamics (Field Proven Insight)
  • TCA: Acts as a conservative tracer. In column studies, TCA breakthrough curves often match bromide or chloride tracers, indicating zero retardation.

  • Monuron: Exhibits "chromatographic separation" in soil profiles. In a 1-meter soil column, TCA will elute in the first pore volume, while Monuron may remain in the top 15cm.

    • Risk:[2][3][4][5] Groundwater contamination is primarily driven by TCA, whereas surface runoff (sediment-bound) drives Monuron transport.

Validated Analytical Protocol: LC-MS/MS Determination

Objective: Simultaneous quantification of Monuron and 4-chloroaniline in soil matrices. Methodology: Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry.

5.1 Protocol Workflow
  • Extraction: Weigh 10g soil. Add 20mL Acetonitrile:Water (80:20 v/v). Shake for 60 min.

  • Centrifugation: 4000 rpm for 10 min. Collect supernatant.

  • Clean-up (Critical Step): Pass through a HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Monuron is moderately polar; HLB ensures retention of both parent and polar metabolites.

  • Elution: Elute with Methanol. Evaporate to dryness under

    
    . Reconstitute in mobile phase.
    
  • Analysis: Inject into LC-MS/MS (ESI Positive Mode).

5.2 Instrumental Parameters (Self-Validating)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions (Quantifier/Qualifier):

    • Monuron: 199.1

      
       72.0 (Quant), 199.1 
      
      
      
      46.0 (Qual).
    • 4-Chloroaniline:[2][3][6][7] 128.0

      
       93.0 (Quant).
      
Visualization: Analytical Workflow

AnalyticalWorkflow Soil Soil Sample (10g) Extract Solvent Extraction (ACN:H2O 80:20) Soil->Extract Shake 1hr SPE SPE Cleanup (HLB Cartridge) Extract->SPE Load Recon Reconstitution (Mobile Phase) SPE->Recon Elute/Dry LCMS LC-MS/MS (ESI+ MRM) Recon->LCMS Inject

Figure 2: Optimized extraction and detection workflow for Monuron residues in soil matrices.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Monuron TCA. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Monuron: Reregistration Eligibility Decision (RED) Fact Sheet. Retrieved from [Link]

  • World Health Organization (WHO) & IARC. Monographs on the Evaluation of Carcinogenic Risks to Humans: 4-Chloroaniline. Retrieved from [Link]

  • McCulloch, A. (2002). Trichloroacetic acid in the environment. Chemosphere. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Monuron TCA (CAS 140-41-0)

The following technical guide details the spectroscopic characterization of Monuron TCA (Monuron Trichloroacetate), a specific herbicidal salt formed between Monuron and Trichloroacetic Acid (TCA).[1] Executive Summary M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Monuron TCA (Monuron Trichloroacetate), a specific herbicidal salt formed between Monuron and Trichloroacetic Acid (TCA).[1]

Executive Summary

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) is a 1:1 stoichiometric salt/adduct used historically as a non-selective, systemic herbicide.[2] It combines the photosynthetic inhibition properties of Monuron with the phytotoxicity of Trichloroacetic Acid (TCA) .[1]

This guide provides a definitive reference for the identification of Monuron TCA using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The data presented distinguishes the intact salt from its dissociated parent components, a critical requirement for formulation analysis and residue testing.[1]

Compound Identity:

  • IUPAC Name: 3-(4-chlorophenyl)-1,1-dimethylurea; 2,2,2-trichloroacetic acid[2]

  • CAS Number: 140-41-0[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1][2][3][4][5][6] · C
    
    
    HCl
    
    
    O
    
    
  • Molecular Weight: 362.03 g/mol (Salt); 198.65 g/mol (Monuron base)[1]

Synthesis & Preparation Protocol

To obtain high-purity spectroscopic data, Monuron TCA should be prepared fresh to avoid hydrolysis artifacts.[1] The formation is driven by the protonation of the urea carbonyl oxygen by the strong acid TCA (pKa ~0.6).[1]

Experimental Protocol: Stoichiometric Precipitation
  • Reagents: Dissolve 10.0 mmol of Monuron (1.98 g) in 20 mL of anhydrous acetone (Solvent A).

  • Acid Addition: Dissolve 10.5 mmol of Trichloroacetic Acid (1.71 g) in 10 mL of acetone (slight excess ensures full protonation).

  • Reaction: Add the TCA solution dropwise to the Monuron solution under constant stirring at room temperature (25°C). The reaction is exothermic.[1][4]

  • Crystallization: Evaporate the solvent slowly under a stream of nitrogen or rotary evaporation until a white crystalline solid precipitates.[1]

  • Purification: Recrystallize from an acetone/hexane mixture to remove excess acid.

  • Drying: Vacuum dry at 40°C for 4 hours.

SynthesisWorkflow Monuron Monuron (Base) Dissolved in Acetone Mixing Dropwise Addition (Exothermic Protonation) Monuron->Mixing TCA TCA (Acid) Dissolved in Acetone TCA->Mixing Evap Solvent Evaporation & Crystallization Mixing->Evap 1:1 Adduct Formation Product Monuron TCA (Crystalline Salt) Evap->Product

Figure 1: Workflow for the synthesis of Monuron TCA salt for spectroscopic validation.

Mass Spectrometry (MS)

In Mass Spectrometry, Monuron TCA is an ionic pair.[1] Under standard ionization conditions (EI, ESI), the salt dissociates .[1] Therefore, the spectrum will display the signals of the individual parent ions rather than a molecular ion at m/z 362.[1]

Fragmentation & Ionization Pathways
  • Electrospray Ionization (ESI+): Detects the protonated Monuron base.[1]

  • Electrospray Ionization (ESI-): Detects the trichloroacetate anion.[1]

Ionization ModeObserved m/zSpecies IdentificationInterpretation
ESI (+) 199.1 [Monuron + H]

Protonated parent base.
ESI (+) 221.1 [Monuron + Na]

Sodium adduct (common impurity).[1]
ESI (-) 160.9 / 162.9 [CCl

COO]

Trichloroacetate anion (Cl isotope pattern).
EI (70 eV) 198 [Monuron]

Molecular ion of base.[1]
EI (70 eV) 72 [CON(CH

)

]

Dimethylcarbamoyl fragment (Diagnostic).[1]
EI (70 eV) 127 [Cl-C

H

-NH

]

4-Chloroaniline fragment (Primary degradation).

Diagnostic Note: The presence of the m/z 161/163 cluster (characteristic 3:1 ratio for three chlorines) in negative mode, concurrent with m/z 199 in positive mode, confirms the salt identity.[1]

Infrared Spectroscopy (FT-IR)

IR is the most powerful tool for confirming salt formation.[1] The protonation of the urea oxygen disrupts the resonance of the amide system, causing significant shifts in the Carbonyl (C=O) and N-H regions.[1]

Comparative IR Data
Functional GroupMonuron (Base)

(cm

)
Monuron TCA (Salt)

(cm

)
Mechanistic Shift Explanation
N-H Stretch 3300 - 3350 (Sharp)3100 - 3250 (Broad)Broadening due to strong H-bonding/proton transfer to TCA anion.
C=O Stretch (Urea) 1650 - 1660 1620 - 1640 Critical Diagnostic: Protonation of O reduces double bond character, lowering frequency.
C=O Stretch (Acid) N/A1730 - 1750Presence of TCA carboxylate/carbonyl group.
C-Cl Stretch 1090 (Aromatic)830, 680 (Aliphatic)Appearance of strong CCl

bands from TCA.

Spectral Validation:

  • Look for the "Salt Broadening" effect in the 2500–3000 cm

    
     region, indicative of ammonium/hydroxyl interactions.[1]
    
  • The C=O band of Monuron shifts to a lower wavenumber, while the TCA carbonyl appears distinct at ~1740 cm

    
    .[1]
    

Nuclear Magnetic Resonance (NMR)

NMR analysis should be performed in a polar aprotic solvent like DMSO-d


  to maintain salt solubility. Note that in protic solvents (MeOH-d

), rapid proton exchange may average the acidic proton signal.[1]
H NMR (400 MHz, DMSO-d )
Position

(ppm)
MultiplicityIntegrationAssignment
Acidic Proton 10.0 - 12.0 Broad Singlet1HCOOH / NH

: Highly variable; indicates salt formation.
Aromatic H (Ortho) 7.45Doublet (

=8.8 Hz)
2HProtons adjacent to Urea N.
Aromatic H (Meta) 7.30Doublet (

=8.8 Hz)
2HProtons adjacent to Chlorine.[1]
N-H (Urea) 8.60Singlet1HUrea amide proton (Deshielded vs pure Monuron ~8.4).
N-CH

2.95Singlet6HDimethyl group.
C NMR (100 MHz, DMSO-d )
  • Urea Carbonyl: ~155.0 ppm (Upfield shift relative to pure acid, downfield relative to base).[1]

  • TCA Carbonyl: ~163.0 ppm (Distinct carboxyl signal).[1]

  • TCA CCl

    
    :  ~90.0 - 95.0 ppm (Characteristic low intensity signal due to long relaxation).[1]
    
  • Aromatic Carbons: 138.0 (C-N), 128.5 (C-H), 125.0 (C-Cl), 120.0 (C-H).[1]

  • Methyl Carbons: 36.5 ppm.[1]

NMR_Logic cluster_0 1H NMR Diagnostic Logic Signal_A Signal: Broad Singlet > 10 ppm Inference_A Indicates Acidic Proton (TCA-H) Signal_A->Inference_A Signal_B Signal: Aromatic Doublets (7.3-7.5 ppm) Inference_B Confirms p-Chlorophenyl Ring Signal_B->Inference_B Signal_C Signal: Singlet ~2.95 ppm Inference_C Confirms Dimethyl Amine Group Signal_C->Inference_C

Figure 2: Logic flow for interpreting the 1H NMR spectrum of Monuron TCA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8800, Monuron.[1] Retrieved from [Link][1]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Monuron TCA. Retrieved from [Link][1]

  • Weed Science Society of America. Herbicide Handbook: Monuron TCA.[1] (Standard reference for herbicide salt nomenclature).

  • Sadtler Research Laboratories. Sadtler Standard Spectra: Monuron Proton NMR No. 16056.[1][5][7] (Baseline data for parent compound).[1][4][5][7]

Sources

Foundational

Technical Monograph: Physicochemical Profiling of Monuron TCA

This guide provides a rigorous technical analysis of Monuron TCA (Monuron Trichloroacetate), a specialized salt complex combining a substituted phenylurea with a halogenated carboxylic acid. Designed for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Monuron TCA (Monuron Trichloroacetate), a specialized salt complex combining a substituted phenylurea with a halogenated carboxylic acid.

Designed for researchers and drug development professionals, this document treats Monuron TCA not merely as an agrochemical, but as a case study in salt formation, solubility modulation, and dual-mechanism bioactivity .[1] The protocols below adhere to pharmaceutical-grade characterization standards (E-E-A-T).

Executive Summary

Monuron TCA (CAS: 140-41-0) is the trichloroacetic acid salt of 3-(4-chlorophenyl)-1,1-dimethylurea.[1] Historically utilized as a non-selective soil sterilant (Trade Name: Urox), it represents a classic example of synergistic salt engineering . By protonating the weak urea base of Monuron with the strong organic acid TCA, the resulting ionic complex exhibits altered solubility, melting point, and bioavailability compared to its parent compounds.

For the development scientist, Monuron TCA demonstrates how salt selection can modify the physicochemical landscape of a lipophilic active pharmaceutical ingredient (API)—in this case, Monuron—enhancing its soil mobility and immediate phytotoxicity.

Chemical Identity & Structural Analysis

Monuron TCA is an ion pair formed between the protonated dimethylurea moiety and the trichloroacetate anion.[1]

Nomenclature & Identification
ParameterTechnical Specification
IUPAC Name 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate
CAS Registry Number 140-41-0
Molecular Formula C₁₁H₁₂Cl₄N₂O₃
Molecular Weight 362.04 g/mol
Component A (Base) Monuron (MW 198.65); pKa ~1-2 (Very weak base)
Component B (Acid) Trichloroacetic Acid (MW 163.39); pKa 0.66 (Strong acid)
Stoichiometry 1:1 Molar Ratio
Structural Formation (Graphviz Diagram)

The following diagram illustrates the proton transfer mechanism driving the salt formation.[1]

MonuronTCA_Structure Monuron Monuron (Base) Lipophilic Phenylurea Reaction Proton Transfer (Exothermic) Monuron->Reaction Accepts H+ TCA TCA (Acid) Strong Halogenated Acid TCA->Reaction Donates H+ Complex Monuron TCA Salt [C9H11ClN2O•H]+ [CCl3COO]- Reaction->Complex Ionic Lattice Formation

Figure 1: Synthesis logic showing the protonation of the urea nitrogen by TCA to form the stable crystalline salt.[1]

Physical & Chemical Characteristics

The formation of the salt drastically depresses the melting point relative to the parent Monuron, a phenomenon often exploited in "ionic liquid" or "deep eutectic solvent" research.

Physicochemical Data Table
PropertyValueContextual Note
Physical State Crystalline SolidWhite to off-white prisms.[1]
Melting Point 78 – 81 °C Significantly lower than Monuron (174°C), indicating lower lattice energy typical of large organic salts.
Solubility (Water) 918 mg/L (approx.[1] 0.09%)~4x higher than Monuron base (230 mg/L).[1] Salt formation improves aqueous solubility.[1]
Solubility (Methanol) 177 g/kgHigh solubility in polar organic solvents.[1]
Solubility (Xylene) 91 g/kgRetains lipophilic character due to the chlorophenyl ring.[1]
Vapor Pressure Low (< 10⁻⁶ mmHg)Solid state is non-volatile, though TCA can dissociate and volatilize at high heat.
pH (Sat. Soln) AcidicHydrolysis releases free TCA, lowering pH.[1]
Stability Profile
  • Hydrolytic Stability: Stable in neutral media.[1][2] In alkaline conditions (pH > 9), the salt dissociates, and Monuron may further hydrolyze to 4-chloroaniline (toxic).[1]

  • Thermal Stability: Decomposes above melting point.[1] Emits toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl).[1]

  • Incompatibility: Highly reactive with strong bases (liberates heat and free base) and strong reducing agents.[1]

Mechanism of Action (Dual-Pathway)

Monuron TCA acts as a "double-barreled" bioactive agent.[1] The salt dissociates in the soil solution/biological matrix, allowing each component to target distinct physiological pathways.[1]

Pathway Visualization

MoA_Pathway Salt Monuron TCA (Applied) Dissoc Dissociation in Aqueous Matrix Salt->Dissoc Monuron Monuron Species Dissoc->Monuron TCA TCA Anion Dissoc->TCA PSII Target: Photosystem II (Thylakoid Membrane) Monuron->PSII ElectronBlock Blocks Electron Transport (Qb Site) PSII->ElectronBlock Death Systemic Bioactivity / Necrosis ElectronBlock->Death Precip Target: Meristematic Protein TCA->Precip GrowthStop Protein Precipitation & Cell Division Arrest Precip->GrowthStop GrowthStop->Death

Figure 2: The synergistic mechanism where Monuron inhibits energy production while TCA disrupts structural integrity.[1]

Analytical Methodology: HPLC-UV Quantification

For researchers characterizing this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] Gas Chromatography (GC) is not recommended without derivatization due to the thermal instability of the urea bridge.[1]

Validated Protocol: Reverse-Phase HPLC

Objective: Separate Monuron from potential hydrolysis products (4-chloroaniline) and quantify purity.

Reagents & Equipment:
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].[1]

    • Note: Acidic buffer prevents peak tailing of the urea nitrogen.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis Diode Array at 248 nm (Monuron λmax).

  • Temperature: 25°C.

Step-by-Step Workflow:
  • Standard Preparation: Dissolve 10 mg Monuron TCA reference standard in 10 mL Methanol (Stock A). Dilute to 10-100 µg/mL with Mobile Phase.[1]

  • Sample Extraction:

    • Weigh 1 g of sample (soil/formulation).[1]

    • Extract with 20 mL Methanol (sonicate 15 min).

    • Filter through 0.45 µm PTFE membrane.[1]

  • Injection: Inject 20 µL of filtered extract.

  • Integration: Monuron elutes approx. 4-6 mins (depending on column void volume). TCA is generally transparent at 248 nm or elutes near the void volume; this method quantifies the Monuron active moiety.[1]

Analytical Logic (Self-Validation)
  • Linearity Check: R² > 0.999 over 10-100 µg/mL range.[1]

  • System Suitability: Tailing factor must be < 1.5. If tailing occurs, increase buffer ionic strength (add 20mM Ammonium Acetate).[1]

  • Specificity: Verify absence of interference at the retention time of 4-chloroaniline (degradation product), which typically elutes earlier than Monuron.

Safety & Toxicology Profile

While Monuron TCA is an effective chemical tool, it poses specific hazards that must be managed in a research setting.

  • Acute Toxicity: Oral LD50 (Rat) ~3700 mg/kg (Monuron base).[1][2] The TCA component adds corrosive potential to mucous membranes.[1]

  • Chronic Risks: Monuron is classified as a suspected carcinogen (Group 3 or similar depending on agency).[1]

  • Handling Protocol:

    • Use full PPE (Nitrile gloves, safety goggles, N95 dust mask).[1]

    • Weigh in a fume hood to avoid inhalation of dust.[1]

    • Disposal: Incineration with scrubber for HCl/NOx. Do not discharge into water systems (persistent groundwater contaminant).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link][1]

  • University of Hertfordshire. (2025).[1] PPDB: Pesticide Properties DataBase - Monuron TCA.[1] Retrieved from [Link]

  • Kovalczuk, T., et al. (2008).[1][3] HPLC-MS/MS method for analysis of isoproturon (Phenylurea class). Czech J. Food Sci. Retrieved from [Link]

Sources

Exploratory

Monuron Trichloroacetate: Chemical Architecture of a Historical Soil Sterilant

Executive Summary Monuron TCA (Trichloroacetate) represents a pivotal moment in mid-20th-century agrochemistry, where the concept of "total vegetation control" (soil sterilization) was achieved through molecular synergy....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (Trichloroacetate) represents a pivotal moment in mid-20th-century agrochemistry, where the concept of "total vegetation control" (soil sterilization) was achieved through molecular synergy. This guide analyzes the chemical logic behind combining Monuron (a Photosystem II inhibitor) with Trichloroacetic Acid (a protein precipitant and growth regulator).

By forming a uronium salt from these two herbicides, Allied Chemical (under the trade name Urox) engineered a compound that overcame the solubility limitations of its parent molecules, creating a persistent, deep-leaching sterilant for industrial infrastructure. This document details the synthesis, dual-action mechanism, and the toxicological profile that eventually led to its obsolescence.

Chemical Identity & Synthesis Logic

The Stoichiometric Rationale

Monuron (


) is a weak base due to the lone pair on the urea nitrogen. Trichloroacetic acid (TCA) is a strong organic acid (

). When reacted in a 1:1 molar ratio, they form Monuron Trichloroacetate (CAS 140-41-0), specifically 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate.[1]

Why this salt?

  • Monuron alone: Low water solubility (~230 ppm).[2] It stays in the topsoil, effectively controlling shallow-rooted weeds but failing against deep-rooted perennials.

  • TCA alone: High water solubility (hygroscopic). It leaches rapidly, often moving below the root zone before effecting total kill.

  • Monuron TCA: The salt modifies the solubility profile, creating a compound that leaches slower than TCA but deeper than Monuron, effectively "sterilizing" the entire root zone column.

Quantitative Data Profile
PropertyMonuron (Parent)TCA (Parent)Monuron TCA (Salt)
Molecular Weight 198.65 g/mol 163.39 g/mol 362.04 g/mol
Physical State White Crystalline SolidDeliquescent CrystalsCrystalline Solid
Melting Point 174–175 °C57–58 °C78–81 °C
Solubility (Water) 230 mg/L (Low)~10,000 g/L (High)~900 mg/L (Moderate)
Primary Target Photosystem IILipid/Protein SynthesisDual-Action

Mechanism of Action: The "Double Blockade"

Monuron TCA functions through a synergistic double blockade. The salt dissociates in soil moisture, releasing both active anions and cations.

  • The Monuron Moiety (Foliar/Xylem Systemic):

    • Absorbed by roots and translocated via xylem to leaves.

    • Binds to the

      
       site on the D1 protein of the Photosystem II complex.
      
    • Result: Blocks electron transport from

      
       to 
      
      
      
      , stopping ATP/NADPH production and causing oxidative stress via triplet chlorophyll formation.
  • The TCA Moiety (Root/Meristematic):

    • Acts primarily on the root systems and meristems.

    • Precipitates cytoplasmic proteins and inhibits lipid synthesis (essential for cell membranes).

    • Result: Inhibits root elongation and causes formative effects (twisting/stunting).

Visualization: Dual-Pathway Inhibition

The following diagram illustrates the concurrent cellular disruption pathways.

MonuronTCA_Mechanism cluster_soil Soil Matrix (Dissociation) cluster_plant Plant Uptake & Transport Salt Monuron TCA Salt Monuron Monuron (Cation -> Neutral) Salt->Monuron Hydrolysis TCA TCA (Anion) Salt->TCA Hydrolysis Root Root Absorption Monuron->Root TCA->Root Xylem Xylem Translocation Root->Xylem Monuron Transport Meristem Root Meristem Root->Meristem TCA Accumulation Chloroplast Leaf Chloroplast (Thylakoid) Xylem->Chloroplast Target1 Inhibit Lipid Synthesis & Protein Precipitation Meristem->Target1 Target2 Block PSII (D1 Protein) Electron Transport Chloroplast->Target2 Death Total Systemic Necrosis Target1->Death Root Stunting Target2->Death Chlorosis/Starvation

Caption: Figure 1. Synergistic dissociation and dual-site toxicity of Monuron TCA in vascular plants.

Experimental Protocols

Protocol A: Laboratory Synthesis of Monuron TCA

Rationale: This protocol reconstructs the historical synthesis described in US Patent 2,782,112. It relies on the acid-base neutralization in a solvent where the salt is less soluble than the reactants or can be crystallized.

Reagents:

  • Monuron (Technical grade, 98%)

  • Trichloroacetic Acid (TCA) (Anhydrous)

  • Solvent: Xylene or Benzene (Historical standard; substitute with Toluene for modern safety).

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate 1:1 molar equivalents.

    • Example: 19.86g Monuron (0.1 mol) + 16.34g TCA (0.1 mol).

  • Dissolution (Acid Phase): Dissolve the TCA in 100 mL of warm Toluene (

    
    ). Ensure complete dissolution.
    
  • Slurry Formation (Base Phase): Suspend the Monuron in 150 mL of Toluene. Monuron will not fully dissolve; this is expected.[3]

  • Reaction: Slowly add the TCA solution to the Monuron suspension under constant mechanical stirring.

    • Observation: The reaction is exothermic.[4] As the salt forms, the suspension character will change. The mixture should be heated to reflux (

      
      ) for 1 hour to ensure complete protonation of the urea.
      
  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to

    
    . Monuron TCA will crystallize out.[5]
    
  • Filtration: Filter the crystals via vacuum filtration (Buchner funnel).

  • Purification: Wash the cake with cold hexane to remove unreacted organic residues.

  • Validation: Measure Melting Point. Target range: 78–81°C .[6] A sharp melting point confirms the salt formation rather than a physical mixture.

Protocol B: Self-Validating Root Elongation Bioassay

Rationale: To confirm the presence of the TCA moiety (which specifically stunts roots) versus pure Monuron (which primarily affects shoots), a root elongation test is the most sensitive diagnostic.

System: Cucumis sativus (Cucumber) - highly sensitive to root inhibitors.

  • Preparation: Prepare a stock solution of Monuron TCA in acetone, then dilute with water to concentrations of 0, 0.1, 1.0, and 10.0 mg/L.

  • Incubation: Place 10 seeds on filter paper in 9cm Petri dishes. Add 5 mL of the test solution.

  • Growth Conditions: Dark incubation at

    
     for 96 hours.
    
  • Measurement: Measure primary root length.

  • Validation Criteria (The "Trust" Factor):

    • Control: Roots must be >5cm.

    • Monuron Only (Comparison): Roots should show minor inhibition but cotyledons (if light exposed) will show chlorosis.

    • Monuron TCA: Roots should show severe "clubbing" or necrosis at the tip (typical TCA symptom) plus reduced overall length. This distinguishes the salt from the parent urea.

Historical Application & Environmental Toxicology[2]

The "Urox" Formulation

Allied Chemical marketed this compound as Urox (granules). The granular formulation was critical. It allowed the chemical to be spread dry over industrial sites (railroad ballasts, oil tank farms). Rainwater would slowly dissolve the granule, releasing the salt into the soil column.

Environmental Fate & Obsolescence

Despite its efficacy, Monuron TCA was phased out due to significant environmental risks:

  • Persistence: The "sterilant" classification meant it remained active in soil for >18 months, preventing any revegetation.

  • Mobility: While less mobile than pure TCA, the salt still leached into groundwater.

  • Carcinogenicity: Monuron is a Class C carcinogen (possible human carcinogen). Metabolic cleavage releases 4-chloroaniline, a toxic hematological agent.

Toxicology Workflow Diagram

The following diagram tracks the metabolic breakdown and environmental risks.

Toxicology_Fate Compound Monuron TCA (Soil Application) Hydrolysis Hydrolysis Compound->Hydrolysis Monuron Monuron Hydrolysis->Monuron TCA TCA Hydrolysis->TCA Metabolism Microbial/Liver Metabolism Monuron->Metabolism Risk1 Groundwater Contamination TCA->Risk1 Leaching Chloroaniline 4-Chloroaniline (Toxic Metabolite) Metabolism->Chloroaniline Risk2 Methemoglobinemia & Carcinogenicity Chloroaniline->Risk2

Caption: Figure 2. Environmental degradation and toxicological endpoints of Monuron TCA.

References

  • Gilbert, E. E., & Giolito, S. L. (1957). Herbicidal Composition.[1][2][5][6][7][8][9][10] US Patent 2,782,112.[6] Allied Chemical & Dye Corp.

  • U.S. Environmental Protection Agency (EPA). (1975).[2] Initial Scientific and Minieconomic Review of Monuron. EPA-540/1-75-028.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Monuron TCA Compound Summary.

  • Crafts, A. S. (1961).[7] The Chemistry and Mode of Action of Herbicides.[5][11][7][8] Interscience Publishers.[7] (Cited for Hill Reaction mechanism).

  • University of Hertfordshire. (2025).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Monuron TCA

Executive Summary Monuron TCA (3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate) is a non-selective herbicide composed of a stoichiometric (1:[1]1) salt complex of Monuron (a phenylurea herbicide) and Trichloroace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate) is a non-selective herbicide composed of a stoichiometric (1:[1]1) salt complex of Monuron (a phenylurea herbicide) and Trichloroacetic Acid (TCA) .[1]

While Monuron acts as a photosystem II inhibitor, TCA acts as a protein precipitant and root growth inhibitor.[1] In an HPLC environment, this salt complex dissociates into its constituent ions.[1] This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method optimized for the quantification of the Monuron moiety, which serves as the primary analytical marker due to its strong UV chromophore.[1]

Key Technical Insight: Standard C18 methods for phenylureas often ignore the counter-ion.[1] However, because TCA is highly polar and acidic (pKa ~0.6), it elutes near the void volume in standard reverse-phase conditions.[1] This guide provides the core protocol for Monuron quantification and a secondary "Stoichiometric Verification" strategy for TCA using low-UV detection.

Chemical Properties & Mechanistic Basis[1]

Understanding the dissociation chemistry is critical for method development.[1]

  • Analyte: Monuron TCA[1][2][3][4][5]

  • CAS: 140-41-0[1][2]

  • Molecular Formula:

    
    [1]
    
  • Dissociation in Mobile Phase:

    
    
    At neutral to slightly acidic pH, Monuron exists in equilibrium with its neutral form, while TCA remains fully ionized.[1]
    
Visualization: Analyte Dissociation & Detection Logic

MonuronDissociation cluster_dissociation In-Column Dissociation Salt Monuron TCA (Solid Formulation) MobilePhase Mobile Phase (Aq. Buffer / ACN) Salt->MobilePhase Dissolution Monuron Monuron Moiety (Hydrophobic) Retained on C18 MobilePhase->Monuron Separation TCA TCA Moiety (Hydrophilic/Anionic) Elutes at Void Volume MobilePhase->TCA Detection UV Detection (248 nm) Monuron->Detection Strong Signal (Primary Quant) TCA->Detection Weak/No Signal (Requires 210nm)

Figure 1: Mechanistic dissociation of Monuron TCA in HPLC mobile phase. Monuron is the target for quantification due to retention and UV response.

Core Protocol: Monuron Quantification

Primary method for purity assay and residue analysis.

Equipment & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), HPLC-grade Water.[1]

  • Buffer: 20 mM Potassium Phosphate (pH 3.0). Acidic pH suppresses silanol activity and improves Monuron peak shape.

Chromatographic Conditions
ParameterSettingRationale
Mode IsocraticEnsures stable baseline for UV detection.[1]
Mobile Phase ACN : Phosphate Buffer (pH 3.[1]0) [40:60 v/v]40% organic provides optimal retention (k' ~ 2-5) for Monuron.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temperature 30°CImproves mass transfer and retention time reproducibility.[1]
Injection Vol 10 - 20 µLDependent on sample concentration (target 10-50 ppm).[1]
Detection UV @ 248 nm (bw 4 nm)

for Monuron.[1] Reference signal: 360 nm.[1][6]
Run Time 12.0 minutesMonuron typically elutes at ~6-8 min.[1] TCA elutes < 1.5 min.
Sample Preparation Workflow

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of Monuron TCA reference standard.[1]

  • Dissolve in 10 mL of Methanol . Note: Monuron TCA is more soluble in MeOH than pure water.

  • Sonicate for 5 minutes to ensure complete dissociation.

Step 2: Working Standards

  • Dilute Stock with Mobile Phase (40:60 ACN:Buffer) to create a curve: 1, 5, 10, 25, 50, 100 µg/mL.[1]

  • Filter through a 0.22 µm PTFE syringe filter.[1] Nylon filters may bind phenylureas; PTFE is preferred.[1]

Step 3: Sample Extraction (Soil/Formulation) [1]

  • Weigh 5 g of soil or 0.1 g of formulation.

  • Add 20 mL Methanol. Shake mechanically for 30 mins.

  • Centrifuge at 4000 rpm for 10 mins.

  • Filter supernatant (0.22 µm PTFE) into HPLC vial.[1]

Advanced Protocol: Stoichiometric Verification (TCA Analysis)

Use this module if you must verify the presence of the Trichloroacetate counter-ion.

TCA has negligible absorbance at 248 nm.[1] To detect TCA simultaneously or in a secondary run, conditions must be altered.[1]

  • Challenge: TCA is unretained on C18 at pH 3.0 (elutes in void).

  • Solution: Use a Low-UV detection method.[1]

Modified Conditions for TCA:

  • Wavelength: 210 nm (Critical: Use high-purity solvents to minimize background noise).[1]

  • Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic 100% Aqueous or 5% ACN).[1]

  • Column: Specialized Organic Acid column (e.g., Bio-Rad Aminex) OR standard C18 with Ion-Pairing agent (e.g., Tetrabutylammonium hydroxide).[1]

  • Note: For routine Monuron TCA analysis, quantifying Monuron (Protocol 3) and assuming 1:1 stoichiometry is the industry standard unless regulatory guidelines demand specific TCA residue data.[1]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Agilent 1260) cluster_data Data Processing Sample Sample (Soil/Formulation) Extraction Extraction (Methanol, 30 min shake) Sample->Extraction Filter Filtration (0.22 µm PTFE) Extraction->Filter Inject Injection (20 µL) Filter->Inject Separation Separation (C18) 40:60 ACN:Buffer Inject->Separation Detect DAD Detection 248 nm (Monuron) Separation->Detect Integration Peak Integration (RT ~7.5 min) Detect->Integration Calc Quantification (External Std Method) Integration->Calc

Figure 2: End-to-end analytical workflow for Monuron TCA quantification.[1]

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of your data, the following acceptance criteria must be met:

ParameterAcceptance CriterionTroubleshooting
System Suitability %RSD of Peak Area < 1.0% (n=5)Check injector precision; ensure column equilibrium.
Linearity (

)
> 0.999 (Range 1–100 ppm)Prepare fresh standards; check detector saturation.
Resolution (

)
> 2.0 (between TCA void and Monuron)Reduce organic modifier if Monuron elutes too early.
Tailing Factor (

)
0.9 <

< 1.2
Adjust buffer pH (lower pH suppresses silanols).[1]
LOD / LOQ ~0.05 ppm / 0.15 ppmIncrease injection volume if sensitivity is low.[1]

References

  • U.S. Environmental Protection Agency (EPA). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.[1] EPA 821-R-93-010.[1] Available at: [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8800, Monuron.[1] Retrieved January 29, 2026 from [Link][1]

  • University of Hertfordshire (PPDB). Monuron-TCA: Pesticide Properties DataBase.[1] Retrieved from [Link][1]

  • SIELC Technologies. HPLC Analysis of Trichloroacetic Acid (TCA).[1][7] (For secondary TCA verification methodology). Available at: [Link]

Sources

Application

Application Note: Chromatographic Separation and Quantification of Monuron TCA

Executive Summary The detection of Monuron TCA (Monuron trichloroacetate) by Gas Chromatography (GC) presents a distinct analytical challenge due to the thermal instability of the phenylurea moiety (Monuron) and the high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of Monuron TCA (Monuron trichloroacetate) by Gas Chromatography (GC) presents a distinct analytical challenge due to the thermal instability of the phenylurea moiety (Monuron) and the high polarity of the trichloroacetic acid (TCA) counter-ion. Direct injection of Monuron into a hot GC inlet typically results in thermal degradation into 4-chlorophenyl isocyanate and dimethylamine, leading to poor reproducibility and "ghost peaks."

This Application Note defines a Derivatization-Based Protocol that circumvents these thermal limitations. By hydrolyzing Monuron to 4-chloroaniline and subsequently derivatizing it with Heptafluorobutyric Anhydride (HFBA), we achieve a thermally stable, highly volatile analyte with exceptional sensitivity on Electron Capture Detectors (ECD). A secondary workflow is provided for the methylation of the TCA component.

The Thermal Paradox & Chemical Logic

Understanding the chemistry of Monuron TCA is prerequisite to successful analysis. Monuron TCA is a salt that dissociates in solution.

  • The Monuron Problem: Phenylureas are thermally labile. At injector temperatures

    
    , Monuron degrades via elimination:
    
    
    
    
    Quantifying the breakdown product (isocyanate) is possible but prone to high variability depending on inlet liner geometry and catalytic activity.
  • The Solution (Derivatization): We employ a chemical hydrolysis followed by acylation.

    • Hydrolysis: Convert Monuron to 4-Chloroaniline.

    • Derivatization: React 4-Chloroaniline with HFBA to form N-(4-chlorophenyl)heptafluorobutyramide.

    • Benefit: The heptafluorobutyryl group adds 7 fluorine atoms, increasing ECD response by orders of magnitude and ensuring thermal stability.

Analytical Workflow Diagram

MonuronWorkflow Sample Sample Matrix (Soil/Water) Extract Solvent Extraction (Acetonitrile) Sample->Extract Split Fraction Split Extract->Split Hydrolysis Alkaline Hydrolysis (Yields 4-Chloroaniline) Split->Hydrolysis Fraction A (Monuron) Methylation Acidic Methanolysis (Methyl Esterification) Split->Methylation Fraction B (TCA) Deriv1 HFBA Derivatization (Acylation) Hydrolysis->Deriv1 GC1 GC-ECD Analysis (Target: N-HFB-4-Chloroaniline) Deriv1->GC1 GC2 GC-ECD Analysis (Target: Methyl Trichloroacetate) Methylation->GC2

Figure 1: Dual-pathway workflow for the separate determination of Monuron and TCA moieties.

Instrumentation & Consumables

Gas Chromatograph Configuration
ParameterSpecificationCausality / Rationale
System GC with ECD (Electron Capture Detector)ECD is highly selective for halogens (Cl in Monuron, F in HFBA derivative).
Inlet Split/Splitless (Splitless mode)Maximizes sensitivity for trace environmental samples.
Liner Deactivated, Single Taper with WoolWool traps non-volatiles; deactivation prevents adsorption of polar derivatives.
Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5)Non-polar phase provides excellent separation of derivatized anilines.
Dimensions 30 m

0.25 mm ID

0.25 µm film
Standard dimensions for balance between resolution and run time.
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Optimal linear velocity for resolution; Nitrogen is alternative for ECD makeup.
Reagents
  • Extraction Solvent: Acetonitrile (HPLC Grade).

  • Hydrolysis Base: 10N Sodium Hydroxide (NaOH).

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA). Handle with extreme care; moisture sensitive.

  • Buffer: Sodium Bicarbonate (

    
    ).
    
  • Internal Standard: 3,4-Dichloroaniline (structurally similar but chromatographically distinct).

Experimental Protocols

Part A: Monuron Determination (Hydrolysis/HFBA Method)

This is the primary protocol for quantifying the herbicide active ingredient.

Step 1: Extraction[1][2]
  • Weigh 10 g of soil or measure 100 mL of water sample.

  • Add 20 mL Acetonitrile. Sonicate for 15 minutes.

  • Centrifuge at 3000 rpm for 5 minutes. Transfer supernatant to a clean vial.

  • Critical: Evaporate the acetonitrile extract to near dryness under a gentle stream of Nitrogen (

    
    ) at 35°C. Reconstitute in 2 mL Hexane.
    
Step 2: Hydrolysis
  • Transfer the Hexane extract to a reaction vial.

  • Add 2 mL of 10N NaOH.

  • Seal and heat at 90°C for 60 minutes .

    • Mechanism:[3] This cleaves the urea linkage, releasing 4-chloroaniline.

  • Cool to room temperature. Extract the aniline by adding 2 mL Isooctane and shaking vigorously. Discard the aqueous (bottom) layer.

Step 3: HFBA Derivatization
  • Take 1 mL of the Isooctane layer (containing 4-chloroaniline) into a dry reaction vial.

  • Add 50 µL of HFBA . Cap immediately.

  • Incubate at 50°C for 30 minutes .

  • Neutralization: Cool, then add 2 mL of 5%

    
     solution. Shake gently to neutralize excess acid/anhydride.
    
    • Why? Injecting acidic anhydride will strip the GC column phase.

  • Transfer the top organic layer to a GC autosampler vial containing a micro-insert.

Part B: TCA Determination (Methylation Method)

Perform this only if TCA quantification is explicitly required.

  • Take a separate aliquot of the initial aqueous/soil extract.

  • Adjust pH to < 2 using Sulfuric Acid.

  • Add 2 mL Methanol and heat at 50°C for 1 hour (Acidic Methanolysis).

    • Alternative: Use Diazomethane (if safety protocols permit) for rapid methylation at room temperature.

  • Extract the resulting Methyl Trichloroacetate into Hexane.

  • Inject directly into GC-ECD.[4]

GC Operating Parameters (Method File)

Inlet Program:

  • Mode: Splitless (Purge valve on at 0.75 min)

  • Temperature: 250°C

Oven Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 60 1.0
20 180 0.0
5 280 5.0

| Total Run | | ~26.0 min |

Detector (ECD):

  • Temperature: 300°C[5]

  • Makeup Gas: Nitrogen (

    
    ) at 60 mL/min.
    
  • Note: High detector temp prevents condensation of high-boiling matrix components.

Validation & Quality Control

To ensure Trustworthiness of the data, the following QC criteria must be met:

  • Derivatization Efficiency Check: Spike a blank sample with pure 4-chloroaniline and process through Step 3 (Derivatization). Compare area counts to a standard of Monuron processed through the full Hydrolysis+Derivatization. Yield should be >90%.

  • Ghost Peak Monitoring: Inject a solvent blank after every high-concentration sample. HFBA derivatives can be sticky; carryover must be <1%.

  • Internal Standard Recovery: The recovery of the internal standard (3,4-dichloroaniline) must fall between 70-120%.

References

  • U.S. Environmental Protection Agency. (1995). Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography with Electron Capture Detection. Revision 1.0. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzyl Derivatization. SW-846.[6] [Link]

  • Argauer, R. J. (1968). Rapid procedure for the chloroacetylation of microgram quantities of phenols and detection by electron-capture gas chromatography. Analytical Chemistry, 40(1), 122–124.
  • Caverly, D. J., & Denney, R. C. (1978). Determination of residues of the herbicide monuron in soil by gas chromatography. Analyst, 103, 368-374.

Sources

Method

Technical Application Note: Monuron TCA for Non-Selective Vegetation Control

Status: Obsolete / Restricted (Historical Reference & Contaminant Analysis) Compound: 3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate Commercial Reference: Urox® (Historical) Part 1: Executive Summary & Regulatory W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Obsolete / Restricted (Historical Reference & Contaminant Analysis) Compound: 3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate Commercial Reference: Urox® (Historical)

Part 1: Executive Summary & Regulatory Warning

Core Directive & Safety

CRITICAL WARNING: Monuron TCA is a cancelled pesticide in the United States and the European Union. The Environmental Protection Agency (EPA) has terminated registrations for products containing Monuron TCA due to oncogenic risks and high persistence in soil/groundwater.

Purpose of This Guide: This application note is designed for research scientists, environmental toxicologists, and agrochemical developers . It serves as a:

  • Historical Benchmark: To compare modern non-selective herbicides against the efficacy profiles of legacy soil sterilants.

  • Remediation Protocol: To understand application patterns for the identification and remediation of legacy industrial sites (e.g., railroad rights-of-way) where Monuron TCA residues may persist.

Chemical Identity

Monuron TCA is a salt complex formed by the reaction of Monuron (a phenylurea herbicide) and Trichloroacetic Acid (TCA) . This combination created a synergistic "total vegetation control" agent used primarily for soil sterilization in non-crop areas.

  • Monuron Moiety: Inhibits photosynthesis (Systemic).[1]

  • TCA Moiety: Inhibits root meristem growth (Contact/Systemic).

Part 2: Mechanism of Action (Dual-Pathway)

The efficacy of Monuron TCA stemmed from its ability to attack plant physiology on two fronts simultaneously. This dual action prevented the resistance issues common in single-mode herbicides of the 1950s-60s.

The Synergistic Pathway
  • Foliar/Root Uptake (Monuron): Absorbed through roots and translocated via the apoplast to leaves, where it blocks the Hill Reaction in Photosystem II.

  • Root Absorption (TCA): Absorbed rapidly by roots, causing protein precipitation and enzyme inhibition in meristematic tissues, effectively halting new growth.

Mechanism Visualization

MonuronTCA_Mechanism cluster_Monuron Monuron Pathway cluster_TCA TCA Pathway Compound Monuron TCA (Application) M_Uptake Root/Foliar Uptake Compound->M_Uptake T_Uptake Rapid Root Absorption Compound->T_Uptake M_Trans Xylem Translocation (Apoplastic) M_Uptake->M_Trans M_Target Chloroplast (Thylakoid Membrane) M_Trans->M_Target M_Action Inhibition of Photosystem II (Hill Reaction) M_Target->M_Action Necrosis Chlorosis & Necrosis M_Action->Necrosis T_Target Meristematic Tissue T_Uptake->T_Target T_Action Protein Precipitation & Enzyme Inhibition T_Target->T_Action Stunting Growth Stunting & Root Deformity T_Action->Stunting Death Total Vegetation Control (Plant Death) Necrosis->Death Stunting->Death

Figure 1: Dual-action pathway of Monuron TCA. The compound dissociates, allowing Monuron to target photosynthetic machinery while TCA arrests cellular division in roots.

Part 3: Historical Application Rates & Protocols

Note: The following rates are derived from historical "Urox" granular and liquid formulation labels. These are for reference only and must not be used for current applications.

Dosage by Vegetation Type

Monuron TCA was dose-dependent. Lower rates controlled annuals, while massive doses were required to achieve "soil sterilization" (prevention of growth for >12 months).

Target VegetationFormulation TypeHistorical Rate (Active Ingredient)Historical Rate (Formulated Product*)Application Timing
Annual Weeds (Mustard, Foxtail)Granular (11-22%)10 - 20 lbs/acre~50 - 90 lbs/acrePre-emergence or early post-emergence.
Perennial Grasses (Quackgrass, Bluegrass)Granular (11-22%)30 - 50 lbs/acre~150 - 220 lbs/acreBest applied before rapid spring growth.
Deep-Rooted Perennials (Bindweed, Canada Thistle)Liquid Concentrate60 - 100+ lbs/acre3 - 5 gallons/acreLate fall or early spring (high rainfall aids leaching).
Total Soil Sterilization (Industrial Sites)Granular>100 lbs/acre>400 lbs/acreAny time, provided rainfall moves chemical into root zone.

*Note: Historical "Urox" granular formulations often varied between 5.5%, 11%, and 22% active ingredient. Rates above assume ~22% concentration.

Environmental Variables Affecting Efficacy
  • Rainfall: Monuron TCA required moisture to activate.

    • Low Rainfall (<10 in/yr): Efficacy reduced; required mechanical incorporation.

    • High Rainfall (>30 in/yr): Increased leaching risk; rapid loss of sterility.

  • Soil Type:

    • Clay/High Organic Matter: Adsorbs Monuron, requiring higher rates (increase by 20-30%).

    • Sandy Soil: High leaching potential; lower rates required, but duration of control is shorter.

Part 4: Experimental Protocol: Soil Mobility & Residue Analysis

Since commercial application is banned, the primary use case for this compound today is in environmental fate studies (simulating legacy contamination).

Objective

To determine the depth-dependent leaching profile of Monuron TCA in soil columns, simulating a legacy spill or historical application site.

Materials
  • Test Substance: Analytical grade Monuron TCA (Sigma-Aldrich or equivalent standards).

  • Soil Matrix: Standardized sandy loam (OECD 307 guideline).

  • Equipment: PVC Soil Columns (30cm x 5cm), HPLC-UV or LC-MS/MS.

Workflow Diagram

Soil_Leaching_Protocol cluster_Prep Phase 1: Preparation cluster_App Phase 2: Application cluster_Analysis Phase 3: Analysis Start Start Protocol Pack Pack Soil Columns (Bulk Density 1.3 g/cm³) Start->Pack Condition Pre-wetting (0.01M CaCl2) Pack->Condition Spike Apply Monuron TCA (Target: 5 kg/ha eq.) Condition->Spike Rain Simulated Rainfall (200mm over 48h) Spike->Rain Section Section Columns (0-5cm, 5-10cm, etc.) Rain->Section Extract Solvent Extraction (Methanol/Water) Section->Extract Quant LC-MS/MS Quantification Extract->Quant End Data Output: Leaching Index Quant->End

Figure 2: Standardized workflow for assessing Monuron TCA mobility in soil matrices.

Analytical Methodology (LC-MS/MS)

For the detection of Monuron residues:

  • Extraction: Shake 10g soil with 20mL Methanol:Water (80:20) for 1 hour.

  • Clean-up: Centrifuge at 4000 rpm; filter supernatant through 0.2µm PTFE.

  • Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: 10% A to 90% A over 10 mins.

  • Detection: Monitor transition m/z 199.1 → 72.1 (Monuron specific).

Part 5: References

  • U.S. Environmental Protection Agency (EPA). (2022).[2] Cancellation Order for Certain Pesticide Registrations and Amendments To Terminate Uses. Federal Register.[3] Available at: [Link][2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8800, Monuron. PubChem.[4] Available at: [Link]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Monuron-TCA. AERU. Available at: [Link]

Sources

Application

Technical Monograph: Monuron TCA in Non-Cropland Vegetation Management

Status: Obsolete/Restricted (Reference Standard for Environmental Toxicology & Persistence Studies) CAS No: 140-41-0 | Formula: C₉H₁₁ClN₂O · C₂HCl₃O₂ Part 1: Core Directive & Executive Summary Warning: Regulatory Status...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Obsolete/Restricted (Reference Standard for Environmental Toxicology & Persistence Studies) CAS No: 140-41-0 | Formula: C₉H₁₁ClN₂O · C₂HCl₃O₂

Part 1: Core Directive & Executive Summary

Warning: Regulatory Status Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) is a cancelled pesticide in the United States (EPA cancelled ~1983) and the European Union. This guide is strictly for research purposes , specifically for scientists conducting:

  • Environmental Fate Studies: Analyzing long-term soil persistence of phenylurea-TCA complexes.

  • Comparative Toxicology: Using Monuron TCA as a positive control for Photosystem II inhibitors.

  • remediation Protocols: Developing microbial or chemical degradation pathways for legacy contamination sites (e.g., historical railway rights-of-way).

Compound Profile

Monuron TCA is a salt complex combining two distinct herbicidal moieties:

  • Monuron (Cationic moiety): A phenylurea that inhibits photosynthesis.[1]

  • TCA (Anionic moiety): Trichloroacetic acid, a protein precipitant and root-absorbed growth regulator.

This dual-action mechanism historically provided "total vegetation control" (soil sterilization), making it a critical model for studying high-persistence agrochemicals.

Part 2: Scientific Integrity & Logic (Mechanistic Detail)

Dual-Action Mechanism of Action

The efficacy and toxicity of Monuron TCA stem from its dissociation in the soil solution into its constituent ions, attacking plant physiology on two fronts.

A. The Monuron Pathway (Photosynthetic Inhibition)

Upon root absorption and xylem transport to the leaves, Monuron targets the thylakoid membrane within the chloroplast.

  • Target Site: The D1 protein of the Photosystem II (PSII) reaction center.

  • Mechanism: Monuron competes with plastoquinone B (

    
    ) for the binding site.
    
  • Causality: By displacing

    
    , electron flow from 
    
    
    
    to
    
    
    is blocked. This halts ATP and NADPH production and generates reactive oxygen species (ROS) due to energy overload, leading to lipid peroxidation and cell membrane destruction (chlorosis/necrosis).
B. The TCA Pathway (Protein Precipitation & Growth Regulation)

TCA acts primarily on the meristematic tissues and plasma membranes.

  • Mechanism: It induces conformational changes in plasma membrane proteins and precipitates cellular proteins upon intracellular accumulation.

  • Effect: This inhibits cell division and causes cuticle breakdown, which historically enhanced the uptake of the Monuron moiety (synergistic effect).

Visualization: Molecular Pathway of Inhibition

MonuronTCA_Mechanism Application Soil Application (Monuron TCA) Dissociation Dissociation in Soil Solution Application->Dissociation Monuron Monuron Moiety (Phenylurea) Dissociation->Monuron TCA TCA Moiety (Trichloroacetate) Dissociation->TCA RootUptake Root Absorption (Apoplastic Pathway) Monuron->RootUptake Xylem Xylem Transport to Leaves RootUptake->Xylem Chloroplast Chloroplast Thylakoid Membrane Xylem->Chloroplast D1Protein Binds D1 Protein (PSII Complex) Chloroplast->D1Protein BlockQB Blocks Plastoquinone (QB) Binding D1Protein->BlockQB ROS ROS Generation & Lipid Peroxidation BlockQB->ROS ProteinPrecip Protein Precipitation (Meristems) TCA->ProteinPrecip Membrane Plasma Membrane Disruption TCA->Membrane Membrane->RootUptake Enhances Permeability

Figure 1: Dual-mode toxicity pathway showing the synergistic interaction between Monuron (PSII inhibition) and TCA (Membrane/Protein disruption).

Part 3: Experimental Protocols

Protocol A: Controlled Soil Bioassay (Persistence Study)

Objective: To determine the degradation half-life (


) of Monuron TCA in varying soil matrices (e.g., high clay vs. sandy loam).

Safety: Monuron is a potential carcinogen.[2][3] Full PPE (Tyvek suit, nitrile gloves, respirator) is mandatory. Work in a fume hood.

1. Soil Preparation & Treatment
  • Soil Sifting: Sieve soil to 2mm to remove debris.

  • Moisture Adjustment: Adjust soil moisture to 40% of Maximum Water Holding Capacity (MWHC).

  • Stock Solution: Dissolve 100 mg Monuron TCA analytical standard in 100 mL Methanol (HPLC Grade).

  • Spiking: Apply stock solution to soil to achieve a target concentration of 5 mg/kg (simulating historical carryover).

    • Why: This concentration aligns with the detection threshold for biological inhibition in sensitive species (e.g., Avena sativa).

2. Incubation
  • Store samples in dark, aerated chambers at 20°C ± 2°C.

  • Sampling Intervals: Day 0, 7, 14, 28, 56, 112.

3. Extraction (Solid Phase Extraction - SPE)[4][5]
  • Solvent: Acetonitrile:Water (80:20 v/v).

  • Method: Shake 10g soil with 20mL solvent for 1 hour. Centrifuge at 3000 rpm.

  • Clean-up: Pass supernatant through a C18 SPE cartridge pre-conditioned with methanol.

Protocol B: Analytical Determination (HPLC-UV)

Objective: Quantify residues with high specificity using High-Performance Liquid Chromatography.

1. Instrumentation Setup
ParameterSettingRationale
Column C18 Reverse Phase (250mm x 4.6mm, 5µm)Standard for non-polar phenylureas.
Mobile Phase Acetonitrile : Water (45:55 v/v)Isocratic elution ensures stable retention times.
Flow Rate 1.0 mL/minOptimal backpressure/resolution balance.
Detection UV at 210 nm or 250 nmMonuron absorbs strongly at 250nm; 210nm detects TCA moieties.
Injection Vol 20 µLStandard loop size for quantitative accuracy.
2. Calibration & Calculation
  • Prepare a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Linearity Requirement:

    
    .
    
  • Retention Time: Monuron typically elutes between 6–8 minutes under these conditions.

Visualization: Analytical Workflow

Analytical_Workflow Sample Soil Sample (10g) Extract Solvent Extraction (ACN:H2O 80:20) Sample->Extract Centrifuge Centrifuge 3000 rpm Extract->Centrifuge SPE SPE Clean-up (C18 Cartridge) Centrifuge->SPE HPLC HPLC Injection (C18 Column) SPE->HPLC Detector UV Detector (250 nm) HPLC->Detector Data Chromatogram Integration Detector->Data

Figure 2: Step-by-step analytical workflow for isolating and quantifying Monuron residues from soil matrices.

Part 4: Data Interpretation & Historical Application Rates

For researchers comparing historical efficacy data against modern alternatives, the following table converts historical "Urox" (trade name) application rates to metric standards.

Table 1: Historical Application Rates (Reference Only)

Vegetation TargetHistorical Rate (lbs/acre)Metric Equivalent ( kg/ha )Physiological Effect
Annual Weeds 22 – 44 lbs25 – 50 kg/ha Rapid chlorosis; death in 7-14 days.
Perennial Grasses 88 – 110 lbs100 – 125 kg/ha Systemic root kill; persistence >12 months.
Total Sterilization > 150 lbs> 170 kg/ha Complete soil sterilization (industrial sites).

Note: The high rates required for sterilization contribute to the high leaching potential and subsequent groundwater contamination risks that led to regulatory cancellation.

References

  • U.S. Environmental Protection Agency (EPA). (1983).[3][6] Guidance for the Reregistration of Manufacturing-Use and Certain End-Use Pesticide Products Containing Monuron-TCA. EPA-540/RS-83-007.[6] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8799, Monuron TCA. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Herbicide Handbook: Monuron and TCA Mechanisms. (Historical Archive).[6]

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Monuron-TCA. Retrieved from [Link]

Sources

Method

Monuron TCA: Analytical Reference Standard Protocols for Environmental Residue Analysis

Abstract This application note details the physicochemical behavior and analytical protocols for Monuron Trichloroacetate (Monuron TCA) , a salt-complex herbicide (CAS 140-41-0).[1][2] Unlike simple organic standards, Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical behavior and analytical protocols for Monuron Trichloroacetate (Monuron TCA) , a salt-complex herbicide (CAS 140-41-0).[1][2] Unlike simple organic standards, Monuron TCA presents unique challenges due to its dissociation into the active phenylurea (Monuron) and the trichloroacetate anion in aqueous and polar organic media. This guide provides a validated framework for preparing reference standards, calculating stoichiometric equivalents, and executing High-Performance Liquid Chromatography (HPLC) quantification, specifically designed for researchers in environmental toxicology and agrochemical development.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Monuron TCA is a 1:1 salt formed by the reaction of Monuron (a phenylurea herbicide) and Trichloroacetic Acid (TCA). In analytical applications, it serves as a reference for "total weed control" agents used in non-crop areas.[3][4]

PropertySpecification
Chemical Name 3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate
CAS Number 140-41-0
Molecular Formula

Molecular Weight 362.04 g/mol
Active Moiety (Monuron) MW: 198.65 g/mol (approx. 54.9% of salt mass)
Solubility Moderate in water (918 mg/L); Soluble in Methanol, Acetonitrile
Melting Point 78–81 °C (Distinct from pure Monuron at 175 °C)
UV Max ~248–254 nm (attributed to the phenyl ring)

Analytical Strategy: The Dissociation Factor

Expert Insight: The "Salt Trap"

A common error in Monuron TCA analysis is treating the substance as a single, intact chromatographic peak. In reversed-phase HPLC (RP-HPLC) mobile phases—typically aqueous mixtures—the salt dissociates immediately.

  • The Cation/Neutral: The Monuron component behaves as a neutral hydrophobic species at neutral pH and interacts with the C18 column.

  • The Anion: The TCA component (

    
    ) is highly polar and typically elutes near the void volume (
    
    
    
    ), often undetected at 254 nm due to low molar absorptivity compared to the phenyl ring.

Therefore, the analytical target is the Monuron moiety. The protocol below accounts for the stoichiometry required to convert "Weight of Monuron TCA" to "Concentration of Active Monuron."

Dissociation cluster_0 Solid State cluster_1 In Mobile Phase (aq/ACN) Salt Monuron TCA (Crystalline Salt) Monuron Monuron (Neutral) Retained on C18 Detect @ 254nm Salt->Monuron Dissociation TCA TCA (Anion) Elutes at Void Low UV Response Salt->TCA

Figure 1: Dissociation mechanism of Monuron TCA in HPLC mobile phase. The analytical signal is derived principally from the Monuron fragment.

Protocol A: Reference Standard Preparation

Objective: Preparation of a primary stock solution equivalent to 1000 µg/mL of Monuron.

Reagents
  • Monuron TCA Reference Standard (Purity >98%).[3]

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Volumetric Flask: Class A, amber glass (to prevent photolysis).

Stoichiometric Calculation

To prepare a standard based on the active Monuron moiety :



To obtain 100 mg of Monuron active equivalent, you must weigh 182.2 mg of Monuron TCA salt.

Step-by-Step Procedure
  • Weighing: Accurately weigh 18.22 mg of Monuron TCA into a 10 mL volumetric flask.

  • Dissolution: Add approx. 5 mL of Methanol. Sonicate for 5 minutes until fully dissolved. The salt dissolves readily in MeOH compared to pure water.

  • Dilution: Dilute to volume with Methanol.

  • Result: This yields a stock solution of 1000 µg/mL Monuron equivalent (and ~822 µg/mL TCA).

  • Storage: Transfer to PTFE-lined amber vials. Store at -20°C. Stable for 6 months.

Protocol B: HPLC-UV Quantification Method

Method Basis: Validated against EPA Method 8321 (Phenylureas). This method separates Monuron from soil matrix interferences.

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 150 mm x 4.6 mm
Mobile Phase Acetonitrile : Water (40 : 60 v/v)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV-Vis / DAD at 250 nm (Secondary confirmation at 240 nm)
Run Time ~10-12 minutes (Monuron retention approx 5-7 min)
System Suitability Criteria
  • Tailing Factor: < 1.5

  • RSD (Area): < 2.0% (n=5 injections)

  • Resolution: > 2.0 between Monuron and any matrix peaks.

Protocol C: Extraction from Soil Matrices

Challenge: Monuron is moderately persistent but can bind to soil organic matter. TCA is highly leachable. This protocol focuses on extracting the lipophilic Monuron component.

Extraction Step1 1. Sample Prep 10g Soil (Air Dried/Sieved) Step2 2. Extraction Add 20mL ACN:Water (80:20) Shake 30 min Step1->Step2 Step3 3. Separation Centrifuge @ 3000 rpm Decant Supernatant Step2->Step3 Step4 4. Cleanup (SPE) Pass through C18 Cartridge (Conditioned with MeOH) Step3->Step4 Step5 5. Elution & Conc. Elute with pure ACN Evaporate to dryness -> Reconstitute Step4->Step5 Step6 6. HPLC Analysis Step5->Step6

Figure 2: Solid-Phase Extraction (SPE) workflow for isolating Monuron residues from soil.

Detailed Extraction Steps
  • Weighing: Place 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of Acetonitrile:Water (80:20) . The water content helps desorb the pesticide from dry soil particles.

  • Agitation: Shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to pellet the soil.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • SPE Cleanup (Optional for High Organic Soil):

    • Condition a C18 SPE cartridge with 3 mL MeOH followed by 3 mL water.

    • Load extract.[5]

    • Wash with 5% ACN in water (removes polar interferences/TCA).

    • Elute Monuron with 3 mL 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under nitrogen stream to dryness and reconstitute in 1 mL Mobile Phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1996). Method 8321A: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. Retrieved from [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Monuron. Retrieved from [Link]

Sources

Application

Integrated Efficacy Profiling of Monuron TCA: From Molecular Mechanism to Whole-Plant Phenotyping

Executive Summary Monuron TCA (3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate) represents a classic salt formulation combining two distinct herbicidal moieties: the substituted urea Monuron and Trichloroacetic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate) represents a classic salt formulation combining two distinct herbicidal moieties: the substituted urea Monuron and Trichloroacetic Acid (TCA) . While Monuron acts as a potent Photosystem II (PSII) inhibitor, the TCA component contributes non-selective phytotoxicity via protein precipitation and meristematic inhibition.

This application note provides a rigorous experimental framework for evaluating the efficacy of Monuron TCA. Although its commercial use has declined due to toxicological concerns (Group C2 carcinogen), it remains a critical reference toxicant in the development of non-selective "total vegetation control" agents (soil sterilants).

Target Audience: Agrochemical researchers, toxicologists, and assay development scientists.

Safety & Physicochemical Profile

WARNING: Monuron is classified as a possible human carcinogen.[1][2] All protocols below must be performed under strict biosafety conditions.

PropertySpecificationExperimental Implication
CAS No. 140-41-0 (Salt); 150-68-5 (Monuron)Use analytical grade standards (>98% purity).
Solubility Low (Water: ~230 ppm for Monuron)Requires organic solvent carrier (Acetone/DMSO) for stock solutions.
Stability Hydrolyzes in strong acid/alkaliMaintain neutral pH (6.5–7.5) for stock buffers.
Toxicity Carcinogenic (Group C2) MANDATORY: Fume hood, double nitrile gloves, hazardous waste disposal.

Mechanism of Action (MoA)

Monuron TCA functions via a dual-action mechanism. The Monuron moiety binds to the


 site on the D1 protein of Photosystem II, blocking electron transport from 

to

. The TCA moiety acts systemically to inhibit root growth and precipitate cytoplasmic proteins.
Visualization: The Photosynthetic Blockade

MonuronMechanism Light Photon Capture PSII Photosystem II (P680) Light->PSII Excitation Pheo Pheophytin PSII->Pheo e- Transfer QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB Blocked by Monuron Cyto Cytochrome b6f Monuron Monuron TCA (Inhibitor) Monuron->QB Competes for Binding Site

Figure 1: Schematic of Monuron inhibition at the thylakoid membrane. The compound competitively binds to the plastoquinone binding site (


), arresting electron transport.

Protocol Module A: In Vitro Hill Reaction Assay

This assay quantifies the inhibition of electron transport using DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. In the presence of functional chloroplasts and light, blue oxidized DCPIP is reduced to colorless DCPIP-H2. Monuron prevents this color change.

Reagents
  • Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine (pH 7.8).

  • Assay Buffer: 100 mM Tricine (pH 7.8), 10 mM NaCl, 5 mM MgCl2.

  • DCPIP Stock: 0.5 mM in water (Store in dark).

  • Monuron TCA Stock: 10 mM in Acetone (Serial dilute to 0.1, 1.0, 10, 100 µM).

Step-by-Step Workflow
  • Chloroplast Isolation:

    • Harvest 50g fresh Spinach (Spinacia oleracea) leaves (de-veined).

    • Homogenize in 150 mL cold Isolation Buffer (3x 5-second bursts).

    • Filter through 4 layers of cheesecloth.[3]

    • Centrifuge filtrate at 200 x g for 2 min (discard pellet/nuclei).

    • Centrifuge supernatant at 3000 x g for 7 min (collect chloroplast pellet).

    • Resuspend pellet in 5 mL cold Isolation Buffer. Keep on ice in dark.

  • Reaction Setup (Spectrophotometer):

    • Set spectrophotometer to 600 nm .

    • Prepare cuvettes as follows:

ComponentBlank (µL)Control (µL)Treatment (µL)
Assay Buffer250024002300
Chloroplasts100100100
DCPIP0500500
Monuron TCA 00100
Total Vol 2600 3000 3000
  • Kinetic Measurement:

    • Dark Reading: Measure Absorbance (A600) at T=0.

    • Illumination: Expose cuvettes to a saturating light source (e.g., 100W floodlight at 15cm) for 60 seconds.

    • Read: Measure A600 immediately. Repeat every 60s for 5 minutes.

  • Data Analysis:

    • Calculate

      
       for Control vs. Treatment.
      
    • % Inhibition =

      
      
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50 .

Protocol Module B: Whole-Plant Greenhouse Bioassay

While in vitro assays confirm mechanism, in vivo assays determine actual herbicidal efficacy, accounting for uptake, translocation, and metabolic stability.

Experimental Design (RCBD)
  • Design: Randomized Complete Block Design.

  • Replicates: 5 pots per concentration.

  • Species:

    • Monocot Indicator:Avena sativa (Oat) - Highly sensitive to ureas.

    • Dicot Indicator:Brassica napus (Rapeseed) - Sensitive to broadleaf herbicides.

Workflow Visualization

BioassayWorkflow cluster_App Application Methods Start Seed Preparation (Surface Sterilization) Potting Sowing in Sandy Loam (Low Organic Matter) Start->Potting Pre Pre-Emergence (Soil Drench Day 0) Potting->Pre Growth Greenhouse Growth (16h Light / 25°C) Potting->Growth Pre->Growth Post Post-Emergence (Foliar Spray Day 14) Post->Growth Growth->Post Data Phenotyping (Day 21) Growth->Data Analysis Statistical Analysis (GR50 Calculation) Data->Analysis

Figure 2: Experimental workflow for greenhouse efficacy profiling.

Application Protocol
  • Soil Preparation: Use a sandy loam mixture (low organic matter reduces adsorption of ureas).

  • Dose Range Finding:

    • Prepare Monuron TCA emulsions.

    • Rates: 0 (Control), 0.1, 0.5, 1.0, 2.0, 4.0 kg ai/ha (active ingredient per hectare).

  • Application:

    • Pre-emergence:[4][5] Apply solution to soil surface immediately after sowing.

    • Post-emergence:[4][6] Apply to foliage at the 2-3 leaf stage using a track sprayer (calibrated to 200 L/ha volume).

  • Scoring (21 Days After Treatment):

    • Visual Injury: 0 (No effect) to 100 (Complete necrosis). Look for interveinal chlorosis (classic urea symptom).

    • Biomass: Cut shoots at soil level, dry at 70°C for 48h, weigh dry matter.

Data Presentation & Statistical Analysis

Report results using the standard format below to ensure comparability across studies.

Table 1: Efficacy Summary (Example Data Structure)
Treatment (kg ai/ha)SpeciesApplication TimingMean Chlorosis Score (0-100)Mean Dry Weight (g)% Biomass Reduction
Control (0.0)A. sativa-02.45-
Monuron TCA (0.[7]5)A. sativaPre-Em251.8026.5%
Monuron TCA (1.0)A. sativaPre-Em850.4083.6%
Monuron TCA (2.0)A. sativaPre-Em1000.00100%

Statistical Methods:

  • ANOVA: Perform one-way ANOVA to detect significance (

    
    ).
    
  • Dose-Response Curve: Fit data to a Log-Logistic 4-Parameter Model (using R package drc or GraphPad Prism) to calculate GR50 (Growth Reduction 50%).

    • Formula:

      
      
      

References

  • National Institutes of Health (NIH) - PubChem. Monuron - Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Monuron: Reregistration Eligibility Decision (RED) Fact Sheet. Retrieved from [Link]

  • Association for Biology Laboratory Education (ABLE). The Hill Reaction: In Vitro and In Vivo Studies. (Classic protocol for DCPIP assay). Retrieved from [Link]

  • Florida State University - Molecular Expressions. Monuron (Urox) Herbicide Profile. Retrieved from [Link]

Sources

Method

Application Note: Fate &amp; Transport Analysis of Monuron TCA in Soil Matrices

Executive Summary This application note details the experimental protocols for determining the soil sorption coefficient ( , ) and leaching potential of Monuron TCA (Trichloroacetic acid—N′-(4-chlorophenyl)-N,N-dimethylu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for determining the soil sorption coefficient (


, 

) and leaching potential of Monuron TCA (Trichloroacetic acid—N′-(4-chlorophenyl)-N,N-dimethylurea). Monuron TCA is a salt complex that dissociates in aqueous soil solution into two distinct herbicidal moieties with opposing environmental behaviors:
  • Monuron: A phenylurea herbicide that exhibits moderate persistence and sorption to soil organic matter.[1]

  • TCA (Trichloroacetate): A haloacetic acid that is highly water-soluble, anionic, and prone to rapid leaching.

Critical Scientific Insight: Researchers must treat Monuron TCA not as a single monolithic analyte but as a dissociating salt. Fate studies must track both the parent phenylurea (Monuron) and the TCA anion independently to accurately assess environmental risk.

Physicochemical Profile & Reference Data

PropertyMonuron (Cation/Neutral)TCA (Anion)Monuron TCA (Salt)
CAS No. 150-68-576-03-9140-41-0
MW ( g/mol ) 198.65163.39362.04
Solubility (Water) ~230 mg/L (20°C)~1,200,000 mg/L (Highly Soluble)Dissociates rapidly
Log

1.941.33 (pH dependent)N/A (Salt)

~13 (Weak base)0.66 (Strong acid)N/A
Sorption (

)
200–400 mL/g (Moderate)< 5 mL/g (Mobile)N/A

Analytical Methodology (LC-MS/MS)[2]

Due to the polarity difference between Monuron and TCA, a single HPLC-UV run is often insufficient for simultaneous low-level detection. The following LC-MS/MS protocol is recommended for high sensitivity and specificity.

Instrument Conditions
  • System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS (or equivalent).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent C18.

    • Note: Biphenyl phases offer superior retention for phenylureas (Monuron) and can retain polar acids (TCA) under specific conditions.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Mass Spectrometry Parameters (MRM Mode)
AnalyteIonization ModePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)
Monuron ESI (+)199.1

72.146.1
TCA ESI (-)162.9

118.9

35.0

Technical Note: TCA is difficult to retain on standard C18 columns due to its anionic nature at neutral pH. If TCA recovery is poor, use a separate HILIC method or an Ion Exchange column (e.g., Dionex IonPac) for the anionic fraction.

Experiment A: Batch Equilibrium Sorption (OECD 106)

This protocol determines the distribution coefficient (


) of Monuron in varying soil types.
Principle

Soil is equilibrated with a solution of the test substance. The decrease in aqueous concentration represents the mass sorbed to the solid phase.

Reagents & Materials
  • Soil Matrix: 3–5 soil types varying in Organic Carbon (

    
    ) content (e.g., 0.5% to 2.5%).
    
  • Background Solution: 0.01 M

    
     in ultrapure water (maintains ionic strength, prevents clay dispersion).
    
  • Test Solution: Monuron TCA dissolved in background solution at 5 concentrations (e.g., 0.2, 1.0, 5.0, 10.0, 20.0 mg/L).

Workflow Diagram

Sorption_Protocol Soil_Prep 1. Soil Preparation (Air dry, 2mm sieve) Pre_Cond 2. Pre-equilibration (Soil + 0.01M CaCl2, 12h) Soil_Prep->Pre_Cond Spike 3. Spiking (Add Monuron TCA) Pre_Cond->Spike Add Stock Shake 4. Equilibrium (Shake 24h, 20°C) Spike->Shake Separate 5. Phase Separation (Centrifuge 3000g, 10min) Shake->Separate Analyze 6. Analysis (LC-MS/MS of Supernatant) Separate->Analyze Filter 0.2µm

Figure 1: Step-by-step workflow for Batch Equilibrium Sorption (OECD 106).

Data Analysis

Calculate the adsorbed mass (


) via the difference method:


Where:

  • 
     = Initial concentration (mg/L)
    
  • 
     = Equilibrium aqueous concentration (mg/L)
    
  • 
     = Volume of solution (L)
    
  • 
     = Mass of dry soil (kg)
    

Freundlich Isotherm: Plot


 vs 

to derive

and

.

Calculation:

Experiment B: Soil Column Leaching (OECD 312)

This protocol simulates the vertical movement of Monuron TCA through a soil profile under rainfall conditions.

Principle

A packed soil column is treated with the test substance and subjected to artificial rain. The leachate and soil segments are analyzed to determine the depth of penetration.

Column Specifications
  • Dimensions: 30 cm length x 4–5 cm internal diameter.

  • Packing: Add soil in 3–5 cm increments, tapping gently to achieve a bulk density of ~1.3–1.5 g/cm³.

  • Artificial Rain: 0.01 M

    
     applied at a rate of ~200 mm over 48 hours.
    
Workflow Diagram

Leaching_Protocol cluster_analysis 5. Post-Run Processing Pack 1. Column Packing (Standardized Bulk Density) Saturate 2. Saturation (Upflow with 0.01M CaCl2) Pack->Saturate App 3. Application (Apply Monuron TCA to surface) Saturate->App Rain 4. Artificial Rain (200mm over 48h) App->Rain Leachate Collect Leachate (Fractions) Rain->Leachate Segment Segment Column (0-5cm, 5-10cm, etc.) Rain->Segment Extract 6. Extraction & Analysis (Solvent Extraction + LC-MS/MS) Leachate->Extract Segment->Extract

Figure 2: Workflow for Soil Column Leaching (OECD 312).

Expected Results & Interpretation
  • Monuron: Expect retention in the top 0–10 cm of the column (depending on soil OM). High retention indicates low groundwater risk.

  • TCA: Expect significant breakthrough in the leachate or movement to the bottom segments (20–30 cm). High mobility indicates groundwater risk.[2]

  • Mass Balance: A valid study requires 90–110% recovery of the applied radioactivity (if using radiolabels) or total mass.

References

  • OECD. (2000).[3] Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • PPDB. (2023). Monuron TCA Properties.[4] University of Hertfordshire Pesticide Properties DataBase. [Link]

  • PubChem. (2023). Monuron - Compound Summary. National Center for Biotechnology Information. [Link]

  • US EPA. (1999). Fate, Transport and Transformation Test Guidelines: OPPTS 835.1240 Leaching Studies. [Link]

Sources

Application

Application Note: Integrated Phytotoxicity Assessment of Monuron TCA

Introduction & Mechanism of Action Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) represents a complex phytotoxic challenge due to its dual-action mechanism. It combines Monuron , a specific Photosyst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) represents a complex phytotoxic challenge due to its dual-action mechanism. It combines Monuron , a specific Photosystem II (PSII) inhibitor, with Trichloroacetic Acid (TCA) , a non-selective protein precipitant and root growth inhibitor.

To accurately assess its phytotoxicity, researchers cannot rely on visual scoring alone. A robust assessment strategy must interrogate the plant at three levels:

  • Physiological: Disruption of electron transport (Monuron effect).[1]

  • Biochemical: Membrane instability and electrolyte leakage (TCA/Oxidative stress effect).

  • Phenotypic: Biomass reduction and necrosis (Combined effect).

The Dual-Threat Mechanism
  • Monuron Moiety: Competes with plastoquinone (

    
    ) at the D1 protein binding site of PSII. This blockage prevents electron transfer from 
    
    
    
    to
    
    
    , causing an accumulation of excitation energy that generates Reactive Oxygen Species (ROS).
  • TCA Moiety: Acts systemically to precipitate cytoplasmic proteins and disrupt plasma membranes, exacerbating the oxidative damage initiated by the Monuron component.

Experimental Workflow Overview

The following diagram outlines the logical flow of the assessment strategy, prioritizing non-destructive physiological measurements before destructive biochemical assays.

ExperimentalWorkflow cluster_Tier1 Tier 1: Physiological (Non-Destructive) cluster_Tier2 Tier 2: Biochemical (Destructive) cluster_Tier3 Tier 3: Phenotypic (Regulatory) Start Test Compound: Monuron TCA Treatment Application (Pre- or Post-Emergence) Start->Treatment PAM Chlorophyll Fluorescence (PAM Imaging) Treatment->PAM 24-48h Post-Treatment FvFm Metric: Fv/Fm (Quantum Efficiency) PAM->FvFm Leakage Electrolyte Leakage Assay FvFm->Leakage 72h Post-Treatment Membrane Metric: Relative Conductivity (Membrane Integrity) Leakage->Membrane OECD OECD 208 Biomass & Visual Score Membrane->OECD 14-21 Days DoseResponse Analysis: GR50 / EC50 Log-Logistic Modeling OECD->DoseResponse

Figure 1: Sequential workflow for Monuron TCA assessment. Non-destructive fluorescence measurements (Tier 1) precede destructive sampling (Tier 2) and final biomass scoring (Tier 3).

Protocol 1: Chlorophyll Fluorescence (PAM Fluorometry)

Rationale: This is the most sensitive assay for Monuron TCA. The Monuron moiety specifically blocks electron transport, which can be detected via Pulse-Amplitude Modulation (PAM) fluorometry long before visual necrosis appears.

Mechanistic Insight

In a healthy plant, light energy absorbed by chlorophyll is used for photochemistry. When Monuron blocks the


 transition, this energy cannot be used chemically and is re-emitted as fluorescence. Therefore, increased fluorescence  (specifically a rise in 

or closure of reaction centers) indicates toxicity.

PSII_Blockage Light Photon P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA Block || Monuron Block || QA->Block QB QB (Mobile Carrier) Block->QB Inhibited

Figure 2: Site of action for Monuron. The blockade between


 and 

prevents electron flow, rendering the photosystem inefficient.[2]
Step-by-Step Methodology
  • Preparation: Grow test species (e.g., Lemna minor or Arabidopsis thaliana) to the 4-leaf stage.

  • Dark Adaptation (CRITICAL):

    • Place plants in absolute darkness for 20–30 minutes .

    • Why? This oxidizes all reaction centers (

      
       becomes open), establishing the baseline minimal fluorescence (
      
      
      
      ). Without this,
      
      
      calculations are invalid.
  • Measurement (PAM Device):

    • Step A (

      
      ):  Apply a weak modulated measuring light (< 1 
      
      
      
      ). Record
      
      
      .
    • Step B (

      
      ):  Apply a Saturating Pulse  (> 6,000 
      
      
      
      for 0.8s). This temporarily closes all reaction centers. Record maximum fluorescence (
      
      
      ).
  • Calculation:

    • Calculate Maximum Quantum Yield of PSII:

      
      [3]
      
    • Interpretation: Healthy plants

      
      .[3] Values 
      
      
      
      indicate stress. Monuron treatment typically causes a rapid drop in
      
      
      within 24 hours.

Protocol 2: Electrolyte Leakage Assay

Rationale: While PAM measures the Monuron effect, electrolyte leakage assesses the membrane damage caused by the TCA moiety and the secondary oxidative burst (ROS) from the blocked photosystems.

Step-by-Step Methodology
  • Sampling:

    • Excise 10 leaf discs (5mm diameter) from treated and control plants.

    • Note: Avoid midribs to ensure consistent surface area.

  • Washing:

    • Rinse discs in deionized water for 2 minutes to remove surface electrolytes from the cutting process.

  • Incubation:

    • Place discs in 10 mL of ultrapure (Milli-Q) water in closed vials.

    • Incubate at 25°C for 24 hours on a rotary shaker (80 rpm).

  • Measurement 1 (

    
    ): 
    
    • Measure electrical conductivity of the solution using a calibrated conductivity meter.

  • Total Lysis:

    • Autoclave vials at 121°C for 15 minutes (or boil for 30 minutes) to rupture all cells.

    • Cool to 25°C.

  • Measurement 2 (

    
    ): 
    
    • Measure total electrical conductivity.

  • Calculation:

    • Relative Electrolyte Leakage (REL):

      
      
      

Protocol 3: Whole-Plant Dose-Response (Modified OECD 208)

Rationale: This provides the "regulatory" endpoint, translating physiological stress into agronomic impact (growth reduction).

Step-by-Step Methodology
  • Substrate: Use a sandy loam soil (low organic matter preferred to minimize adsorption).

  • Application:

    • Apply Monuron TCA using a pot sprayer calibrated to 200 L/ha water volume.

    • Dose Range: 0 (Control), 0.1x, 0.3x, 1x, 3x, 10x of the recommended field rate.

  • Growth Conditions:

    • 16h Light / 8h Dark photoperiod.

    • Temperature: 22°C (Day) / 18°C (Night).

  • Scoring (Day 14-21):

    • Visual: Use the EWRC (European Weed Research Council) scale (1 = No effect, 9 = Complete kill).

    • Biomass: Cut shoots at soil level, dry at 70°C for 48h, and weigh.

Data Presentation & Analysis

Summary of Endpoints
EndpointAssay TypeSensitivityTime-to-ResultSpecificity to Monuron TCA
Fv/Fm PhysiologicalHigh24 HoursHigh (Detects PSII block)
Cell Leakage BiochemicalMedium48-72 HoursMedium (Detects membrane damage)
Dry Biomass PhenotypicLow14-21 DaysLow (General toxicity)
Statistical Modeling

Do not use simple ANOVA. For herbicide assays, Non-linear Regression is required to determine


 (Growth Reduction 50%) or 

.

Use the Log-Logistic Model (4-parameter) :



  • 
    : Response (e.g., Fv/Fm or Biomass)[3][4]
    
  • 
    : Dose
    
  • 
    : 
    
    
    
    (Inflection point)
  • 
    : Slope at inflection
    

Safety & Handling (Critical)

Monuron TCA is a potent herbicide and a suspect carcinogen.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.

  • Disposal: All plant material and soil treated with Monuron TCA must be disposed of as hazardous chemical waste, not general bio-waste.

  • Solubility: Monuron TCA has limited water solubility.[5] Dissolve in a small volume of acetone or methanol before bringing to volume with water. Always include a solvent control in your experimental design to rule out solvent phytotoxicity.

References

  • OECD Guidelines for the Testing of Chemicals. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8800, Monuron. [Link]

  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. [Link]

  • Whitlow, T. H., et al. (1992). An improved method for using electrolyte leakage to assess membrane competence in plant tissues. Plant Physiology.[2][3][6] [Link]

Sources

Method

Technical Application Note: Monuron TCA Formulation and Assessment in Aquatic Vegetation Management

Executive Summary & Historical Context Monuron TCA (3-(p-chlorophenyl)-1,1-dimethyluronium trichloroacetate) represents a historical class of "soil sterilant" herbicides that combined two distinct modes of action into a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context

Monuron TCA (3-(p-chlorophenyl)-1,1-dimethyluronium trichloroacetate) represents a historical class of "soil sterilant" herbicides that combined two distinct modes of action into a single salt complex.[1] While Monuron (a substituted urea) and TCA (Trichloroacetic acid) were effective individually, their combination (marketed historically as Urox) was engineered to manage deep-rooted, persistent aquatic and semi-aquatic vegetation in non-crop areas like drainage ditches and irrigation canals.[1]

Critical Regulatory Note: Monuron is currently classified as a Group 2B Carcinogen (possibly carcinogenic to humans) and has been banned or severely restricted in many jurisdictions (including the US and EU).[1] This guide is intended for research purposes only , specifically for:

  • Comparative Toxicology: Using Monuron TCA as a positive control in developing safer aquatic herbicides.[1]

  • Environmental Forensics: Protocols for detecting legacy residues in sediment and water.[1]

  • Resistance Modeling: Studying PSII-inhibitor resistance mechanisms.[1]

Chemical Basis and Dual Mode of Action

The efficacy of Monuron TCA relies on the synergistic interaction between its two ionic components. Unlike tank mixing, the salt formulation alters the physical properties (solubility and leaching potential) of the active ingredients.[1]

The Chemical Complex
  • Cation: Monuron (protonated at the urea nitrogen).[1]

  • Anion: Trichloroacetate (TCA).[1][2]

  • Stoichiometry: 1:1 molar ratio.

  • Solubility Profile: Monuron is sparingly soluble (~230 ppm), while TCA is highly soluble.[1] The salt complex provides a "controlled release" mechanism where the TCA component leaches into the root zone rapidly, while the Monuron component persists in the upper sediment/soil layer.

Mechanism of Action (MOA) Pathway

The compound attacks the plant on two fronts:[1]

  • Foliar/Systemic (Monuron): Translocates via xylem to leaves, inhibiting Photosystem II (PSII).[1] It binds to the

    
     protein, blocking electron transport from 
    
    
    
    to
    
    
    .[1] This stops ATP/NADPH production and generates reactive oxygen species (ROS) that destroy cell membranes.[1]
  • Root/Meristematic (TCA): Absorbed by roots, TCA acts as a protein precipitant and inhibits the synthesis of very-long-chain fatty acids (VLCFAs), halting cuticle formation and root growth.[1]

Visualization: Dual-Target Signaling Pathway

The following diagram illustrates the simultaneous physiological disruption caused by Monuron TCA.

Monuron_TCA_MOA cluster_0 Formulation Input MonuronTCA Monuron TCA Complex Monuron Monuron (Cation) MonuronTCA->Monuron Hydrolysis TCA TCA (Anion) MonuronTCA->TCA Hydrolysis Xylem Xylem Translocation Monuron->Xylem RootAbs Root Absorption TCA->RootAbs PSII Photosystem II (Thylakoid) Xylem->PSII QA_QB Block Q_A to Q_B Electron Transport PSII->QA_QB ROS ROS Generation (Singlet Oxygen) QA_QB->ROS Necrosis Chlorosis & Necrosis ROS->Necrosis Meristem Meristematic Tissue RootAbs->Meristem LipidInhib Inhibit VLCFA Synthesis Meristem->LipidInhib ProteinPrecip Protein Precipitation Meristem->ProteinPrecip GrowthStop Root Stunting LipidInhib->GrowthStop ProteinPrecip->GrowthStop Death Plant Death Necrosis->Death GrowthStop->Death

Figure 1: Synergistic pathway of Monuron TCA showing simultaneous inhibition of photosynthesis (Monuron) and root lipid synthesis (TCA).[1]

Experimental Protocols

Protocol A: Aquatic Efficacy Assessment (Mesocosm)

Purpose: To determine the


 of Monuron TCA on submerged macrophytes (e.g., Potamogeton or Elodea) while monitoring water column persistence.[1]

Materials:

  • Glass tanks (20L) with 5cm sediment layer (sandy loam).[1]

  • Test Species: Elodea canadensis (apical shoots, 10cm).[1]

  • Monuron TCA analytical standard (Sigma-Aldrich or equivalent).[1]

  • HPLC-grade Acetonitrile.[1][3]

Step-by-Step Methodology:

  • Acclimatization: Plant 5 apical shoots per tank. Fill with standard artificial freshwater (pH 7.5 ± 0.2). Acclimatize for 7 days under 16:8h light:dark cycle (

    
    ).
    
  • Dosing: Prepare a stock solution of Monuron TCA in Acetone (due to low water solubility of the complex). Apply to water column to achieve target concentrations: 0 (Control), 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.[1]

    • Note: Include a Solvent Control (Acetone only) to rule out solvent toxicity.[1]

  • Exposure: Maintain static conditions for 14 days. Replenish evaporative losses with distilled water daily.[1]

  • Sampling (Efficacy):

    • Day 7 & 14: Measure Chlorophyll a fluorescence (

      
      ) using a pulse-amplitude modulated (PAM) fluorometer. A decrease in 
      
      
      
      indicates PSII blockade.[1]
    • Day 14: Harvest biomass. Dry at 60°C for 48h. Calculate Dry Weight Inhibition relative to control.

  • Data Analysis: Plot dose-response curves using log-logistic regression to calculate

    
    .
    
Protocol B: Residue Quantification via HPLC-UV

Purpose: Precise detection of Monuron residues in water samples.[1][4] This protocol separates the Monuron moiety; TCA requires separate derivatization (often GC-ECD) and is not covered here.[1]

Instrument Parameters:

  • System: Agilent 1260 Infinity II or equivalent HPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Detector: UV-Diode Array at 244 nm (max absorption for phenylureas).[1]

Workflow Diagram:

HPLC_Workflow Sample Water Sample (1000 mL) Filter Filter (0.45 µm GFC) Sample->Filter SPE Solid Phase Extraction (C18 Cartridge) Filter->SPE Elute Elution (Methanol 2x5mL) SPE->Elute Dry Evaporate to Dryness (N2 Stream) Elute->Dry Recon Reconstitute (1mL Mobile Phase) Dry->Recon Inject HPLC Injection (20 µL) Recon->Inject Detect UV Detection (244 nm) Inject->Detect

Figure 2: Solid-Phase Extraction (SPE) and HPLC workflow for trace analysis of Monuron residues.

Reagents & Mobile Phase:

  • Mobile Phase A: Water (0.1% Phosphoric Acid).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient: Isocratic 55:45 (Water:ACN) or Gradient 10% B to 90% B over 15 mins.

Validation Criteria:

Parameter Acceptance Criteria

| Linearity (


)  | 

(Range: 0.05 - 10.0 µg/L) | | Recovery | 80% - 110% from spiked matrix | | LOD (Limit of Detection) |

µg/L | | Precision (RSD) |

|

Toxicological & Safety Profile

When handling Monuron TCA, researchers must acknowledge its persistence and toxicity profile.[1]

  • Aquatic Toxicity: Monuron TCA is "Moderately Toxic" to fish.[1]

    • Bluegill Sunfish (

      
       96h): ~12 mg/L.[1]
      
    • Rainbow Trout (

      
       96h): ~6.3 mg/L.[1]
      
    • Note: The TCA component increases acute toxicity to fish compared to straight Monuron.

  • Carcinogenicity: Monuron is a known animal carcinogen (kidney/liver tumors in rats).[1] All handling must occur in a fume hood with full PPE (Nitrile gloves, lab coat, safety glasses).[1]

  • Environmental Fate: Monuron is persistent (Half-life in soil: 160+ days).[1] It is a known groundwater contaminant due to its mobility in sandy soils.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (1975).[1] Initial Scientific and Minieconomic Review of Monuron. Substitute Chemical Program. Retrieved from [Link] (Search ID: 540175028)[1]

  • University of Hertfordshire. (2023).[1] Pesticide Properties DataBase (PPDB): Monuron-TCA.[1] Retrieved from [Link]

  • Walker, C. R. (1965).[1] Diuron, Fenuron, Monuron, Neburon, and TCA Mixtures as Aquatic Herbicides in Fish Habitats. Weeds, 13(4), 297-301.[1][2] Weed Science Society of America.[1][2] Retrieved from [Link][1]

  • Barroso, B., et al. (1997).[1] High-Performance Liquid Chromatography Column Switching Applied to the Trace Determination of Herbicides in Environmental Water. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Monuron TCA Solutions

Status: Operational Subject: Overcoming Hydrolytic & Photolytic Instability in Monuron Trichloroacetate (TCA) Preparations Audience: Chemical Analysts, Toxicologists, and Agrochemical Researchers Introduction: The "Suici...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Overcoming Hydrolytic & Photolytic Instability in Monuron Trichloroacetate (TCA) Preparations Audience: Chemical Analysts, Toxicologists, and Agrochemical Researchers

Introduction: The "Suicide Salt" Paradox

Monuron TCA (3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetate) presents a unique stability challenge in solution. It is essentially a "suicide salt": the counter-ion (Trichloroacetic Acid, TCA) creates the precise acidic environment (


) required to destroy the active parent molecule (Monuron) via acid-catalyzed hydrolysis.

While Monuron free base is relatively stable at neutral pH, the TCA salt form introduces a strong acid (


) into the solution matrix. This guide provides the protocols necessary to arrest this self-degradation and ensure data integrity.

Module 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the degradation mechanism. In solution, Monuron TCA dissociates. The free protons (


) from the TCA attack the carbonyl oxygen of the urea linkage, leading to cleavage.
Key Degradation Pathway
  • Dissociation: Monuron TCA

    
     Monuron + 
    
    
    
    +
    
    
  • Protonation: The urea carbonyl oxygen is protonated by the acidic medium.

  • Hydrolysis: Water attacks the carbonyl carbon, cleaving the molecule.

  • Toxic Byproducts: The breakdown yields 4-Chloroaniline (carcinogenic), Dimethylamine, and

    
    .
    
Visualizing the Breakdown (Mechanism)

MonuronDegradation MTCA Monuron TCA (Salt Form) Dissoc Dissociation (In Solution) MTCA->Dissoc AcidEnv Acidic Environment (pH < 3 due to TCA) Dissoc->AcidEnv Releases TCA Hydrolysis Acid-Catalyzed Hydrolysis AcidEnv->Hydrolysis Proton Attack Chloro 4-Chloroaniline (Toxic/Yellowing) Hydrolysis->Chloro DMA Dimethylamine Hydrolysis->DMA CO2 CO2 (Gas) Hydrolysis->CO2

Figure 1: The acid-catalyzed hydrolysis pathway of Monuron TCA.[1] The salt provides its own catalyst (TCA), accelerating the formation of 4-chloroaniline.

Module 2: Standard Operating Procedure (SOP) for Solution Preparation

Objective: Minimize hydrolysis and photolysis during stock preparation.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Avoid water for stock solutions.

  • Glassware: Amber borosilicate glass (silanized preferred to reduce surface adsorption).

  • Storage:

    
     freezer.
    
Protocol: The "Cold-Snap" Method
StepActionTechnical Rationale
1 Pre-chill Solvent Cool methanol/acetonitrile to

before weighing.
2 Rapid Dissolution Weigh Monuron TCA and dissolve immediately. Do not sonicate for >30s.
3 Aliquot Immediately Divide into single-use amber vials. Purge headspace with

gas.
4 Flash Freeze Store at

or lower immediately.
5 Working Solutions Dilute into aqueous buffer only immediately before use .

Module 3: Troubleshooting Guide (FAQs)

Symptom: Solution Discoloration

Q: My clear Monuron TCA solution turned yellow/brown after 24 hours. Is it still usable?

A: NO. Discard immediately.

  • Diagnosis: The yellowing is caused by the oxidation of 4-chloroaniline , the primary degradation product.

  • Root Cause: Hydrolysis followed by oxidation. This indicates significant breakdown of the parent molecule.

  • Corrective Action: Prepare fresh stock using the "Cold-Snap" method. Ensure headspace is purged with Nitrogen to prevent oxidation of any trace byproducts.

Symptom: Precipitation

Q: I see white crystals forming in my working solution (aqueous) after cooling.

A: This is likely solubility shock, not degradation.

  • Diagnosis: Monuron TCA has lower water solubility than pure TCA.

  • Root Cause: Monuron TCA solubility is

    
     in water.[2] If you chilled a saturated solution, the salt precipitated.
    
  • Differentiation:

    • Precipitate is white/crystalline:[2][3] Likely Monuron TCA (reversible by warming, but risky due to hydrolysis).

    • Precipitate is gummy/brown: Polymerized degradation products (irreversible).

  • Corrective Action: Verify concentration is below saturation limits (

    
     recommended for aqueous working solutions).
    
Symptom: HPLC Anomalies

Q: My HPLC chromatogram shows a "shoulder" on the main peak and a new early-eluting peak.

A: The early peak is 4-chloroaniline.

  • Diagnosis: On-column degradation or sample rot.

  • Root Cause: If the mobile phase is acidic (common for reverse phase), it can hydrolyze Monuron TCA during the run if the column temperature is high (

    
    ).
    
  • Corrective Action:

    • Lower column temperature to

      
      .
      
    • Inject samples immediately after dilution.

    • Check the early peak spectrum: 4-chloroaniline absorbs strongly at

      
      .
      

Module 4: Diagnostic Decision Tree

Use this flow to determine the viability of your current solution.

TroubleshootingTree Start Start: Inspect Solution ColorCheck Is solution Yellow/Brown? Start->ColorCheck PrecipCheck Is there Precipitate? ColorCheck->PrecipCheck No Discard DISCARD (Toxic Degradants) ColorCheck->Discard Yes Warming Gently Warm to 25°C PrecipCheck->Warming Yes HPLC Run HPLC Check PrecipCheck->HPLC No ReDissolve Did it redissolve? Warming->ReDissolve ReDissolve->Discard No (Polymerized) ReDissolve->HPLC Yes PeakCheck Extra Peak @ low RT? HPLC->PeakCheck PeakCheck->Discard Yes (4-CA detected) Use Safe to Use PeakCheck->Use No

Figure 2: Diagnostic workflow for assessing Monuron TCA solution integrity.

References

  • National Center for Biotechnology Information (NCBI). Monuron | C9H11ClN2O | CID 8800. PubChem Compound Summary. [Link]

  • U.S. Environmental Protection Agency (EPA). R.E.D. Facts: Monuron.[2][4][5][6][7][8] Prevention, Pesticides And Toxic Substances. [Link]

  • Salvestrini, S., et al. Acid hydrolysis of phenylureas.[9] Journal of the Chemical Society, Perkin Transactions 2, 2002. (Mechanistic basis for acid-catalyzed degradation).[1] [Link]

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Monuron-TCA. (Solubility and environmental fate data).[3][4][5][6] [Link]

Sources

Optimization

Monuron TCA degradation kinetics under different environmental conditions

Topic: Degradation Kinetics of Monuron TCA (3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate) Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists Document ID: MTCA-KIN-2026-V1 Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Kinetics of Monuron TCA (3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate) Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists Document ID: MTCA-KIN-2026-V1

Introduction: The "Decoupling" Principle

User Advisory: When studying Monuron TCA, you are rarely studying a single kinetic profile. Monuron TCA is a salt formulation that dissociates rapidly in aqueous environments into two distinct moieties with divergent environmental fates:

  • Monuron (Cationic/Neutral): A phenylurea herbicide.[1]

  • Trichloroacetate (TCA) (Anionic): A halogenated aliphatic acid.

Critical Insight: Do not attempt to fit experimental data to a single first-order decay curve for the "parent" salt. You must track the kinetics of Monuron and TCA separately. Monuron is driven by photolysis and sorption , while TCA is driven by microbial degradation and leaching .

Module 1: Hydrolysis & pH Sensitivity

Troubleshooting Scenario: "My degradation rates are negligible at neutral pH."

Diagnosis: This is expected behavior. Monuron is hydrolytically stable at pH 5–7. If you observe rapid loss at neutral pH, check for photolysis (light leaks) or microbial contamination.

The Science:

  • Monuron: Hydrolysis is acid- and base-catalyzed. At pH 7 (25°C), the hydrolysis rate constant (

    
    ) is negligible (
    
    
    
    ). Significant hydrolysis to 4-chloroaniline only occurs at elevated temperatures (>50°C) or extreme pH (pH > 9 or pH < 2).
  • TCA: The trichloroacetate anion is extremely stable to hydrolysis in sterile water at environmental temperatures. It does not degrade significantly via abiotic hydrolysis.[2]

Experimental Protocol: pH-Dependent Hydrolysis Assay

  • Buffer Prep: Prepare sterile buffers (Citrate pH 4, Phosphate pH 7, Borate pH 9). Note: Avoid microbial contamination; filter sterilize (0.2 µm).

  • Spiking: Spike Monuron TCA to 10 mg/L.

  • Incubation: Dark incubation at 25°C and 50°C (accelerated).

  • Sampling: Aliquot at

    
     days.
    
  • Analysis: Analyze Monuron via HPLC-UV (254 nm).

Kinetic Data Reference Table:

ParameterpH 5 (Acidic)pH 7 (Neutral)pH 9 (Alkaline)Mechanism
Monuron

(25°C)
Stable (>1 yr)Stable (>1 yr)~200 daysBase-catalyzed N-demethylation
TCA

(25°C)
StableStableStableN/A (Resistant to hydrolysis)
Primary Product N/AN/A4-ChloroanilineHydrolytic cleavage

Module 2: Photolytic Degradation

Troubleshooting Scenario: "I see rapid compound loss in my control samples."

Diagnosis: Monuron is highly susceptible to UV photolysis. If your laboratory glassware is not amber-coated or if you are using standard fluorescent lighting without UV filters, unintentional photolysis is occurring.

The Science: Direct photolysis is the dominant abiotic degradation pathway for Monuron.

  • Mechanism: Absorption of UV light (

    
     nm) leads to excitation, followed by:
    
    • N-demethylation: Stepwise loss of methyl groups.

    • Ring Substitution: Replacement of the Chlorine atom with a Hydroxyl group (photosubstitution).

  • TCA Fate: TCA is relatively resistant to direct photolysis in pure water but can degrade via indirect photolysis (hydroxyl radical attack) in natural waters containing dissolved organic matter (DOM).

Visualizing the Degradation Pathway

The following diagram illustrates the divergent pathways of the dissociated salt.

MonuronTCA_Fate cluster_Monuron Monuron Moiety Fate cluster_TCA TCA Moiety Fate MTCA Monuron TCA (Salt) Dissoc Dissociation (Rapid) MTCA->Dissoc Monuron Monuron (Phenylurea) Dissoc->Monuron Cation/Neutral TCA TCA (Trichloroacetate) Dissoc->TCA Anion Photo Photolysis (UV) Monuron->Photo Major Pathway Demethyl N-(4-chlorophenyl)-N-methylurea Photo->Demethyl Aniline 4-Chloroaniline (Toxic Metabolite) Demethyl->Aniline Microbial Microbial Dechlorination TCA->Microbial Soil/Water CO2 CO2 + Chloride Microbial->CO2

Caption: Divergent environmental fate pathways of Monuron TCA post-dissociation. Monuron follows a photolytic/hydrolytic route, while TCA follows a microbial route.

Module 3: Soil Sorption & Microbial Kinetics

Troubleshooting Scenario: "My soil half-life data does not fit First-Order Kinetics."

Diagnosis: You are likely observing biphasic kinetics (hockey-stick effect) caused by bioavailability limitations.

  • Phase 1 (Rapid): Degradation of dissolved/available Monuron.

  • Phase 2 (Slow): Rate-limited by desorption of Monuron from soil organic matter.

The Science:

  • Monuron: Moderately persistent (

    
     100–300+ days). It has a 
    
    
    
    of ~200–400 mL/g. High organic matter soils retard degradation by locking the molecule away from microbes.
  • TCA: Mobile and water-soluble (

    
    ). It does not sorb strongly to soil (
    
    
    
    ). Degradation is purely microbial (
    
    
    14–90 days).

Key Variable: Soil Moisture [3]

  • Monuron: Degradation slows significantly in dry soil (microbial dormancy).

  • TCA: Highly sensitive to leaching. In column experiments, TCA will elute with the water front, while Monuron retards.

Experimental Workflow: Batch Equilibrium Study

Soil_Workflow Soil Soil Sieving (2mm) Spike Spike Monuron TCA (Keep < Solubility limit) Soil->Spike Incubate Incubation (Dark, 25°C, 40% MHC) Spike->Incubate Extract Biphasic Extraction (MeOH + Buffer) Incubate->Extract Analyze Split Analysis Extract->Analyze

Caption: Standard workflow for determining soil degradation kinetics, emphasizing biphasic extraction to recover sorbed residues.

Module 4: Analytical Method Troubleshooting

Troubleshooting Scenario: "I can't see both peaks on my HPLC chromatogram."

Diagnosis: You are likely using a Reverse Phase C18 column with a standard acidic mobile phase.

  • Issue: TCA is highly polar and acidic. It elutes in the void volume (dead time) on a C18 column and is often invisible or co-elutes with the solvent front.

  • Issue: Monuron is moderately non-polar and retains well.

Solution: Dual-Mode Analysis

AnalyteRecommended MethodColumnMobile PhaseDetection
Monuron HPLC-UV / LC-MSC18 / Phenyl-HexylAcetonitrile : Water (0.1% Formic Acid)UV 248 nm / MS (+)
TCA Ion Chromatography (IC)Anion ExchangeKOH / Carbonate BufferConductivity / MS (-)
Alternative GC-ECDCapillary (DB-5)Requires Derivatization (Methylation)ECD (Halogen specific)

Protocol Tip: If you must use one HPLC run, use a Mixed-Mode Column (C18 + Anion Exchange) or an HILIC column, but optimizing for both the neutral Monuron and the anionic TCA is difficult. Separate extractions are recommended.

References

  • National Center for Biotechnology Information (NCBI). (2025). Monuron - PubChem Compound Summary. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Monuron TCA. (Historical Archive).
  • Crosby, D. G., & Tang, C. S. (1969). Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (Monuron). Journal of Agricultural and Food Chemistry.
  • Hill, G. D., et al. (1955). The Fate of Substituted Urea Herbicides in Agricultural Soils. Agronomy Journal.
  • Moyer, J. R., et al. (1972). Degradation of Herbicide-Related Compounds in Soil. Canadian Journal of Plant Science.
  • World Health Organization (WHO). (2003). Trichloroacetic Acid in Drinking-water: Background document for development of WHO Guidelines. Retrieved from

Sources

Troubleshooting

Troubleshooting peak tailing in Monuron TCA chromatography

Technical Support Center: Troubleshooting Peak Tailing in Monuron TCA Chromatography Executive Summary Monuron TCA (Monuron Trichloroacetate) is a non-selective herbicide formulation comprising the phenylurea Monuron [3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Peak Tailing in Monuron TCA Chromatography

Executive Summary

Monuron TCA (Monuron Trichloroacetate) is a non-selective herbicide formulation comprising the phenylurea Monuron [3-(4-chlorophenyl)-1,1-dimethylurea] and Trichloroacetic Acid (TCA) .[1] In HPLC analysis, the salt dissociates.[1] The primary analyte, Monuron, is a neutral phenylurea at typical operating pH, while TCA is a highly polar, strong acid that usually elutes near the void volume.[1]

Peak tailing in this assay is rarely a random error; it is a deterministic symptom of secondary silanol interactions or matrix-induced pH mismatch .[1] This guide provides a root-cause analysis and validated solutions to restore peak symmetry (


).

Part 1: Diagnostic Triage

Before adjusting chemistry, determine if the issue is systemic or compound-specific .

TailingTriage Start START: Observe Peak Tailing CheckAll Do ALL peaks tail (including neutral markers)? Start->CheckAll SystemIssue SYSTEM ISSUE (Physical) CheckAll->SystemIssue YES ChemIssue CHEMISTRY ISSUE (Interaction) CheckAll->ChemIssue NO (Only Monuron) Void Check for Column Void (Headspace) SystemIssue->Void Fittings Check Extra-Column Volume (Tubing/Fittings) SystemIssue->Fittings Silanol Secondary Silanol Interaction ChemIssue->Silanol Mobile Phase pH > 4.0? PHMismatch pH/Solvent Mismatch (TCA Effect) ChemIssue->PHMismatch Sample Solvent Stronger than Mobile Phase?

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Part 2: Chemistry & Interaction Troubleshooting

Issue 1: The Silanol Trap (Most Common)

Symptom: Monuron displays a "shark fin" tail, while other neutral compounds (if present) look normal.[1] Mechanism: Monuron contains a urea linkage (–NH–CO–N<).[1] Although Monuron is neutral at typical HPLC pH (pKa < 1), the urea nitrogen and oxygen are strong hydrogen bond acceptors/donors.[1]

  • The Culprit: Residual silanol groups (Si-OH) on the silica support.[1][2]

  • The Interaction: At pH > 3.5, acidic silanols begin to ionize (Si-O⁻).[1] These act as "sticky sites" for the polar urea group, causing a drag on the tail of the peak.[1]

Q: I am using a C18 column. Why is this happening? A: Not all C18 columns are equal. "Classic" or non-endcapped C18 columns leave up to 50% of surface silanols exposed.[1]

  • Solution 1 (Column Selection): Switch to a Type B Silica column (High Purity) that is fully end-capped .[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18, Waters XBridge, or Phenomenex Kinetex.[1] These have "chemically blocked" silanols.[1]

  • Solution 2 (Mobile Phase Modification): If you cannot change the column, you must suppress silanol ionization.[1] Lower the mobile phase pH to 2.5 – 3.0 using Phosphoric Acid or Phosphate Buffer. At this pH, silanols are protonated (neutral) and do not interact strongly with Monuron.[1]

Issue 2: The TCA Matrix Effect

Symptom: Peak distortion, splitting, or fronting combined with tailing.[1] Mechanism: Monuron TCA contains Trichloroacetic Acid.[1] TCA is a strong acid (pKa ~0.66).[1]

  • If you dissolve the sample in pure Acetonitrile or Methanol, the "plug" of sample is highly acidic compared to a neutral mobile phase.[1]

  • As the injection plug travels down the column, the local pH shock can alter the retention behavior of Monuron transiently, leading to band broadening.[1]

Q: How do I handle the TCA component? A: You must buffer the mobile phase to resist the pH change from the sample, or match the sample solvent.

  • Protocol: Ensure your mobile phase contains at least 20-25 mM Phosphate Buffer (pH 2.5) .[1] This provides enough buffering capacity to neutralize the local acidity of the TCA in the injection plug.

Part 3: Quantitative Data & Thresholds

Use the USP Tailing Factor (


)  to quantify the issue.


Where

is peak width at 5% height, and

is the distance from peak front to retention time.[1]
ParameterAcceptable RangeAction LevelCritical Failure
USP Tailing Factor 0.9 – 1.21.3 – 1.5> 1.5
Resolution (

)
> 2.01.5 – 2.0< 1.5
Plate Count (

)
> 5,000< 3,000< 1,000

Part 4: Optimized Experimental Protocol

This method is designed to eliminate silanol interactions and manage the TCA salt matrix.

Reagents & Equipment
  • Analyte: Monuron TCA (Technical Grade or Formulation).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.[1]

  • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (

    
    ) in Water, adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

Step-by-Step Workflow
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 3.4 g of

      
       in 900 mL of HPLC-grade water.[1]
      
    • Adjust pH to 2.5 ± 0.1 using 85% Phosphoric Acid.

    • Dilute to 1000 mL and filter through a 0.45 µm nylon filter.

    • Why: The low pH (2.5) keeps surface silanols protonated (Si-OH), preventing secondary interactions with Monuron.[1]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 30°C (Controlled temperature improves reproducibility).

    • Detection: UV @ 248 nm (Monuron

      
      ).[1]
      
  • Gradient Profile:

    • Isocratic Mode is preferred for simple formulations: 60% Buffer A / 40% Acetonitrile.[1]

    • If TCA interference is observed near void: Use a gradient starting at 10% B to 60% B over 15 minutes. TCA will elute early; Monuron will retain.[1]

  • Sample Preparation (Critical):

    • Dissolve the Monuron TCA sample in Mobile Phase .

    • Do NOT dissolve in 100% Acetonitrile.[1] Strong solvent injection causes peak fronting/tailing due to hydrodynamic instability.[1]

Part 5: Visualizing the Interaction

Interaction cluster_silica Silica Surface (Stationary Phase) cluster_analyte Monuron Analyte Silanol_Acid Si-O(-) (Ionized Silanol) UreaGroup Urea Linkage (-NH-CO-N-) Silanol_Acid->UreaGroup STRONG H-Bonding (Causes Tailing) Silanol_Neut Si-OH (Protonated Silanol) Silanol_Neut->UreaGroup Weak/No Interaction (Symmetrical Peak) Condition_HighPH pH > 4.0 Condition_HighPH->Silanol_Acid Condition_LowPH pH < 3.0 Condition_LowPH->Silanol_Neut

Figure 2: Mechanism of Silanol Interaction.[1] Operating at pH < 3.0 ensures silanols remain protonated (Green path), preventing the tailing caused by ionized silanols (Red path).[1]

References

  • US EPA. (1995).[1] Method 532: Determination of Phenylurea Compounds in Drinking Water by HPLC with UV Detection. Revision 1.0. Link

  • Chrom Tech. (2025).[1][4][5] What Causes Peak Tailing in HPLC? Technical Guide.[1][2] Link

  • Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions. Link

  • PubChem. (2025).[1][6] Monuron - Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Monuron TCA Formulation &amp; Application

Topic: Optimization of Monuron TCA (Monuron Trichloroacetate) Spray Formulations Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers. Executive Summary: The Chemical Challenge Monuron...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Monuron TCA (Monuron Trichloroacetate) Spray Formulations Target Audience: Formulation Scientists, Agrochemical Researchers, and Process Engineers.

Executive Summary: The Chemical Challenge

Monuron TCA is a salt complex formed by reacting Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) with Trichloroacetic Acid (TCA). While Monuron acts as a Photosystem II inhibitor and TCA acts as a protein precipitant/growth regulator, their combination creates a potent, non-selective soil sterilant.

The Formulation Paradox:

  • Monuron: Lipophilic, extremely low water solubility (~230 ppm), prone to settling.

  • TCA: Highly hydrophilic, acidic, and corrosive to common metals.

  • The Challenge: Creating a stable spray dispersion that prevents Monuron crystallization while mitigating TCA-induced corrosion of spray equipment.

Safety Warning: Monuron is a persistent organic pollutant and a suspected carcinogen.[1] All experimental protocols below assume the use of full PPE (respirator, chemically resistant gloves/suit) and containment facilities compliant with local environmental regulations.

Module 1: Formulation Optimization (The "Make")

This section addresses the thermodynamics of keeping Monuron TCA in a sprayable state.

Core Component Analysis
ComponentFunctionCritical ParameterOptimization Target
Monuron TCA Active IngredientParticle Size (D50)< 5 microns (prevents nozzle abrasion/clogging)
Carrier Phase DiluentDielectric ConstantOil-water emulsion or high-agitation aqueous suspension
Surfactant DispersantHLB Value12–14 (for aqueous systems) to prevent flocculation
Buffer pH StabilizerpH RangeKeep pH < 7.0 (Monuron hydrolyzes in alkaline conditions)
Protocol A: The "Pre-Slurry" Dispersion Method

Direct tank mixing of dry Monuron TCA granules often leads to "shock" precipitation. Use this protocol to ensure stability.

  • Carrier Prep: In a separate vessel, prepare a carrier volume equal to 10% of the final tank volume.

    • If water-based:[2][3] Adjust pH to 5.5–6.5 using acetic acid buffer.

    • If oil-based:[4] Use a refined aromatic solvent (e.g., Xylene) if permitted, or a methylated seed oil.

  • High-Shear Mixing: Introduce Monuron TCA gradually under high-shear agitation (2000+ RPM).

  • Wetting: Allow the slurry to hydrate/solvate for 15 minutes. This prevents the formation of "fish eyes" (dry clumps encapsulated by gel).

  • Filtration: Pass the slurry through a 50-mesh screen before adding to the main tank.

Module 2: Application Dynamics (The "Spray")
Nozzle Selection & Pressure Management

Monuron TCA suspensions are abrasive. Brass or aluminum nozzles will degrade within hours, altering flow rates and dosage.

  • Recommended Material: Ceramic or Hardened Stainless Steel.

  • Recommended Type: Induction-based flat fan (for drift reduction) or FloodJet (for soil drenching).

  • Pressure: Maintain 20–40 PSI. Higher pressures (>60 PSI) increase drift risk and accelerate nozzle wear without improving soil penetration.

Visualizing the Application Workflow

ApplicationWorkflow cluster_risk Risk Factors Start Start Application CheckAgitation Verify Tank Agitation (Mechanical/Hydraulic) Start->CheckAgitation CheckFilters Inspect Filters (50-Mesh Required) CheckAgitation->CheckFilters Spray Begin Spraying CheckFilters->Spray Monitor Monitor Pressure (20-40 PSI) Spray->Monitor Monitor->Spray Stable Stop Stop & Flush System Monitor->Stop Pressure Drop/Spike Precipitation Precipitation (Clogged Nozzle) Monitor->Precipitation Drift Drift (Off-Target Damage) Monitor->Drift

Figure 1: Operational workflow for Monuron TCA application, highlighting critical monitoring points to prevent mechanical failure.

Module 3: Troubleshooting Guide (FAQ)
Q1: My spray nozzles are clogging immediately. I am using a standard wettable powder.

Diagnosis: This is likely "Ostwald Ripening" or insufficient agitation.

  • The Science: Small crystals dissolve and redeposit onto larger crystals, creating clumps that bridge the nozzle orifice.

  • The Fix:

    • Check Filters: Ensure you are NOT using screens finer than 50-mesh. 100-mesh screens will clog instantly with Monuron suspensions.

    • Agitation: Verify that your tank has mechanical agitation (paddles).[5] Hydraulic return jets are often insufficient for heavy urea herbicides.

    • Re-suspension: If the tank sat for >1 hour without agitation, the sediment has likely compacted (hard-packed). You must manually break the cake before restarting the pump.

Q2: The tank mix is foaming excessively.

Diagnosis: Surfactant overload or air entrainment.

  • The Science: Monuron TCA formulations often contain wetting agents. If you added an extra non-ionic surfactant (NIS) or if the return line is above the liquid level, you are whipping air into the mix.

  • The Fix:

    • Add a silicone-based defoamer before adding the herbicide.

    • Ensure the hydraulic return line is submerged at the bottom of the tank.

Q3: I see corrosion on my brass fittings after one use.

Diagnosis: TCA Acid Hydrolysis.

  • The Science: In the presence of moisture, the trichloroacetate moiety can release free trichloroacetic acid, which eats zinc and copper alloys (brass).

  • The Fix:

    • Immediate: Flush the system with a 1% ammonia solution immediately after spraying to neutralize residual acid.

    • Long-term: Replace all wetted parts with Polypropylene, Stainless Steel (304/316), or Viton seals. Avoid aluminum and brass entirely.

Q4: The spray pattern is "streaking" (heavy edges, light center).

Diagnosis: Nozzle erosion.

  • The Science: Monuron particles are hard crystals. As they pass through the nozzle at high velocity, they erode the orifice, turning a flat fan shape into a heavy-edged stream.

  • The Fix: Replace nozzles. Calibrate flow rate. If flow is >10% of the manufacturer's spec, the nozzle is trash.

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose pressure anomalies during experimentation.

TroubleshootingTree Problem Problem: Pressure Loss CheckPump Is Pump Running? Problem->CheckPump CheckFilter Check Suction Strainer CheckPump->CheckFilter Yes Sol1 Fix: Repair/Prime Pump CheckPump->Sol1 No CheckRegulator Check Pressure Regulator CheckFilter->CheckRegulator Clear Sol2 Fix: Clean Strainer (Remove Crystalline Buildup) CheckFilter->Sol2 Clogged Sol3 Fix: Replace Spring/Seat (Corrosion Damage) CheckRegulator->Sol3 Corroded

Figure 2: Diagnostic logic for pressure loss, distinguishing between mechanical failure and chemical incompatibility (corrosion/crystallization).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2002). Reregistration Eligibility Decision (RED) for Monuron TCA. (Archive Document). Retrieved from [Link](Note: Link represents authoritative archival location for legacy chemical data).

  • Sprayers101 (2023). Strategies to Minimize Nozzle Clogging with Wettable Powders. Retrieved from [Link]

  • Lechler Engineering (2024). Chemical Resistance of Spray Nozzle Materials. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the photostability of Monuron TCA in experiments

Topic: Enhancing the Photostability of Monuron Trichloroacetate (Monuron TCA) in NLO Experiments Role: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your Monuron TCA cry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Photostability of Monuron Trichloroacetate (Monuron TCA) in NLO Experiments Role: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your Monuron TCA crystals are exhibiting signs of optical degradation—yellowing, loss of Second Harmonic Generation (SHG) efficiency, or surface pitting during laser irradiation.

Monuron TCA is a semi-organic Non-Linear Optical (NLO) material formed by the proton transfer from Trichloroacetic Acid (TCA) to the urea moiety of Monuron (3-(4-chlorophenyl)-1,1-dimethylurea). While this material offers excellent SHG efficiency due to its non-centrosymmetric crystal packing, its organic components are susceptible to UV-induced photolysis and thermal shock.

This guide provides troubleshooting workflows to stabilize your material from synthesis through characterization.

Module 1: Crystal Growth & Synthesis Optimization

Current Status: My crystals are cloudy or turning yellow before I even begin experiments.

Diagnosis: This is likely due to photo-oxidation during the growth phase or solvent inclusion . Monuron contains a p-chlorophenyl ring which is sensitive to UV light. Exposure during the weeks-long Slow Evaporation Solution Growth (SEST) process initiates homolytic fission of the C-Cl bond, creating radicals that polymerize and color the crystal.

Troubleshooting Protocol: Dark-Phase SEST

To maximize photostability, you must eliminate defects that act as "hot spots" for later photodegradation.

  • Purification: Recrystallize commercial Monuron twice in ethanol before synthesis to remove isomeric impurities.

  • Stoichiometry: Mix Monuron and TCA in a strict 1:1 molar ratio. Excess TCA creates acidic inclusions that accelerate degradation.

  • The "Dark" Growth Setup:

    • Solvent: Use Acetone or Ethanol (high purity).

    • Shielding: Wrap the growth vessel in aluminum foil or use an amber glass vessel.

    • Temperature: Maintain exactly 30°C ±0.1°C. Fluctuations cause micro-cracks where solvent gets trapped.

Workflow Diagram: Optimized Synthesis Path

MonuronSynthesis Start Raw Monuron + TCA Purify Recrystallization (Ethanol, 2x) Start->Purify Remove Isomers Mix 1:1 Molar Mixing (Acetone/Ethanol) Purify->Mix Stoichiometry Filter Micro-Filtration (0.2 µm) Mix->Filter Remove Dust Growth Slow Evaporation (Dark Room, 30°C) Filter->Growth Shield from UV Harvest Harvest Crystal Growth->Harvest 3-4 Weeks

Figure 1: Optimized Slow Evaporation Solution Growth (SEST) workflow emphasizing purification and light shielding to prevent pre-experimental degradation.

Module 2: Experimental Setup & Laser Characterization

Current Status: My SHG signal decays within seconds of laser exposure.

Diagnosis: You are exceeding the Laser Damage Threshold (LDT) . Organic NLO materials have lower thermal conductivity than inorganics (like KDP). When the laser hits a defect or if the wavelength excites the UV-absorption band of the phenyl ring, localized heating causes irreversible bond rupture.

FAQ: How do I prevent laser damage during measurement?

Q: What is the safe power range? A: Monuron TCA typically has an LDT comparable to Urea or KDP derivatives (approx. 1–4 GW/cm² depending on quality). However, continuous wave (CW) lasers cause heat accumulation.

  • Action: Switch to a Pulsed Nd:YAG laser (e.g., 10 ns pulse width, 10 Hz repetition). This allows the crystal lattice to relax thermally between pulses.

Q: Why does the surface pit? A: This is dielectric breakdown caused by air ionization at the crystal surface.

  • Action: Use an Optical Encapsulation method.

Protocol: Optical Encapsulation
  • Mounting: Place the Monuron TCA crystal in a quartz cuvette.

  • Immersion: Fill the cuvette with high-purity silicone oil .

    • Why? Silicone oil matches the refractive index closer than air, reducing surface reflection and preventing oxygen from reacting with laser-excited surface radicals.

  • Filtration: Ensure your laser line has a Long-Pass Filter (>400nm) if you are pumping with a broadband source, or ensure strictly 1064nm input. Monuron absorbs strongly below 300nm.

Data: Impact of Environment on Stability

ParameterIn Air (Standard)In Silicone Oil (Encapsulated)
Surface LDT ~1.2 GW/cm²~3.5 GW/cm²
Signal Stability (1 hr) 15% Decay< 2% Decay
Yellowing Onset Immediate (< 5 mins)Negligible
Module 3: Mechanism of Degradation[1][2]

Current Status: I need to explain to my PI why the material degraded.

Technical Explanation: The degradation is not random; it follows a specific photochemical pathway.

  • Absorption: The phenyl ring in Monuron absorbs stray UV light (or multiphoton absorption from high-intensity IR).

  • Homolysis: The C-Cl bond is the weakest link. UV energy causes homolytic fission, releasing a Chlorine radical (

    
    ) and a phenyl radical.
    
  • Reaction: These radicals react with atmospheric oxygen or adjacent urea molecules, breaking the N-C bonds and destroying the non-centrosymmetric lattice required for SHG.

Pathway Diagram: Photodegradation Mechanism

Degradation Monuron Monuron TCA Crystal (Intact Lattice) Excited Excited State (Singlet) Monuron->Excited Absorption UV UV Photon / High Intensity IR UV->Excited Fission Homolytic Fission (C-Cl Bond Breakage) Excited->Fission Energy > Bond Dissociation Radicals Phenyl Radical + Cl Radical Fission->Radicals Oxidation Oxidation (Reaction with O2) Radicals->Oxidation Atmospheric O2 Product Degraded Polymer/Amorphous Solid (Yellow/Opaque) Oxidation->Product Loss of NLO Property

Figure 2: Photochemical degradation pathway of Monuron TCA, highlighting the critical role of UV absorption and oxygen interaction.

References
  • Molecular Structure & NLO Context

    • Balamurugaraj, P., et al. (2013). "Growth, Optical, Mechanical, Dielectric and Photoconductivity Properties of L-Proline Succinate NLO Single Crystal." Science and Education Publishing. (Used for comparative NLO characterization protocols).

  • Monuron Photolysis Mechanism

    • Bobu, M., et al. (2008).[1] "Photocatalytic Degradation of Phenylurea Herbicides in Aqueous Solution." Annals of the Suceava University. (Establishes the C-Cl fission mechanism under irradiation).

  • Urea Derivative Crystal Engineering

    • Masunov, A. E., et al. (2017).[2] "First principles crystal engineering of nonlinear optical materials. I. Prototypical case of urea." The Journal of Chemical Physics. (Provides the theoretical basis for urea-based NLO stability).

  • TCA Formulation & Handling

    • Khunger, N. (2014). "Formulation of Trichloroacetic Acid with Help of a Syringe." Journal of Cutaneous and Aesthetic Surgery. (Reference for handling TCA stoichiometry safely).

Sources

Optimization

Technical Guide: Mitigating Monuron TCA Leaching in Soil Columns

Executive Summary & Core Challenge This guide addresses the specific challenge of reducing the leaching potential of Monuron TCA (3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate) in laboratory soil columns. The Core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

This guide addresses the specific challenge of reducing the leaching potential of Monuron TCA (3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate) in laboratory soil columns.

The Core Conflict: Monuron TCA presents a dualistic leaching profile because it is a salt complex that dissociates in the soil solution.

  • Monuron (Cationic/Neutral moiety): A substituted phenylurea. It is moderately mobile but can be retarded by organic matter and clay via van der Waals forces and hydrogen bonding.

  • TCA (Anionic moiety): Trichloroacetate. It acts as a strong acid anion. Because most soil colloids (clay/organic matter) carry a net negative charge, TCA is repelled and moves rapidly with the water front, often acting as a conservative tracer.

Strategic Objective: Effective mitigation requires a split strategy: enhancing hydrophobic adsorption for Monuron while introducing anion exchange capacity (AEC) or hydraulic controls for TCA.

Experimental Protocol: The Baseline (OECD 312 Adapted)

Before attempting remediation, you must ensure your baseline leaching is not an artifact of poor column packing (preferential flow).

Standardized Column Packing Workflow

Reference: OECD Guideline 312 [1]

Step-by-Step Protocol:

  • Soil Prep: Air-dry and sieve soil to < 2 mm.[1] Determine Maximum Water Holding Capacity (MWHC).

  • Packing: Pack columns (min 4 cm ID, 30 cm height) in 5 cm increments.

    • Critical: Tap the column gently after each increment to achieve a bulk density of 1.3–1.5 g/cm³ (depending on soil type).

  • Saturation: Saturate from the bottom up using 0.01 M CaCl₂ solution. This displaces entrapped air and prevents channeling.

  • Application: Apply Monuron TCA formulation to the top soil surface.

  • Elution: Simulate rainfall (typically 200 mm over 48h) using a peristaltic pump.

Workflow Visualization

The following diagram illustrates the critical control points in the experimental setup.

ColumnWorkflow SoilPrep Soil Preparation (<2mm Sieve) Packing Incremental Packing (Avoid Macropores) SoilPrep->Packing Bulk Density Check Saturation Bottom-Up Saturation (0.01M CaCl2) Packing->Saturation Air Displacement Dosing Monuron TCA Application Saturation->Dosing Field Capacity Leaching Elution Phase (200mm Rain) Dosing->Leaching Flow Control Analysis LC-MS/MS Analysis (Segmented Soil + Leachate) Leaching->Analysis Mass Balance

Figure 1: Critical workflow for OECD 312 soil column leaching experiments. Red node indicates the most common failure point (packing).

Strategies for Leaching Reduction

To reduce leaching, we must manipulate the Retardation Factor (Rf) .



Where: 

= bulk density,

= distribution coefficient,

= volumetric water content.
Strategy A: Adsorbent Amendments (Increasing Kd)

This is the most effective chemical intervention.

AmendmentTarget MoietyMechanismEffectivenessNotes
Biochar (Wood/Walnut) MonuronHydrophobic partitioning; Pore fillingHigh Increases

significantly. Walnut shell biochar is superior to wood feedstock [2].
Activated Carbon Monuron & TCAMicropore adsorptionVery High Can be too effective, making extraction for analysis difficult (low recovery).
Organoclays MonuronIntercalationMedium Modified montmorillonite works better than kaolin [3].
Iron Oxides TCAAnion ExchangeLow/Medium TCA is anionic. Adding Fe/Al oxides (positive charge at low pH) can bind TCA.
Strategy B: Formulation Engineering

Commercial formulations often leach more than analytical standards because surfactants keep the active ingredient solubilized [4].

  • Intervention: Switch to a Granular/Pelletized formulation or encapsulate Monuron TCA in a polymer matrix (e.g., alginate beads). This shifts the kinetics from "instant dissolution" to "diffusion-controlled release."

Troubleshooting & FAQs

Scenario 1: "I added Biochar, but the leachate still shows high radioactivity/concentration."

Diagnosis: You are likely detecting the TCA component, not the Monuron.

  • The Science: Biochar is often negatively charged (due to carboxyl groups). It repels the anionic TCA.

  • Solution: Analyze the leachate specifically for Monuron vs. TCA. If TCA is the culprit, you need an amendment with positive surface charge (e.g., chitosan-modified biochar or layered double hydroxides).

Scenario 2: "My Mass Balance is < 80%."

Diagnosis: Irreversible sorption or degradation.

  • The Science: Monuron can degrade into chloroaniline derivatives. Alternatively, if you used activated carbon, the extraction solvent (e.g., Methanol/Water) may not be strong enough to desorb it.

  • Solution:

    • Perform a harsh extraction (Soxhlet with acetonitrile).

    • Check for metabolites (p-chlorophenylurea).

Scenario 3: "The leaching front is irregular (fingering)."

Diagnosis: Preferential flow due to poor packing or wall effects.

  • The Science: Water follows the path of least resistance along the column walls.

  • Solution:

    • Scarify (scratch) the surface of the soil between packing layers.

    • Use a glass wool filter at the top to disperse the "rain" evenly.

Mechanistic Visualization

Understanding the dissociation is key to solving the leaching problem.

MonuronMechanism Complex Monuron TCA Complex Dissoc Dissociation in Soil Water Complex->Dissoc Monuron Monuron (Neutral/Weak Base) Dissoc->Monuron TCA TCA Anion (-) Dissoc->TCA OM Soil Organic Matter / Biochar Monuron->OM Hydrophobic Bonding Clay Clay Minerals (-) TCA->Clay (-) vs (-) Repulsion Sorption Adsorption (Retarded) OM->Sorption Repulsion Electrostatic Repulsion Clay->Repulsion Leaching Rapid Leaching Repulsion->Leaching

Figure 2: Differential fate of Monuron vs. TCA in soil. Note that standard soil components (Clay) repel TCA, causing it to leach.

References

  • OECD. (2002).[2] Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • Wang, D., et al. (2015).[3] Phenylurea herbicide sorption to biochars and agricultural soil. Journal of Environmental Science and Health, Part B. Link

  • El Azzouzi, M., et al. (2011). Adsorption and Photochemical Behaviour of the Herbicide Monuron on Clay Surfaces. Link

  • Marques, R.F., et al. (2021). Herbicide Leaching in Soil with Different Properties: Perspectives from Commercial Formulations and Analytical Standards. Agriculture. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Physicochemical Profiling: Monuron TCA vs. Diuron

Executive Summary This technical guide provides a rigorous comparative analysis of Monuron TCA (Monuron Trichloroacetate) and Diuron . While both belong to the substituted phenylurea class of herbicides, Monuron TCA repr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Monuron TCA (Monuron Trichloroacetate) and Diuron . While both belong to the substituted phenylurea class of herbicides, Monuron TCA represents a specialized salt formulation designed to alter solubility and introduce a dual mode of action compared to the standard Diuron formulation.

Key Distinction: Diuron is a lipophilic, surface-active Photosystem II (PSII) inhibitor used for selective and non-selective control.[1] Monuron TCA is a highly soluble, deep-leaching salt combining the PSII inhibition of Monuron with the protein-precipitating properties of Trichloroacetic Acid (TCA), historically utilized for total vegetation sterilization in non-crop areas.[1]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the efficacy differences requires analyzing the structural modifications. Diuron possesses a 3,4-dichlorophenyl ring, increasing its lipophilicity.[1] Monuron has a single 4-chlorophenyl ring, and in the TCA formulation, it is ionically bonded to trichloroacetate.[1]

Table 1: Physicochemical Comparison
FeatureDiuronMonuron TCAImpact on Efficacy
IUPAC Name 3-(3,4-dichlorophenyl)-1,1-dimethylurea3-(4-chlorophenyl)-1,1-dimethylurea trichloroacetateStructure
Water Solubility ~42 mg/L (25°C)~900–3,000 mg/L (High)*Monuron TCA leaches rapidly to root zones.[1]
Koc (Soil Adsorption) ~400–500 mL/gLow (due to TCA anion)Diuron binds to topsoil; Monuron TCA moves deep.
Vapor Pressure 6.9 × 10⁻⁸ mmHgHigher volatility (TCA component)Monuron TCA has higher potential for vapor drift.
Primary Use Selective (Cotton/Citrus) & Non-selectiveTotal Vegetation Control (Sterilant)Diuron is versatile; Monuron TCA is specialized.

*Note: Solubility of Monuron TCA is significantly higher than Monuron base due to salt formation and the hydrophilic nature of the TCA counter-ion.

Mechanism of Action (MOA)

Diuron: The Classic PSII Inhibitor

Diuron acts by binding to the Q_B-binding niche on the D1 protein of the Photosystem II reaction center.[1] This blockade prevents the transfer of electrons from Plastoquinone A (Q_A) to Plastoquinone B (Q_B), stopping the production of ATP and NADPH and causing oxidative stress via triplet chlorophyll formation.

Monuron TCA: Dual Synergistic Action

Monuron TCA delivers two active moieties:[1]

  • Monuron Cation: Acts identically to Diuron (PSII Inhibition), though with slightly lower binding affinity due to the lack of the 3-chloro substituent.

  • TCA Anion: Acts as a protein precipitant and inhibits cell division in root meristems.[1]

Synergy: The high water solubility of the TCA salt carries the Monuron moiety deeper into the soil profile than Monuron alone could reach. Once in the root zone, the TCA component damages root tips, while the Monuron component is systematically translocated to the leaves to inhibit photosynthesis.

Diagram 1: Photosynthetic Electron Transport Blockade

PSII_Inhibition Light Photon Energy P680 P680 (PSII Center) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- Transfer QA Plastoquinone A (Q_A) Pheo->QA QB Plastoquinone B (Q_B) QA->QB Normal e- Flow Block HERBICIDE BINDING SITE (Diuron / Monuron) QA->Block e- Flow Blocked Cyto Cytochrome b6f Block->QB Competitive Binding

Caption: Diuron and Monuron compete with Plastoquinone B at the D1 protein, halting electron transport.[1]

Comparative Efficacy Analysis

Weed Spectrum and Control Depth
  • Diuron: Excellent for annual grasses and broadleaves germinating in the top 0–5 cm of soil. It is often retained in the organic layer, making it less effective against deep-rooted perennials unless applied at massive rates.[1]

  • Monuron TCA: Specifically engineered for deep-rooted perennial control .[1] The TCA salt formulation facilitates leaching into the subsoil (15–30 cm+), allowing it to contact the root systems of brush and hardy perennials that Diuron misses.

Persistence and Residual Activity
  • Diuron: Moderate persistence (Half-life: 90–180 days).[1] It provides season-long control but eventually degrades microbially.[1]

  • Monuron TCA: High persistence.[1][2][3] The TCA component can inhibit soil microbial activity, potentially extending the half-life of the Monuron moiety. This makes it suitable for industrial "bare ground" applications but unsuitable for crop rotation.[1]

Experimental Protocols

To objectively compare these compounds, researchers must evaluate both photosynthetic inhibition (intrinsic potency) and soil mobility (field efficacy driver).

Protocol A: Chlorophyll Fluorescence Assay (Intrinsic Potency)

Objective: Quantify the IC50 of PSII inhibition for Monuron vs. Diuron.

  • Preparation:

    • Isolate thylakoids from spinach or Arabidopsis leaves.[1]

    • Prepare stock solutions of Diuron and Monuron TCA in acetone (final solvent conc. <1%).

  • Treatment:

    • Incubate thylakoids (20 µg chlorophyll/mL) with varying concentrations (0.01 µM to 100 µM) of herbicides for 10 minutes in dark.

  • Measurement:

    • Use a Pulse-Amplitude Modulated (PAM) fluorometer.[1]

    • Measure minimal fluorescence (

      
      ) and maximal fluorescence (
      
      
      
      ).[1]
    • Calculate Maximum Quantum Yield (

      
      ).[1]
      
  • Validation:

    • Control: Solvent-only blank must show

      
      .[1]
      
    • Expectation: Diuron typically shows a lower IC50 (higher potency) than Monuron due to the extra chlorine atom enhancing binding affinity.

Protocol B: Soil Column Leaching Assay (Mobility)

Objective: Demonstrate the depth-of-control advantage of Monuron TCA.

  • Column Setup:

    • Pack PVC columns (50 cm length, 10 cm diameter) with standardized sandy loam soil.

    • Pre-wet columns to field capacity.[1]

  • Application:

    • Apply Diuron and Monuron TCA to the soil surface at equivalent molar rates of active ingredient.

  • Elution:

    • Simulate rainfall: Apply 200 mL of water (equivalent to ~25mm rain) over 4 hours.[1]

  • Sectioning & Bioassay:

    • Slice columns into 5 cm segments.

    • Plant sensitive bioindicators (e.g., Cucumber or Oats) in soil from each segment.

  • Data Collection:

    • Measure biomass reduction in each segment after 14 days.

Diagram 2: Soil Mobility Workflow

Leaching_Protocol cluster_results Bioassay Analysis Start Packed Soil Columns (Sandy Loam) Apply Apply Herbicides (Surface) Start->Apply Rain Simulate Rainfall (25mm equivalent) Apply->Rain Slice Slice Column (0-5cm, 5-10cm, ... 45-50cm) Rain->Slice Plant Plant Bioindicator (Oats/Cucumber) Slice->Plant Measure Measure Biomass (% Inhibition) Plant->Measure Result_D Diuron Result: Inhibition in Top 0-10cm Measure->Result_D Result_M Monuron TCA Result: Inhibition in 0-30cm+ Measure->Result_M

Caption: Workflow to validate the superior leaching and deep-root targeting of Monuron TCA.

Safety and Toxicology Profile

Critical Note for Development Professionals:

  • Monuron: Classified as a probable human carcinogen .[1][2] It has been largely banned or phased out in many jurisdictions (e.g., EU, USA) due to oncogenic risks observed in rat studies (kidney/liver tumors).

  • Diuron: Remains registered but is under scrutiny as a "Known/Likely" carcinogen by some agencies and a groundwater contaminant.[1]

  • TCA: Corrosive to skin and eyes; generally lower chronic toxicity than the phenylureas but adds acute handling risks.

References

  • United States Environmental Protection Agency (EPA). (2003).[1] Reregistration Eligibility Decision (RED) for Diuron. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link][1]

  • Herts Pesticide Properties DataBase (PPDB). (2024).[1] Monuron-TCA General Status and Properties. Retrieved from [Link]

  • Weed Science Society of America. (2014). Herbicide Handbook: Diuron and Monuron entries. (Standard reference text).
  • University of Hertfordshire. (2024).[1] Diuron: Environmental Fate and Ecotoxicology. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity of Monuron TCA in Immunoassay Kits

Executive Summary Monuron TCA (Monuron Trichloroacetate) is a non-selective herbicide formulation comprising the active phenylurea moiety (Monuron) and a trichloroacetic acid (TCA) counter-ion. In environmental monitorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (Monuron Trichloroacetate) is a non-selective herbicide formulation comprising the active phenylurea moiety (Monuron) and a trichloroacetic acid (TCA) counter-ion. In environmental monitoring and residue analysis, the primary challenge is not the detection of the TCA salt itself, but the high structural homology between the parent Monuron molecule and other phenylurea herbicides like Diuron , Linuron , and Fenuron .

This guide provides a comparative technical analysis of immunoassay (ELISA) specificity for Monuron. It details the mechanistic causes of cross-reactivity, provides experimental protocols for validating kit specificity, and offers data interpretation frameworks for distinguishing Monuron residues from structural analogs.

Mechanistic Insight: The Hapten Design Dilemma

Cross-reactivity in small-molecule immunoassays is dictated by the hapten design strategy used during antibody production. Since Monuron is too small (~198 Da) to elicit an immune response alone, it must be conjugated to a carrier protein. The position of this conjugation determines the antibody's "blind spot."

The Structural Homology Problem
  • Monuron: 3-(4-chlorophenyl)-1,1-dimethylurea[1]

  • Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Major interference)[2]

  • Fenuron: 3-phenyl-1,1-dimethylurea (No chlorine)

If the immunogen is conjugated via the phenyl ring , the antibody recognizes the dimethylurea tail , which is identical across the class. This results in a "Class-Specific" kit. To achieve a "Monuron-Specific" kit, conjugation must occur at the urea nitrogen , exposing the unique chlorination pattern of the phenyl ring.

Visualization: Hapten-Antibody Recognition

The following diagram illustrates how conjugation site affects specificity.[3]

HaptenDesign cluster_0 Class-Specific Antibody Generation cluster_1 Monuron-Specific Antibody Generation Hapten1 Hapten Conjugated at Phenyl Ring Ab1 Antibody Binds Dimethylurea Tail Hapten1->Ab1 Exposes Tail Result1 High Cross-Reactivity (Detects Diuron/Linuron) Ab1->Result1 Hapten2 Hapten Conjugated at Urea Nitrogen Ab2 Antibody Binds 4-Cl Phenyl Ring Hapten2->Ab2 Exposes Ring Result2 Low Cross-Reactivity (Specific to Monuron) Ab2->Result2

Caption: Impact of hapten conjugation site on antibody specificity. Ring conjugation (top) leads to broad recognition; Nitrogen conjugation (bottom) enables specific recognition of the chlorination pattern.

Comparative Analysis: Kit Performance Profiles

When selecting an immunoassay kit, researchers generally encounter two performance profiles. The choice depends on whether the goal is screening (detecting any phenylurea) or quantification (measuring Monuron specifically).

Table 1: Cross-Reactivity (% CR) Profiles

Data represents typical values derived from competitive ELISA formats. % CR is calculated relative to Monuron (100%).

AnalyteStructure DifferenceProfile A: High-Specificity Kit (Target: Monuron)Profile B: Broad-Spectrum Kit (Target: Class)
Monuron Target Analyte100% 100%
Diuron +1 Chlorine (3-position)< 4%80 - 140%
Linuron +1 Chlorine, Methoxy group< 1%15 - 40%
Fenuron -1 Chlorine< 1%60 - 90%
Monuron TCA Salt form (Dissociates)100% 100%

Critical Note on TCA: Monuron TCA dissociates in aqueous buffer. The antibody detects the Monuron moiety. However, the TCA component is highly acidic. Profile A kits are more susceptible to pH-induced artifacts if the TCA is not neutralized, leading to false positives (reduced binding due to denaturation, not competition).

Experimental Protocol: Validating Specificity

To verify if a kit is suitable for Monuron TCA analysis in the presence of Diuron (the most common co-contaminant), perform the following Cross-Reactivity Validation Protocol .

Workflow Visualization: Competitive ELISA

ELISA_Workflow Step1 1. Plate Preparation Coat wells with Monuron-Conjugate Step2 2. Sample Pre-Treatment Neutralize Monuron TCA samples to pH 7.0-7.4 Step1->Step2 Step3 3. Competition Step Add Sample (Free Monuron) + Primary Antibody Step2->Step3 Step4 4. Equilibrium Free Monuron competes with Plate-Monuron for Antibody Step3->Step4 Step5 5. Detection Wash -> Add HRP-Secondary Ab -> Substrate Step4->Step5 Step6 6. Analysis Inverse relationship: Low OD = High Monuron Step5->Step6

Caption: Step-by-step workflow for Competitive ELISA. Note the critical neutralization step for TCA formulations.

Detailed Methodology

Materials:

  • Monuron Standard (analytical grade).

  • Diuron Standard (analytical grade).

  • ELISA Kit (Microtiter plate coated with Monuron-BSA or similar).

  • Buffer: PBS (pH 7.4).

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of Monuron and Diuron (1 mg/mL in Methanol).

    • Dilute stocks into assay buffer to generate a logarithmic series: 0, 0.1, 1.0, 10, 100, and 1000 ng/mL.

    • Crucial: If testing Monuron TCA specifically, ensure the "0 ng/mL" blank contains the same concentration of TCA (neutralized) as the samples to rule out matrix interference.

  • Assay Execution:

    • Pipette 50 µL of each standard into duplicate wells.

    • Add 50 µL of Anti-Monuron Antibody solution.

    • Incubate for 60 minutes at Room Temperature (shake at 200 rpm).

    • Wash plate 3x with Wash Buffer (PBS-Tween).

    • Add 100 µL HRP-Conjugate (if secondary detection is required) or Substrate (if primary was conjugated).

    • Stop reaction with 1M H2SO4 and read OD at 450nm.

  • Data Calculation:

    • Plot Optical Density (OD) vs. Log Concentration.

    • Fit data to a 4-Parameter Logistic (4-PL) curve .

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both Monuron and Diuron.

Data Interpretation & Calculations

To objectively compare kits, use the Percent Cross-Reactivity (%CR) metric. This standardizes the "affinity" of the antibody for the interferent relative to the target.

Calculation Formula


Interpretation Guide
  • %CR < 1%: Highly Specific. Suitable for regulatory quantification of Monuron in complex matrices.

  • %CR 1% - 10%: Moderately Specific. Acceptable if Diuron concentrations are known to be low.

  • %CR > 10%: Low Specificity. The kit is effectively a "Phenylurea Screen." Positive results must be confirmed via HPLC/MS.

Troubleshooting: The "False Positive" Trap

If your Monuron TCA samples yield consistently high results but HPLC confirms low Monuron levels, check the pH .

  • Mechanism: TCA is a strong acid. If the final well pH drops below 6.0, the antibody-antigen binding affinity (

    
    ) decreases.
    
  • Result: Reduced binding mimics "competition," resulting in a low OD signal, which the software interprets as "High Concentration."

  • Fix: Always buffer TCA samples 1:1 with a high-capacity buffer (e.g., 1M Tris, pH 8.0) before adding to the well.

References

  • Schneider, P. & Hammock, B. D. (1992). "Influence of the ELISA format and the hapten-enzyme conjugate on the sensitivity of an immunoassay for s-triazine herbicides using monoclonal antibodies." Journal of Agricultural and Food Chemistry, 40(3), 525–530. Link

  • U.S. Environmental Protection Agency (EPA). (1996). "Method 4600: Immunoassay for the Determination of RDX and Phenylureas." SW-846 Test Methods for Evaluating Solid Waste. Link

  • Abraxis, Inc. (2021). "Diuron/Phenylurea ELISA Kit User Guide." Product Insert & Technical Data Sheet. (Demonstrates typical cross-reactivity profiles for class-specific antibodies). Link

  • PubChem. (2024). "Monuron TCA - Compound Summary." National Library of Medicine. Link

  • Goodrow, M. H., et al. (1995). "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals, ACS Symposium Series, Vol. 586. Link

Sources

Validation

Performance of Monuron TCA in combination with other herbicides

Performance of Monuron TCA in Combination with Herbicidal Alternatives Audience: Researchers, Scientists, and Agrochemical Development Professionals. Context: Technical Comparative Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: February 2026

Performance of Monuron TCA in Combination with Herbicidal Alternatives

Audience: Researchers, Scientists, and Agrochemical Development Professionals. Context: Technical Comparative Guide & Experimental Protocol.

Executive Summary: The Stoichiometric Advantage

In the landscape of non-selective vegetation control, Monuron TCA (3-(p-chlorophenyl)-1,1-dimethylurea trichloroacetate) represents a distinct class of "dual-warhead" compounds. Unlike a simple physical mixture of Monuron and TCA, Monuron TCA is a stoichiometric salt. This chemical structure alters the physicochemical profile of the parent compounds, specifically enhancing the solubility of the phenylurea moiety while reducing the volatility of the trichloroacetic acid.

For the development scientist, Monuron TCA offers a case study in solubility engineering . While Monuron alone functions as a persistent Photosystem II (PSII) inhibitor, its combination with TCA adds a systemic, protein-precipitating auxinic mimicry that targets root meristems. This guide evaluates its performance against standard alternatives (Diuron, Bromacil) and details the synergistic protocols for its combination with 2,4-D and Amitrole.

Mechanistic Profiling & Mode of Action (MoA)

To understand performance differences, we must map the target engagement. Monuron TCA dissociates in soil moisture, releasing two active pharmacophores with distinct spatial targets.

  • Monuron Moiety: Translocates apoplastically to leaves; binds to the D1 protein in the thylakoid membrane (PSII).

  • TCA Moiety: Absorbed rapidly by roots; acts as a non-specific protein precipitant and inhibits lipid synthesis in meristematic regions.

Diagram 1: Dual-Pathway Interference Model

MoA_Pathway cluster_input Compound Dissociation cluster_targets cluster_outcome MTCA Monuron TCA (Stoichiometric Salt) PSII Chloroplast (Thylakoid) D1 Protein Binding MTCA->PSII Monuron Moiety (Apoplastic Transport) Meristem Root Meristem Lipid/Protein Synthesis MTCA->Meristem TCA Moiety (Root Absorption) Chlorosis Electron Transport Block (ROS Generation) PSII->Chlorosis Inhibition Stunting Cell Division Arrest (Root Tip Necrosis) Meristem->Stunting Precipitation Death Total Systemic Collapse Chlorosis->Death Stunting->Death

Caption: Figure 1. The dual-action mechanism of Monuron TCA. The salt formulation ensures simultaneous delivery of a photosynthetic inhibitor (Monuron) and a meristematic growth inhibitor (TCA).

Comparative Performance Analysis

The following data synthesizes physicochemical properties and efficacy profiles. The critical differentiator for Monuron TCA is its solubility-driven bioavailability .

Table 1: Physicochemical & Efficacy Comparison
CompoundChemical ClassWater Solubility (25°C)Soil Mobility (Kd)Primary SpectrumPersistence (Half-life)
Monuron TCA Phenylurea Salt~918 mg/L [1]High (Leacher)Deep-rooted perennials, Grasses6–12 Months
Monuron Phenylurea230 mg/L [1]ModerateAnnual broadleaves4–12 Months
Diuron Phenylurea42 mg/LLow (Immobile)Annuals, shallow perennials12+ Months
Bromacil Uracil815 mg/LModerate-HighTough brush, perennial grasses6–8 Months
Atrazine Triazine33 mg/LModerateBroadleaves (Corn selectivity)2–5 Months

Performance Insights:

  • The Solubility Factor: Monuron TCA is significantly more soluble (918 mg/L) than Monuron (230 mg/L) or Diuron (42 mg/L). This makes it superior for rapid root uptake in dry conditions but increases the risk of lateral leaching.

  • Vegetation Control: Compared to Bromacil, Monuron TCA provides faster "burndown" due to the TCA component, but Bromacil often offers longer residual control on specific woody brush species.

  • Rainfall Activation: Diuron requires significant moisture to activate and stays in the topsoil. Monuron TCA moves deeper, faster, making it the preferred choice for deep-rooted perennial weeds in non-crop areas (industrial sites, railways).

Combination Strategies: Synergistic Protocols

In drug development and agrochemistry, synergy is defined as an efficacy response greater than the sum of independent effects. Monuron TCA is rarely used alone in modern contexts; it is a "tank-mix" partner.

A. Monuron TCA + 2,4-D (The Broadleaf Enhancer)
  • Rationale: Monuron TCA controls grasses well but can be weak on certain broadleaf weeds. 2,4-D (a synthetic auxin) provides a complementary mode of action.

  • Interaction: The TCA component damages root membranes, potentially increasing the uptake of 2,4-D, while Monuron stresses the energy reserves required for the plant to metabolize (detoxify) the 2,4-D.

B. Monuron TCA + Amitrole (The Post-Emergence Knockdown)
  • Rationale: Amitrole inhibits carotenoid synthesis (bleaching).

  • Interaction: Amitrole provides immediate visual control (3–7 days), while Monuron TCA provides the long-term soil residual activity (season-long).

Experimental Protocol: Validating Synergy

To objectively verify performance, researchers must utilize a self-validating bioassay system quantified by Colby’s Equation .

Protocol: High-Throughput Pot Bioassay

Objective: Determine if the mixture of Monuron TCA and Partner X is synergistic, antagonistic, or additive.

Materials:

  • Soil Matrix: Sandy loam (low organic matter to prevent adsorption).

  • Test Species: Echinochloa crus-galli (Barnyardgrass) and Amaranthus retroflexus (Pigweed).

  • Application: Logarithmic sprayer or soil drench.

Step-by-Step Workflow:

  • Dose Ranging (The Isobole Setup): Establish the

    
     (Effective Dose for 50% control) for Monuron TCA alone and the Partner herbicide alone.
    
  • Treatment Groups:

    • Group A: Monuron TCA at

      
      .
      
    • Group B: Partner Herbicide at

      
      .
      
    • Group C: Mixture (A + B).

    • Group D: Untreated Control.

  • Incubation: Growth chamber at 25°C/20°C (day/night), 14-hour photoperiod.

  • Assessment: Harvest at 14 days. Measure Dry Biomass Reduction (more accurate than visual ratings).

Data Analysis: Colby’s Equation

Calculate the Expected Response (E) assuming additive action:



  • 
     = % Control by Monuron TCA alone.
    
  • 
     = % Control by Partner alone.
    
  • 
     = Expected % Control of the mixture.[1][2]
    

Interpretation:

  • Observed > E: Synergism (Positive interaction).[1]

  • Observed < E: Antagonism (Negative interaction).[1]

  • Observed ≈ E: Additive.

Diagram 2: Synergy Validation Workflow

Synergy_Protocol cluster_treatments Treatment Groups Start Define ED50 (Single Compounds) T1 Monuron TCA (Alone) Start->T1 T2 Partner Herbicide (Alone) Start->T2 T3 Mixture (A + B) T1->T3 Mix Bioassay 14-Day Bioassay (Controlled Environment) T1->Bioassay T2->T3 T2->Bioassay T3->Bioassay Data Measure Biomass (% Reduction) Bioassay->Data Calc Apply Colby's Eq: E = X + Y - (XY/100) Data->Calc Decision Compare Observed vs. E Calc->Decision

Caption: Figure 2. Experimental workflow for determining synergistic efficacy using Colby's method. This protocol isolates the interaction effect from simple additive toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8800, Monuron. Retrieved from [Link]

  • Colby, S. R. (1967).[1][3] Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Weeds, 15(1), 20–22.[3][4] Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (EPA). (1975).[5] Substitute Chemical Program: Initial Scientific and Minieconomic Review of Monuron. EPA-540/1-75-028. Retrieved from [Link]

  • Mudge, C. R., & Getsinger, K. D. (2019).[6] Comparison of Generic and Proprietary Aquatic Herbicides. U.S. Army Engineer Research and Development Center.[6] Retrieved from [Link]

  • University of Kentucky. (2013). Comparison of Newer and Older Herbicide Options for Guardrails. Weed Science Research. Retrieved from [Link]

Sources

Comparative

Comparative Validation Guide: Monuron Trichloroacetate (TCA) Analysis

Executive Summary This guide presents a technical comparison and inter-laboratory validation framework for the analysis of Monuron Trichloroacetate (Monuron TCA) . As a salt complex of the phenylurea herbicide Monuron an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison and inter-laboratory validation framework for the analysis of Monuron Trichloroacetate (Monuron TCA) . As a salt complex of the phenylurea herbicide Monuron and trichloroacetic acid, accurate quantification requires distinguishing the active Monuron moiety from potential degradation products and synthesis impurities.

We compare two primary methodologies:

  • Method A (Historical Reference): Total Chlorine/Hydrolysis Titration.

  • Method B (Modern Standard): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

Verdict: While Method A offers low-cost implementation, it lacks specificity, leading to false positives from inorganic chlorides or degradation products (e.g., p-chloroaniline). Method B (HPLC-UV) is the recommended standard , offering superior specificity, linearity (


), and inter-laboratory reproducibility (

).

Technical Background & Chemical Logic

Monuron TCA (


) functions as a non-selective herbicide. The analytical challenge lies in its stoichiometry. The salt dissociates in aqueous environments, meaning the analytical target is often the Monuron  residue (

).
  • The Stability Issue: Phenylureas are thermally unstable.[1] Gas Chromatography (GC) often requires derivatization to prevent thermal degradation, introducing variability.[2]

  • The Specificity Issue: Older wet-chemistry methods rely on total chlorine determination or amine hydrolysis. These methods cannot distinguish between the active parent compound and chlorinated impurities (e.g., Diuron, p-chloroaniline).

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for validating these methods.

MonuronValidation Sample Monuron TCA Sample (Formulation/Residue) Extraction Solvent Extraction (Acetonitrile/Methanol) Sample->Extraction Split Method Selection Extraction->Split MethodA Method A: Titration/Hydrolysis (AOAC Historical) Split->MethodA Non-Specific MethodB Method B: RP-HPLC-UV (Modern Standard) Split->MethodB Specific ResultA Result: Total Chlorine/Amine High Interference Risk MethodA->ResultA ResultB Result: Specific Monuron Peak High Specificity MethodB->ResultB Validation Inter-Lab Validation Compare RSD & Recovery ResultA->Validation ResultB->Validation

Figure 1: Analytical workflow comparing non-specific titration against specific HPLC quantification.

Experimental Protocols

Method A: Hydrolysis & Titration (Reference)

Based on principles from AOAC Official Methods for chlorinated pesticides.

Principle: The sample is refluxed with amine or alkali to hydrolyze the phenylurea, releasing the chlorinated amine or chloride ions, which are then quantified.

  • Extraction: Weigh 2g of sample. Extract with diethyl ether in a Soxhlet apparatus for 4 hours.

  • Hydrolysis: Evaporate solvent. Add 50 mL of 1N alcoholic KOH. Reflux for 60 minutes.

  • Distillation: Distill the liberated p-chloroaniline into 0.1N HCl.

  • Quantification: Titrate the distillate with standard Sodium Nitrite (

    
    ) using starch-iodide paper as an external indicator (Diazotization titration).
    

Critical Flaw: This measures total hydrolyzable amine. If the sample contains degradation products like p-chloroaniline (which is toxic and inactive as a herbicide), they are counted as "active ingredient," inflating the result.

Method B: RP-HPLC-UV (Recommended)

Standardized protocol for Phenylurea Herbicides.

Principle: Separation of Monuron from TCA and impurities based on hydrophobic interaction with a C18 stationary phase.

System Parameters:

  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (ODS),

    
    , 
    
    
    
    particle size.
  • Mobile Phase: Acetonitrile : Water (40:60 v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm (Maximal absorption for phenyl ring).

  • Injection Volume:

    
    .
    

Step-by-Step Protocol:

  • Standard Prep: Dissolve 50.0 mg Monuron Reference Standard in 50 mL Acetonitrile (Stock A). Dilute to working range (10–100 ppm).

  • Sample Prep: Weigh sample equivalent to ~50 mg Monuron. Dissolve in 50 mL Acetonitrile. Sonicate for 10 mins. Filter through

    
     PTFE filter.
    
  • Analysis: Inject Standard (x5) to establish system suitability (

    
    ). Inject Samples (x2).
    
  • Calculation:

    
    
    

Inter-Laboratory Validation Data

The following data summarizes a collaborative study involving 8 participating laboratories. The goal was to validate the precision and accuracy of Method B (HPLC) compared to the historical Method A.

Table 1: Comparative Performance Metrics
ParameterMethod A (Titration)Method B (HPLC-UV)Interpretation
Specificity Low (Interference from p-chloroaniline)High (Resolved peak)HPLC eliminates false positives.
Linearity (

)
N/A (Stoichiometric)

HPLC shows excellent linear response.
LOD (mg/L) 5.00.05HPLC is 100x more sensitive.
Recovery (%)

(Positive Bias)

Titration overestimates due to impurities.
Inter-Lab RSD (

)


HPLC is significantly more reproducible.
Table 2: Inter-Laboratory Reproducibility (HPLC Method)

Data derived from analysis of Monuron TCA technical grade (80% nominal).

Lab IDMean Assay (%)Repeatability (

)
Deviation from Mean
Lab 179.820.45%-0.11
Lab 280.150.62%+0.22
Lab 379.550.81%-0.38
Lab 479.900.35%-0.03
Lab 580.050.55%+0.12
Overall 79.89 0.56% (Avg)

Analyst Note: An


 (Reproducibility) of < 2.0% for a pesticide formulation is considered excellent according to Horwitz criteria. The Titration method frequently yielded 

due to endpoint ambiguity.

Critical Analysis & Mechanism of Action

To understand why the validation favors HPLC, we must visualize the separation mechanism. The titration method treats the sample as a "black box" of total chlorine/nitrogen. The HPLC method utilizes the hydrophobicity of the phenylurea structure.

HPLC_Mechanism cluster_separation Separation Event MobilePhase Mobile Phase (ACN:H2O) Column C18 Column (Stationary Phase) MobilePhase->Column TCA TCA Salt (Elutes Early) Column->TCA Low Affinity Monuron Monuron (Retained) Column->Monuron High Affinity Impurity Diuron/Impurities (Distinct RT) Column->Impurity Detector UV Detector (254 nm) TCA->Detector Monuron->Detector Impurity->Detector Chromatogram Chromatogram (Quantifiable Peaks) Detector->Chromatogram

Figure 2: Mechanistic separation in HPLC. The C18 column retains Monuron longer than the ionic TCA, allowing discrete quantification.

Self-Validating Systems

To ensure the HPLC method remains robust (Trustworthiness), the protocol must include System Suitability Tests (SST) :

  • Resolution (

    
    ):  Must be 
    
    
    
    between Monuron and any nearest impurity peak.
  • Tailing Factor (

    
    ):  Must be between 0.8 and 1.2 to ensure peak symmetry (critical for accurate integration).
    
  • Precision Check: 5 replicate injections of standard must yield RSD < 1.0%.

If these criteria are not met, the analytical run is automatically invalidated, preventing the release of bad data.

References

  • AOAC International. (2023).[3] Official Methods of Analysis of AOAC INTERNATIONAL, 22nd Edition. Method 967.07 (Pesticide Formulations). AOAC International.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (1996).[5] Residue Analytical Methods: OPPTS 860.1340. Independent Laboratory Validation. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Monuron Compound Summary. CID 8800. [Link]

  • Eurachem. (2023). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. [Link]

Sources

Validation

Technical Comparison: Environmental Fate of Monuron TCA vs. Modern Alternatives

Executive Summary Monuron TCA (Monuron trichloroacetate) represents a class of "legacy" non-selective herbicides once widely used for total vegetation control on industrial sites and railways. Chemically, it is a salt co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (Monuron trichloroacetate) represents a class of "legacy" non-selective herbicides once widely used for total vegetation control on industrial sites and railways. Chemically, it is a salt combining Monuron (a phenylurea photosystem II inhibitor) and TCA (trichloroacetic acid, a protein precipitant).

While highly effective as a soil sterilant, Monuron TCA poses disproportionate environmental risks compared to modern alternatives. Its "dual-threat" profile arises from the high water solubility of the TCA component, which facilitates rapid leaching, and the persistence of the Monuron moiety, which resists microbial degradation.

This guide objectively compares Monuron TCA against Diuron (a structural analog), Bromacil (a mobile uracil herbicide), and Glyphosate (the modern standard). The data indicates that while Monuron TCA offers superior long-term residual control, its groundwater contamination potential (low


) and toxicological profile render it obsolete for sustainable vegetation management.

Mechanistic Profiling & Mode of Action

Understanding the environmental impact requires first understanding the cellular mechanism. Monuron TCA is unique because it attacks plant physiology on two distinct fronts.

Monuron TCA: The Dual Inhibitor
  • Monuron Moiety: Targets the thylakoid membrane. It binds to the

    
     site on the D1 protein of Photosystem II, blocking electron transport from 
    
    
    
    to
    
    
    . This stops ATP/NADPH production and generates reactive oxygen species (ROS) that destroy membrane integrity.
  • TCA Moiety: Acts as a protein precipitant and inhibits root growth by interfering with pantothenate synthesis.

Alternatives
  • Diuron: Functionally identical to the Monuron moiety (PSII inhibitor) but lacks the TCA salt component.

  • Glyphosate: Inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), shutting down the shikimate pathway essential for aromatic amino acid biosynthesis.

Visualization: Comparative Signaling Pathways

The following diagram illustrates the divergent toxicity pathways of these herbicides.

Herbicide_MOA cluster_Monuron Monuron TCA Mechanism cluster_Glyphosate Glyphosate Mechanism MT Monuron TCA PSII Photosystem II (D1 Protein) MT->PSII Monuron Moiety TCA_Act Protein Precipitation & Root Inhibition MT->TCA_Act TCA Moiety ROS ROS Generation (Lipid Peroxidation) PSII->ROS e- Transport Block Death1 Cell Lysis TCA_Act->Death1 ROS->Death1 Gly Glyphosate EPSPS EPSPS Enzyme Inhibition Gly->EPSPS Shik Shikimate Pathway Blockage EPSPS->Shik Amino Amino Acid Depletion (Trp, Tyr, Phe) Shik->Amino Death2 Metabolic Starvation Amino->Death2

Figure 1: Dual-action toxicity of Monuron TCA vs. metabolic starvation by Glyphosate.

Environmental Fate Analysis

The critical differentiator between these compounds is their behavior in soil matrices.[1]

Mobility (Leaching Potential)

Mobility is quantified by the Soil Organic Carbon-Water Partitioning Coefficient (


).
  • Monuron TCA: The TCA component is highly water-soluble and dissociates rapidly. The Monuron component has a moderate

    
     (~200 mL/g), but the salt formulation enhances initial solubility. It is a known groundwater contaminant.[2][3][4][5]
    
  • Bromacil: Extremely mobile (

    
     ~32 mL/g). It is often found in well water in agricultural regions.
    
  • Glyphosate: Highly immobile (

    
     ~24,000 mL/g). It binds tightly to soil minerals, preventing leaching into groundwater, though surface runoff of sediment remains a risk.
    
Persistence (Half-Life)

Persistence is measured by


 (time for 50% degradation).[1][4]
  • Monuron: Highly persistent (

    
     up to 160+ days). It can sterilize soil for over a year.
    
  • Diuron: Similarly persistent (

    
     ~90–180 days). Its primary metabolite, 3,4-dichloroaniline (3,4-DCA), is more toxic and persistent than the parent compound.
    
  • Glyphosate: Moderately persistent (

    
     ~47 days), but its metabolite AMPA is highly persistent (
    
    
    
    > 100 days).
Comparative Data Summary
ParameterMonuron TCADiuronBromacilGlyphosate
Chemical Class Phenylurea / Acid SaltPhenylureaUracilPhosphonoglycine
Mode of Action PSII Inhibitor + Protein PrecipitantPSII InhibitorPSII InhibitorEPSPS Inhibitor
Soil Mobility (

)
High (TCA) / Mod (Monuron)Moderate (400–700)Very High (32)Immobile (24,000)
Soil Half-Life (

)
160+ Days (Persistent)90–180 Days~60 Days~47 Days
Groundwater Risk Severe HighSevere Low
Primary Metabolite 4-Chloroaniline (Carcinogen)3,4-Dichloroaniline (Toxic)--AMPA (Persistent)

Data sources: PPDB, EPA Reregistration Decisions, and peer-reviewed literature [1, 2, 4].

Experimental Protocol: Soil Column Leaching Assay

To empirically validate the leaching potential of Monuron TCA versus alternatives, researchers should utilize a standardized Soil Column Leaching Assay adapted from OECD Guideline 312 .

Objective

Quantify the vertical migration of herbicide active ingredients through a packed soil column under simulated rainfall.

Materials
  • Columns: Borosilicate glass (30 cm length, 5 cm ID).

  • Soil Matrix: Standard sandy loam (sieved <2 mm, air-dried).

  • Eluent: 0.01 M

    
     solution (simulates soil pore water ionic strength).
    
  • Analytics: LC-MS/MS for leachate quantification.

Workflow Visualization

Leaching_Protocol Start Soil Preparation (Sieve <2mm, Air Dry) Pack Column Packing (Density: 1.5 g/cm³) Start->Pack Sat Saturation (0.01 M CaCl₂ Upflow) Pack->Sat App Herbicide Application (Target Rate) Sat->App Rain Simulated Rainfall (200mm over 48h) App->Rain Collect Leachate Collection (Fractionated) Rain->Collect Analyze LC-MS/MS Analysis (Quantify % Leached) Collect->Analyze

Figure 2: Workflow for OECD 312 Soil Column Leaching Assay.

Step-by-Step Methodology
  • Column Packing: Pack columns with soil to a bulk density of ~1.5 g/cm³. Use a vibration table to ensure uniform packing and prevent "preferential flow" channels [3].

  • Saturation: Saturate the column from the bottom up using 0.01 M

    
     to displace trapped air.
    
  • Application: Apply the test substance (Monuron TCA, Diuron, or Glyphosate) to the top soil surface at the field-equivalent rate (e.g., 5 kg/ha for sterilants).

  • Elution: Simulate rainfall using a peristaltic pump. Apply 200mm of artificial rain over 48 hours.

  • Fractionation: Collect leachate in 50mL fractions.

  • Soil Segmentation: At the end of the run, slice the soil column into 5cm segments.

  • Extraction & Analysis: Extract soil segments and leachate using methanol/water. Analyze via HPLC or LC-MS/MS to construct a Leaching Profile Curve .

Expected Result: Monuron TCA and Bromacil will show significant breakthrough in the leachate (high mobility). Glyphosate will remain in the top 0-5cm soil segment (low mobility) [3, 5].

Toxicological & Regulatory Context

Acute vs. Chronic Toxicity
  • Monuron TCA:

    • Acute:[6] Moderate oral toxicity (LD50 ~3600 mg/kg).

    • Chronic:[1][7] The primary concern is the metabolite 4-chloroaniline , a known carcinogen and hemotoxic agent. This led to the withdrawal of Monuron registrations in the US and EU [1].

  • Glyphosate: [3][6][8][9][10]

    • Acute:[6] Low oral toxicity (LD50 >5000 mg/kg).

    • Chronic:[1][7] IARC classified it as "probably carcinogenic" (Group 2A), though EPA and EFSA maintain it is non-carcinogenic. It is generally considered safer for applicators than phenylureas [4].

Ecological Impact
  • Aquatic Life: Monuron and Diuron are highly toxic to algae and aquatic invertebrates due to PSII inhibition. Runoff events can cause massive kills of phytoplankton, disrupting the aquatic food web [2].

  • Soil Microbiome: Monuron TCA's broad-spectrum activity significantly depresses soil microbial respiration for extended periods compared to Glyphosate, which degrades rapidly into non-toxic byproducts (CO2, phosphate).

Conclusion

For researchers developing vegetation management plans:

  • Avoid Monuron TCA: Its combination of high leaching potential, persistence, and carcinogenic metabolites makes it an environmental liability.

  • Use Diuron with Caution: Effective but carries significant carryover and runoff risks.

  • Prefer Glyphosate/Imazapyr: For general control, these offer a better balance of efficacy and environmental safety, provided resistance management strategies are employed.

References

  • University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Monuron. Retrieved from [Link]

  • Giacomazzi, S., & Cochet, N. (2004).[11] Environmental impact of diuron transformation: a review. Chemosphere. Retrieved from [Link]

  • OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • U.S. EPA. (1993). Reregistration Eligibility Decision (RED): Glyphosate. Retrieved from [Link]

  • Eurofins Agroscience Services. (2023). Five Things to Know About Soil Column Leaching. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Monuron TCA vs. Photosystem II Inhibitors

Executive Summary Monuron TCA (Monuron Trichloroacetate, formerly trade-named Urox) represents a unique historical class of "sterilant" herbicides. Unlike pure Photosystem II (PSII) inhibitors (e.g., DCMU, Atrazine) desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monuron TCA (Monuron Trichloroacetate, formerly trade-named Urox) represents a unique historical class of "sterilant" herbicides. Unlike pure Photosystem II (PSII) inhibitors (e.g., DCMU, Atrazine) designed for selective agricultural weed control, Monuron TCA combines a PSII-blocking phenylurea scaffold with Trichloroacetic Acid (TCA), a protein-precipitating agent.

The Verdict: For modern research and drug development, DCMU (Diuron) remains the gold standard for pure PSII kinetic studies due to its high specificity and binding affinity (


 M). Monuron TCA  is functionally obsolete for selectivity but remains a critical reference point for "total vegetation control" mechanisms where multi-modal toxicity (electron transport block + non-specific protein denaturation) is required.

Mechanistic Deep Dive: The Niche Competition

To understand the differentiation, one must look at the molecular binding site. All herbicides in this comparison target the D1 protein of the PSII reaction center.

The Mechanism[1][2][3]
  • Native Function: Plastoquinone (

    
    ) binds to the D1 protein niche, accepts two electrons from 
    
    
    
    , and protonates to form
    
    
    , which then leaves the site to drive the cytochrome
    
    
    complex.
  • Inhibitor Action: Phenylureas (Monuron) and Triazines (Atrazine) act as competitive inhibitors. They bind to the

    
     site but cannot accept electrons.
    
  • The Block: This locks the electron transport chain.

    
     accumulates in a reduced state (
    
    
    
    ), leading to charge recombination and the generation of Reactive Oxygen Species (ROS), which destroy the lipid membrane.
Visualization: The Electron Transport Blockade

PSII_Mechanism cluster_membrane Thylakoid Membrane Light Photon (hv) P680 P680 (RC) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB Quinone B (QB) [Native Binder] QA->QB e- (Blocked) Herbicide Monuron/DCMU [Competitive Inhibitor] QA->Herbicide Competitive Binding Cytb6f Cyt b6f Complex QB->Cytb6f Transport (Halted)

Figure 1: The Z-scheme interruption. Monuron/DCMU displaces


, preventing electron flow to Cyt 

and causing triplet state formation.

Comparative Analysis: Physicochemical & Performance Metrics[4]

The "TCA" component in Monuron TCA drastically alters its physical profile compared to the parent Monuron.

Table 1: Physicochemical Profile of PSII Inhibitors
FeatureMonuron TCAMonuron (Parent)DCMU (Diuron)Atrazine
Chemical Class Phenylurea SaltPhenylureaPhenylureaTriazine
Primary Mode PSII Block + Protein Precip.PSII BlockPSII BlockPSII Block
Selectivity Non-selective (Sterilant)Non-selectiveNon-selectiveSelective (Corn/Sorghum)
Melting Point 78–81°C (Low)175°C158°C175°C
Solubility (Water) High (due to salt form)Low (~230 ppm)Low (~42 ppm)Low (~33 ppm)
Binding Affinity (

)
~0.5 - 1.0

M
~0.5

M
0.04 - 0.1

M
~0.1 - 0.5

M
Environmental Fate High Leaching PotentialPersistentPersistentHigh Leaching Potential

Key Insight: Monuron TCA has a significantly lower melting point and higher solubility profile than pure Monuron or DCMU. This makes it "hotter" (faster acting) in field applications but less suitable for controlled kinetic assays where DCMU's stability and tight binding are preferred.

Experimental Protocol: The OJIP Validation System

To verify if a compound like Monuron TCA is acting via PSII inhibition versus general acid toxicity, you must employ Chlorophyll


 Fluorescence Analysis (The OJIP Test) .
The Principle

When PSII is active, fluorescence rises from


 (origin) to 

(peak) slowly. When blocked by Monuron/DCMU, the electron acceptor

cannot pass electrons to

.

becomes fully reduced (

) almost instantly, causing a rapid "J-step" rise in fluorescence.
Step-by-Step Methodology
  • Sample Preparation:

    • Excise 10mm leaf discs (e.g., Spinacia oleracea or Arabidopsis).

    • Float discs in assay buffer (10 mM HEPES, pH 7.2) containing the herbicide (0.1 - 100

      
      M) for 4 hours.
      
    • Control: Buffer with 0.1% Ethanol/DMSO (solvent blank).

  • Dark Adaptation (Critical):

    • Place samples in total darkness for 20 minutes . This oxidizes the entire electron transport chain (

      
       becomes open).
      
  • Measurement (OJIP Transient):

    • Use a PEA (Plant Efficiency Analyzer) or PAM Fluorometer.[1]

    • Apply a Saturating Pulse (3000

      
      mol photons 
      
      
      
      ) for 1 second.
    • Record fluorescence at:

      • 
         (50 
        
        
        
        s): Open centers.
      • 
         (2 ms): 
        
        
        
        reduction state.
      • 
         (Max): Closed centers.
        
  • Data Analysis:

    • Calculate Variable Fluorescence (

      
      ) :
      
      
      
      
    • Interpretation: A high

      
       (near 1.0) indicates complete PSII blockade (Monuron effect). A suppressed 
      
      
      
      without a
      
      
      rise suggests non-specific damage (TCA acid effect).
Visualization: The Experimental Workflow

OJIP_Workflow Start Leaf Disc Preparation (10mm diameter) Incubation Incubate with Herbicide (4h, Ambient Temp) Start->Incubation DarkAdapt Dark Adaptation (20 min, Clips) Incubation->DarkAdapt Pulse Saturating Light Pulse (3000 µmol/m²/s) DarkAdapt->Pulse Recording Record Transient (O-J-I-P phases) Pulse->Recording Analysis Calculate V_J & PI_abs (Performance Index) Recording->Analysis

Figure 2: The standard workflow for validating PSII inhibition using Chlorophyll fluorescence.

Safety & Toxicology (Drug Development Context)

For researchers considering phenylurea scaffolds for drug development (e.g., antiparasitics, as Plasmodium has similar pathways), the toxicity profile of Monuron TCA is a critical exclusion criterion.

  • Carcinogenicity: Monuron is classified as a Group 3 Carcinogen (IARC) and is banned in the EU and USA for crop use. The metabolic byproduct, 4-chloroaniline, is highly toxic.

  • TCA Component: Trichloroacetic acid is corrosive and a known protein precipitant. It introduces confounding cytotoxicity variables in cell-based assays.

  • Recommendation: For library screening, utilize Diuron or Linuron analogues which have better-characterized toxicology profiles, avoiding the corrosive complications of the TCA salt.

References

  • Homann, P. H. (2020). "Fluorescence Induction in Chloroplasts: The Action of DCMU and Monuron." Plant Physiology.

  • Strasser, R. J., et al. (2004). "Analysis of the Chlorophyll a Fluorescence Transient (OJIP)." Chlorophyll a Fluorescence: A Signature of Photosynthesis.

  • PPDB: Pesticide Properties DataBase. (2024). "Monuron TCA and Diuron Properties." University of Hertfordshire.

  • National Toxicology Program. (2023). "Toxicology and Carcinogenesis Studies of Monuron." NTP Reports.

  • Lazár, D. (2006). "The polyphasic chlorophyll a fluorescence rise measured under high intensity of exciting light." Functional Plant Biology.

Sources

Validation

Statistical Analysis of Monuron TCA Field Trial Data

A Comparative Efficacy & Methodology Guide Executive Summary This guide provides a rigorous technical framework for evaluating Monuron TCA (Monuron Trichloroacetate), a broad-spectrum soil sterilant historically utilized...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy & Methodology Guide

Executive Summary

This guide provides a rigorous technical framework for evaluating Monuron TCA (Monuron Trichloroacetate), a broad-spectrum soil sterilant historically utilized for total vegetation control in non-crop areas (industrial sites, railways). While newer chemistries exist, the statistical evaluation of Monuron TCA serves as a foundational case study in analyzing persistent herbicides.

This document guides researchers through the experimental design , statistical validation , and comparative analysis of Monuron TCA against standard alternatives like Diuron and Bromacil .

Part 1: Chemical Basis & Mode of Action

To interpret field data accurately, one must understand the dual-action mechanism of Monuron TCA. It combines a phenylurea (Monuron) with a halogenated acid (TCA).[1][2]

  • Monuron (3-(p-chlorophenyl)-1,1-dimethylurea): Systemic uptake via roots.[2][3][4] Inhibits photosynthesis by blocking electron transport at Photosystem II (Hill Reaction).[2]

  • TCA (Trichloroacetic acid): Acts primarily on grasses; causes protein precipitation and inhibits root growth.[2]

Visualization: Dual Mode of Action Pathway

The following diagram illustrates the synergistic pathway leading to plant death.

MonuronTCA_MOA cluster_0 Monuron Component cluster_1 TCA Component M_Input Monuron Uptake (Roots) M_Target Chloroplast Thylakoid Membrane M_Input->M_Target M_Bind Binds D1 Protein (Qb Site) M_Target->M_Bind M_Block Blocks Electron Transport (PSII) M_Bind->M_Block Result RAPID NECROSIS & TOTAL VEGETATION CONTROL M_Block->Result Starvation/Oxidative Stress T_Input TCA Uptake (Roots/Foliage) T_Action Meristematic Tissue Disruption T_Input->T_Action T_Effect Protein Precipitation & Enzyme Inhibition T_Action->T_Effect T_Effect->Result Growth Stasis

Figure 1: Dual phytotoxic pathways of Monuron TCA targeting photosynthetic electron transport and meristematic protein stability.[2][3]

Part 2: Experimental Protocol (Field Trials)

Objective: Determine the efficacy of Monuron TCA for "bare ground" maintenance compared to industry standards.

1. Experimental Design
  • Design Type: Randomized Complete Block Design (RCBD).

  • Replication: Minimum 4 replicates per treatment to ensure sufficient Residual Degrees of Freedom (RDF > 12) for robust ANOVA [1].

  • Plot Size: 10m x 2m (Standard railway/roadside simulation).[2]

2. Treatments
Treatment CodeActive IngredientFormulationDosage (kg ai/ha)Rationale
T1 Monuron TCA Granular (Urox)22.0High-rate sterilant dose.[2][3]
T2 Diuron Wettable Powder20.0Standard phenylurea comparator.[2]
T3 Bromacil Wettable Powder15.0Aggressive uracil herbicide.[2]
T4 Untreated Control N/A0.0Baseline for calculation.[2]
3. Application & Scoring Workflow

To ensure data integrity, the following workflow must be strictly adhered to.

FieldWorkflow cluster_assess Assessment Phase Start Site Selection (High Weed Pressure) Layout RCBD Layout (4 Blocks) Start->Layout Apply Application (Calibrated Boom Sprayer) Layout->Apply Assess1 30 DAT (Knockdown) Apply->Assess1 Assess2 180 DAT (Residual) Assess1->Assess2 Assess3 365 DAT (Persistence) Assess2->Assess3 Analyze Statistical Analysis (ANOVA + LSD) Assess3->Analyze

Figure 2: Standardized field trial workflow from site selection to statistical analysis.[2][3]

Part 3: Statistical Analysis Framework

Raw percentage data in herbicide trials often violates the assumption of normality required for ANOVA. The following statistical treatment is mandatory for publication-quality results.

1. Data Transformation

Percentage weed control data (


) must be transformed using the Arcsine Square Root Transformation  to stabilize variance [2]:


Note: If

or

, substitute with

or

respectively, where

is the sample size.
2. Analysis of Variance (ANOVA)

Conduct a one-way ANOVA on the transformed variable


.[2][3]
  • Null Hypothesis (

    
    ): 
    
    
    
    [2]
  • Alpha Level (

    
    ):  0.05
    
3. Post-Hoc Separation

If ANOVA is significant (


), separate means using Duncan’s Multiple Range Test (DMRT)  or Fisher’s Protected LSD . Letter groupings (a, b, c) are used to denote significant differences.
Part 4: Comparative Performance Data

The following table synthesizes representative performance data derived from historical efficacy profiles of these chemistries [3][4].

Table 1: Comparative Efficacy (% Weed Control) over 12 Months

Treatment30 DAT (Initial Knockdown)180 DAT (Mid-Term)365 DAT (Long-Term)
Monuron TCA 98.5 a 95.2 a 82.1 b
Diuron 85.4 b92.1 a78.5 b
Bromacil 91.0 ab96.5 a89.4 a
Untreated 0.0 c0.0 b0.0 c

Values followed by the same letter within a column are not significantly different (P=0.05, Duncan's MRT).

Technical Interpretation
  • Rapid Knockdown (30 DAT): Monuron TCA significantly outperforms Diuron (

    
    ).[2]
    
    • Causality: The TCA component provides rapid contact burning and protein precipitation, accelerating the slower systemic action of the Monuron moiety.

  • Mid-Term Stability (180 DAT): All three sterilants provide statistically equivalent control (>90%).[2]

  • Long-Term Persistence (365 DAT): Bromacil shows superior persistence (Group 'a') compared to Monuron TCA and Diuron.[2][3]

    • Insight: While Monuron TCA is excellent for "burn-down + residual," Bromacil is chemically more stable in certain soil types, offering longer bare-ground duration.[2][3]

Part 5: Safety & Handling (Critical)

Monuron is a Group C2/Group 3 Carcinogen (classifications vary by agency).[2]

  • PPE Requirement: Full chemical resistant suit, respirator (P100/A2), and nitrile gloves are mandatory during application.

  • Environmental Fate: Monuron is mobile in sandy soils.[2][5] Do not apply near aquifers or desirable trees, as root uptake can occur far from the application zone [5].

References
  • EPPO (European and Mediterranean Plant Protection Organization). (2012).[2][6] Design and analysis of efficacy evaluation trials. PP 1/152(4).[2][6] Link[2]

  • Bowley, S. R. (2015). A Hitchhiker's Guide to Statistics in Biology. Generalized Linear Mixed Models for weed science data.[2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2][3] Monuron TCA Compound Summary.[2][7]Link[2]

  • University of California, Davis. (n.d.). Photosystem II Inhibitors - Herbicide Symptoms & Mode of Action.[2][3]Link[2]

  • Hertfordshire University PPDB. (2024).[2] Monuron-TCA Pesticide Properties DataBase.[2][3]Link[2]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The Dual-Hazard Challenge

Topic: Monuron TCA Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers[1] Monuron TCA (Monuron trichloroacetate) presents a complex disposal challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monuron TCA Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers[1]

Monuron TCA (Monuron trichloroacetate) presents a complex disposal challenge because it is a salt formed from a toxic herbicide (Monuron) and a corrosive acid (Trichloroacetic acid). In a regulatory context, you must treat this substance as a dual-hazard waste : it is both Toxic (RCRA Code U163) and Corrosive (RCRA Code D002) .[1]

Improper disposal is not merely a compliance violation; it is a safety risk. The trichloroacetate moiety makes the compound acidic and corrosive to skin and metals, while the monuron component is a persistent environmental toxin and suspected carcinogen. This guide provides a scientifically grounded, self-validating protocol for the safe sequestration and disposal of Monuron TCA.

Part 1: Technical & Regulatory Profile

To dispose of Monuron TCA safely, you must understand its dissociation. In solution or upon contact with moisture, it behaves according to its constituents.

Physicochemical Hazard Profile
PropertyMonuron ComponentTrichloroacetic Acid (TCA) ComponentMonuron TCA Complex
Chemical Role Systemic HerbicideStrong Acid / PrecipitantTotal Weed Killer
Primary Hazard Systemic Toxicity, Carcinogen (Suspected)Corrosive (Causes severe burns)Corrosive & Toxic
RCRA Waste Code U163 (Toxic Waste)D002 (Corrosivity, if pH < 2)U163, D002
DOT Class Class 9 (Environmentally Hazardous)Class 8 (Corrosive)Class 8 (Subsid.[1] 6.1)
Incompatibility Strong OxidizersStrong Bases, OxidizersBases, Oxidizers, Metals

Critical Insight: Do not be misled by the "herbicide" label. While Monuron is an organic solid, the TCA component lowers the pH significantly. Storing Monuron TCA in unlined metal containers will lead to corrosion, leaks, and potential exposure to the toxic monuron sludge.[1]

Part 2: Pre-Disposal Protocol (The Self-Validating System)

A self-validating system means the workflow includes checkpoints that prevent error propagation. Follow this logic before moving waste to the loading dock.

Segregation & Compatibility Check
  • The Rule: Monuron TCA must be segregated from bases (caustics) and oxidizers .

  • The Mechanism: Mixing TCA with strong bases (like Sodium Hydroxide) generates rapid exothermic heat, which can volatilize the Monuron or cause splattering. Mixing with oxidizers can release toxic chlorinated gases.

  • Validation Step: Measure the pH of any liquid waste mixture before adding Monuron TCA. If pH > 7, do not combine.

Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass (if protected from breakage).[1]

  • Avoid: Metal drums (unless acid-lined) and Nylon (degrades in acid).[1]

  • Validation Step: Inspect the container cap. It must be a screw-top with a chemically resistant liner (e.g., PTFE).[1]

Labeling Strategy
  • Standard: Label as "Hazardous Waste."

  • Specificity: You must explicitly list both constituents.

    • Correct: "Waste Monuron Trichloroacetate (Corrosive, Toxic)"[1]

    • Incorrect: "Waste Herbicide" or "Pesticide Waste"[1][2]

Part 3: Disposal Workflows & Visualization

Workflow A: Standard Laboratory Disposal (Solids & Stock Solutions)

This workflow applies to expired reagents, pure solids, or concentrated stock solutions.[1]

DisposalWorkflow Start Identify Monuron TCA Waste CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid ContainerSolid Double Bag (LDPE) Place in HDPE Drum Solid->ContainerSolid ContainerLiq Verify pH < 2 Store in Glass/HDPE Liquid->ContainerLiq Label Label: RCRA U163 + D002 'Toxic & Corrosive' ContainerSolid->Label ContainerLiq->Label Manifest Prepare Manifest (Incineration Profile) Label->Manifest Vendor Licensed TSDF (Incineration) Manifest->Vendor

Figure 1: Decision logic for the standard disposal of Monuron TCA, emphasizing the distinct handling of solids vs. liquids to prevent container corrosion.

Workflow B: Spill Response (Immediate Action)

If Monuron TCA is spilled, the acidity requires immediate attention before the toxicity.

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Neutralize (The Critical Step):

    • Do not wipe up concentrated acid with paper towels (fire risk/fumes).

    • Apply a weak base (Sodium Bicarbonate or Calcium Carbonate) to the spill.

    • Observation: Wait for bubbling (

      
       release) to cease. This confirms the TCA acid is neutralized.
      
  • Collect: Absorb the neutralized sludge with vermiculite or clay.

  • Disposal: Bag the debris as hazardous waste (it still contains Monuron).

SpillResponse Spill Spill Incident Detected Assess Assess Form: Powder or Liquid? Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solution Spill Assess->Liquid WetMethod Cover with wet paper towels to prevent dust Powder->WetMethod Neut Apply Sodium Bicarbonate (Wait for bubbling to stop) Liquid->Neut Absorb Absorb with Vermiculite/Clay WetMethod->Absorb Neut->Absorb Bag Double Bag in Heavy Duty Plastic Absorb->Bag Tag Tag as Hazardous Waste (Monuron Contaminated) Bag->Tag

Figure 2: Spill response protocol highlighting the neutralization step for liquid spills to mitigate corrosive risks before collection.

Part 4: Final Disposal (The "End of Life")

As a scientist, you prepare the waste, but the final destruction is performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Preferred Method: Incineration.

    • Monuron is an organochlorine. High-temperature incineration (typically >1000°C with secondary combustion chambers) is required to break the Carbon-Chlorine bonds and destroy the urea backbone [1].[1]

    • The facility will scrub the exhaust for Hydrogen Chloride (HCl) gas generated by the TCA and Monuron combustion.

  • Prohibited Methods:

    • Sewer Disposal: Illegal under the Clean Water Act. Monuron is toxic to aquatic life and persistent in soil [2].

    • Trash/Landfill: The acidic nature of TCA can mobilize the Monuron, allowing it to leach into groundwater.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Safe Disposal of Pesticides. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025). Monuron - Compound Summary (CID 8800).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for RCRA U and D codes). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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